N-[3-(trifluoromethyl)phenyl]guanidine
Descripción
BenchChem offers high-quality N-[3-(trifluoromethyl)phenyl]guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(trifluoromethyl)phenyl]guanidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3/c9-8(10,11)5-2-1-3-6(4-5)14-7(12)13/h1-4H,(H4,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZKIANEZWFDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C(N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409156 | |
| Record name | N-[3-(trifluoromethyl)phenyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71198-37-3 | |
| Record name | N-[3-(trifluoromethyl)phenyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
N-[3-(trifluoromethyl)phenyl]guanidine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of N-[3-(trifluoromethyl)phenyl]guanidine
Introduction
N-[3-(trifluoromethyl)phenyl]guanidine is a substituted aryl guanidine derivative of significant interest in medicinal chemistry and drug development.[1] The guanidine moiety, a strongly basic functional group, is a key structural feature in numerous biologically active compounds.[2][3] The incorporation of a trifluoromethylphenyl group can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the synthetic routes to N-[3-(trifluoromethyl)phenyl]guanidine and the analytical techniques essential for its structural confirmation and purity assessment, tailored for researchers and scientists in the field.
Synthesis of N-[3-(trifluoromethyl)phenyl]guanidine
The synthesis of aryl guanidines can be approached through several established methodologies. A prevalent and effective strategy involves the reaction of an aromatic amine with a guanylating agent, such as cyanamide or a protected derivative. This approach offers a direct and often high-yielding pathway to the desired guanidine.
Reaction Principle and Mechanistic Insight
The core of the synthesis is the nucleophilic addition of an amine to a cyanamide or a related electrophilic species like a carbodiimide. The reaction typically requires heat to overcome the activation energy for the addition to the carbon-nitrogen triple bond of the cyanamide or the double bond of the carbodiimide.
One common pathway involves the reaction of 3-(trifluoromethyl)aniline with cyanamide. The reaction is often catalyzed by an acid, which protonates the cyanamide, making it more electrophilic and susceptible to attack by the amine. The resulting intermediate then tautomerizes to form the stable guanidine product. Alternative methods, such as reacting an amine hydrochloride with a cyanamide, have been reported to provide higher yields in the synthesis of related trisubstituted guanidines.[4] Another approach involves the reaction of an aromatic amine with a carbodiimide, catalyzed by an acid like trifluoromethanesulfonic acid, which proceeds under relatively mild conditions.[5]
The choice of solvent and temperature is critical for reaction success. Toluene is a common solvent for these reactions, allowing for heating to temperatures around 110-130°C to drive the reaction to completion.[4][5]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of N-[3-(trifluoromethyl)phenyl]guanidine.
Detailed Experimental Protocol: Synthesis via Guanylation
This protocol is a representative example based on general procedures for aryl guanidine synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(trifluoromethyl)aniline (1.0 eq) and cyanamide (1.1 eq).
-
Solvent and Catalyst: Add toluene as the solvent to create a slurry. Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (e.g., 0.1 eq), to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude N-[3-(trifluoromethyl)phenyl]guanidine can be purified by silica gel column chromatography using a gradient elution system (e.g., ethyl acetate/hexanes with a small percentage of triethylamine to prevent protonation on the silica) or by recrystallization from a suitable solvent system like ethanol/water to yield the pure product as a solid.[4]
Characterization of N-[3-(trifluoromethyl)phenyl]guanidine
Thorough characterization is imperative to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for analysis.
Physicochemical and Spectroscopic Data
The expected analytical data for N-[3-(trifluoromethyl)phenyl]guanidine are summarized below.
| Parameter | Data | Technique | Purpose |
| Molecular Formula | C₈H₈F₃N₃[6][7] | - | Elemental Composition |
| Molecular Weight | 203.16 g/mol [6][7] | Mass Spectrometry | Confirms Molecular Mass |
| Appearance | White to off-white solid | Visual Inspection | Basic Physical Property |
| Melting Point | Not widely reported, but expected for a crystalline solid | Melting Point Apparatus | Purity and Identification |
| ¹H NMR | Aromatic protons (7-8 ppm), Amine protons (broad signals) | NMR Spectroscopy | Structural Elucidation |
| ¹³C NMR | Aromatic carbons, CF₃ carbon (quartet), Guanidinyl carbon (~150-160 ppm) | NMR Spectroscopy | Carbon Skeleton Confirmation |
| ¹⁹F NMR | Single peak for CF₃ group | NMR Spectroscopy | Confirmation of CF₃ group |
| FTIR | ~3300-3400 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=N stretch), ~1100-1350 cm⁻¹ (C-F stretch) | IR Spectroscopy | Functional Group Identification |
| Purity | >95% (typical target) | HPLC | Quantifies Purity |
| pKa | Estimated ~10.2[8] | Potentiometric Titration | Measures Basicity |
Analytical Techniques and Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure determination.
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region corresponding to the four protons on the trifluoromethylphenyl ring. The protons of the guanidine group (NH and NH₂) may appear as broad singlets that can exchange with D₂O.
-
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. The guanidinyl carbon typically resonates around 150-160 ppm.
2. Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺). For C₈H₈F₃N₃, the expected m/z for the protonated molecule would be approximately 204.0743.
3. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to identify the key functional groups. Characteristic absorption bands include N-H stretching vibrations for the amine and imine groups, the C=N stretching of the guanidine core, and strong C-F stretching bands characteristic of the trifluoromethyl group.
4. High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for assessing the purity of the final compound.[9][10] Due to the basic nature of the guanidine group, reverse-phase HPLC is often performed with an acidic mobile phase additive (e.g., formic acid or trifluoroacetic acid) to ensure sharp, symmetrical peaks.[10]
Detailed Protocol: HPLC Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV detector.[9]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Method: A gradient elution, for example, starting from 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.
-
Sample Preparation: Prepare a solution of the synthesized N-[3-(trifluoromethyl)phenyl]guanidine in the mobile phase (e.g., 1 mg/mL).[10]
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Characterization Workflow Diagram
Caption: A logical workflow for the comprehensive characterization of the synthesized compound.
Conclusion
The synthesis and characterization of N-[3-(trifluoromethyl)phenyl]guanidine require a systematic and well-documented approach. The guanylation of 3-(trifluoromethyl)aniline represents a reliable synthetic route, while a multi-technique analytical workflow is essential for unequivocally confirming the structure and ensuring the high purity required for subsequent applications in research and drug development. The protocols and insights provided in this guide serve as a foundational resource for scientists working with this and related aryl guanidine compounds.
References
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Brown, M. A., et al. (2016). N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. Journal of Medicinal Chemistry, 59(17), 7715–7735. [Link]
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Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]
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Wolfe, J. P., et al. (2018). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. Organic Letters, 20(21), 6868–6872. [Link]
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Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Thesis. [Link]
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PubChemLite. (n.d.). N-[3,5-bis(trifluoromethyl)phenyl]-n'-[4-hydroxy-6-(trifluoromethyl)-2-pyrimidinyl]guanidine. [Link]
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Singh, L., Singh, U., & Kumar, S. (2008). Parallel Route to Synthesis of Triphenyl Substituted Guanidine. Asian Journal of Chemistry, 20(6), 4957-4959. [Link]
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Physicochemical properties of N-[3-(trifluoromethyl)phenyl]guanidine
An In-Depth Technical Guide to the Physicochemical Properties of N-[3-(trifluoromethyl)phenyl]guanidine
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule of Strategic Importance
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds with high-impact functional groups is a cornerstone of rational drug design. N-[3-(trifluoromethyl)phenyl]guanidine emerges as a compound of significant interest, embodying this very principle. It marries the robust basicity and hydrogen bonding capabilities of the guanidine group with the potent electronic and metabolic-stabilizing effects of the trifluoromethyl moiety.[1][2][3][4] This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple data sheet to provide a comprehensive analysis of its core physicochemical properties. We will explore not just what these properties are, but why they manifest and how they can be reliably determined, offering a foundational understanding for any research or development program involving this versatile chemical entity.
Core Physicochemical Profile
A quantitative overview of N-[3-(trifluoromethyl)phenyl]guanidine's key properties is essential for initial assessment and computational modeling. The data presented below, compiled from predictive models and available chemical databases, provides a solid baseline for experimental work.
| Property | Value | Source |
| CAS Number | 71198-37-3 | [5][6] |
| Molecular Formula | C₈H₈F₃N₃ | [5][6][7] |
| Molecular Weight | 203.16 g/mol | [5][6][7] |
| Predicted Boiling Point | 233.4 ± 50.0 °C | [5][6] |
| Predicted pKa | 10.21 ± 0.70 | [5][6] |
| Predicted Density | 1.39 ± 0.1 g/cm³ | [5] |
Structural and Electronic Rationale: The "Why" Behind the Properties
To effectively utilize a compound, one must understand the interplay between its structure and its behavior. N-[3-(trifluoromethyl)phenyl]guanidine is a tale of two functional domains: the guanidine head and the trifluoromethylphenyl tail.
The Guanidine Core: A Superbase in Disguise
The guanidine group is one of the strongest organic bases, a characteristic owed to the exceptional resonance stabilization of its conjugate acid, the guanidinium cation.[8] Upon protonation, the positive charge is delocalized across all three nitrogen atoms, drastically increasing its stability and driving the equilibrium towards the protonated form. This high basicity ensures that at physiological pH (≈7.4), the molecule will exist almost exclusively as the charged guanidinium ion, a critical factor for solubility and target interaction.
The electron-withdrawing nature of the attached 3-(trifluoromethyl)phenyl ring slightly tempers this basicity. The trifluoromethyl group pulls electron density away from the phenyl ring, which in turn reduces the electron-donating capacity of the anilino nitrogen into the guanidine system.[4] This results in a predicted pKa of around 10.2, which is lower than unsubstituted guanidine (pKa ≈ 13.6) but still signifies a strongly basic character.
Caption: Protonation of the guanidine group leads to a highly stable, resonance-delocalized cation.
The Trifluoromethylphenyl Tail: A Driver of Lipophilicity and Stability
The trifluoromethyl (-CF₃) group is a powerful tool in medicinal chemistry for its profound impact on a molecule's pharmacokinetic profile.[3][9]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic oxidation, particularly by cytochrome P450 enzymes.[3] Replacing a metabolically vulnerable methyl group or hydrogen with a -CF₃ group can significantly increase a drug's half-life.[3][4]
-
Lipophilicity: The -CF₃ group is strongly lipophilic, which enhances a molecule's ability to permeate biological membranes.[1][3] This property is crucial for oral bioavailability and distribution into tissues.
-
Binding Affinity: The steric bulk and unique electronic properties of the -CF₃ group can lead to stronger binding interactions with biological targets through van der Waals forces, dipole-dipole interactions, or halogen bonding.[3]
The combination of the hydrophilic, basic guanidinium head and the lipophilic, stable trifluoromethylphenyl tail creates an amphipathic molecule with a desirable balance of properties for drug development.
Experimental Determination of Core Properties: Self-Validating Protocols
Predictive data provides a starting point, but empirical validation is non-negotiable in scientific research. The following protocols are designed to be robust and self-validating systems for determining the key physicochemical properties of N-[3-(trifluoromethyl)phenyl]guanidine.
Melting Point Determination (Capillary Method)
Causality: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. Pure crystalline solids exhibit a sharp, well-defined melting point range (typically <1°C), whereas impurities depress and broaden this range.[10] This protocol uses the capillary method, a standard and reliable technique.[11]
Step-by-Step Protocol:
-
Sample Preparation: Ensure the N-[3-(trifluoromethyl)phenyl]guanidine sample is completely dry and finely powdered.
-
Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. Tap the sealed end gently on a hard surface to pack the powder down to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
-
Rapid Preliminary Run: Heat the sample rapidly (10-15 °C/min) to determine an approximate melting range. This saves time and prevents overshooting the true melting point in subsequent, more precise measurements.
-
Cooling and Second Run: Allow the heating block to cool to at least 20 °C below the approximate melting point observed.
-
Accurate Determination: Insert a new sample and heat at a slow, controlled rate (1-2 °C/min) as you approach the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.
-
Validation: Repeat the accurate determination at least twice. Consistent results (within 0.5 °C) validate the measurement.
Caption: Workflow for accurate melting point determination using the capillary method.
Aqueous Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is the gold-standard for determining equilibrium solubility.[12] It ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution, providing a definitive measure of a compound's solubility in a specific medium at a given temperature.
Step-by-Step Protocol:
-
System Preparation: Add an excess amount of solid N-[3-(trifluoromethyl)phenyl]guanidine to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, airtight vial. The presence of undissolved solid at the end of the experiment is crucial for confirming saturation.[12]
-
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium. A duration of 24-48 hours is typical.
-
Phase Separation: Allow the vial to stand undisturbed at the same temperature for the solid to settle. Alternatively, centrifuge the vial to pellet the excess solid.
-
Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution). It is critical to avoid disturbing the solid material at the bottom. Filtration through a 0.22 µm syringe filter compatible with the solvent may also be used.
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility. Express the result in units such as mg/mL or µM.
Caption: Workflow for pKa determination using potentiometric titration.
Conclusion: A Profile of a Privileged Scaffold
N-[3-(trifluoromethyl)phenyl]guanidine is more than the sum of its parts. Its physicochemical profile reveals a molecule engineered for biological relevance. The strongly basic guanidine group, predicted to be protonated at physiological pH, provides aqueous solubility and a potent hydrogen-bonding domain for target interaction. Simultaneously, the trifluoromethylphenyl moiety imparts crucial lipophilicity for membrane traversal and exceptional metabolic stability. [1][3]The experimental protocols detailed herein provide the necessary framework for researchers to validate these properties with high fidelity. A thorough understanding of this compound's pKa, solubility, and structural features is the critical first step in unlocking its full potential in drug discovery and development pipelines.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
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Melting point determination. (n.d.). University of Calgary. Retrieved January 17, 2026, from [Link]
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Trifluoromethyl group - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 17, 2026, from [Link]
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Selected examples of guanidine-based drugs. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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Determination of Melting Point. (n.d.). Clarion University. Retrieved January 17, 2026, from [Link]
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Measuring the Melting Point - Westlab Canada. (2023). Retrieved January 17, 2026, from [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 17, 2026, from [Link]
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Determination Of Melting Point Of An Organic Compound - BYJU'S. (n.d.). Retrieved January 17, 2026, from [Link]
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The Importance of Guanidine Derivatives in Pharmaceutical Research: A Focus on 4-Guanidinobenzoic Acid Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD. (2025). Retrieved January 17, 2026, from [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved January 17, 2026, from [Link]
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Determination of solubility: A laboratory experiment | Journal of Chemical Education. (n.d.). Retrieved January 17, 2026, from [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved January 17, 2026, from [Link]
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Video: Determining the Solubility Rules of Ionic Compounds - JoVE. (2015). Retrieved January 17, 2026, from [Link]
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How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. (2021). Retrieved January 17, 2026, from [Link]
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Mechanism of action of N-[3-(trifluoromethyl)phenyl]guanidine
An In-depth Technical Guide to the Mechanism of Action of N-[3-(trifluoromethyl)phenyl]guanidine
Authored by a Senior Application Scientist
Abstract
N-[3-(trifluoromethyl)phenyl]guanidine is a synthetic compound featuring a guanidinium group linked to a trifluoromethyl-substituted phenyl ring. While direct, comprehensive studies on this specific molecule are not extensively published, its structural motifs strongly suggest a mechanism of action centered on the modulation of specific ion channel families. This guide synthesizes the current understanding of the pharmacological effects of related guanidine derivatives to propose a detailed mechanistic hypothesis for N-[3-(trifluoromethyl)phenyl]guanidine, focusing on its likely interactions with Acid-Sensing Ion Channels (ASICs) and N-Methyl-D-aspartate (NMDA) receptors. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this compound class.
Introduction: The Guanidinium Moiety as a Privileged Scaffold for Ion Channel Modulation
The guanidinium group, characterized by its planar, delocalized positive charge, is a recurring motif in both natural and synthetic modulators of ion channels. Its ability to engage in strong electrostatic and hydrogen-bonding interactions makes it an effective pharmacophore for binding within the pores or at allosteric sites of various ion channels. Compounds incorporating a guanidine core display a wide array of pharmacological activities, including antimicrobial, antiviral, and neuromodulatory effects[1]. The lipophilic substitution on the guanidine nitrogen, in this case, a 3-(trifluoromethyl)phenyl group, is critical for conferring specificity and modulating the potency of the compound at its molecular targets. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the compound's pKa, lipophilicity, and metabolic stability, thereby shaping its overall pharmacodynamic and pharmacokinetic profile.
Primary Molecular Target Family: Acid-Sensing Ion Channels (ASICs)
Based on extensive research into guanidine-containing compounds, the primary and most probable molecular targets for N-[3-(trifluoromethyl)phenyl]guanidine are the Acid-Sensing Ion Channels (ASICs). ASICs are a family of proton-gated cation channels widely expressed in the central and peripheral nervous systems[2][3]. They are implicated in a variety of physiological and pathological processes, including pain perception, mechanosensation, synaptic plasticity, and neuronal injury following ischemia[2][4][5].
Mechanism of ASIC Modulation by Guanidine Derivatives
Guanidine-based compounds are well-documented modulators of ASIC activity. Their mechanism of action is multifaceted and can include:
-
Direct Pore Blockade: The positively charged guanidinium group can physically occlude the channel pore, preventing the influx of cations like Na+ and Ca2+. This inhibitory action is often voltage-dependent[6].
-
Allosteric Modulation: These compounds can bind to sites on the channel protein distinct from the pore, inducing conformational changes that alter the channel's gating properties. This can manifest as:
-
Shifting the pH-dependence of activation and inactivation: Guanidine derivatives can either increase or decrease the proton concentration required to open or close the channel[4][7].
-
Altering desensitization kinetics: The rate at which the channel enters a non-conducting desensitized state in the continued presence of a stimulus can be modified[7].
-
For instance, the well-studied ASIC modulator 2-guanidine-4-methylquinazoline (GMQ) has been shown to shift the pH dependence of activation of ASIC1a and ASIC1b to more acidic pH values, while for ASIC3, this shift is in the opposite direction[4]. Amiloride, another guanidine-containing compound, is a known non-selective blocker of ASICs[5]. The presence of a basic guanidine group is considered critical for high-potency inhibition of ASIC channels[6].
Proposed Interaction of N-[3-(trifluoromethyl)phenyl]guanidine with ASICs
Given its structure, N-[3-(trifluoromethyl)phenyl]guanidine is hypothesized to act as an inhibitor of ASIC channels. The trifluoromethylphenyl group would anchor the molecule to a hydrophobic pocket within the channel's extracellular domain, positioning the guanidinium group to interact with the channel pore or allosteric regulatory sites. The specific effects on different ASIC subtypes (e.g., ASIC1a vs. ASIC3) would likely differ, a common feature of substituted guanidine modulators[8].
Signaling Pathway of ASIC Activation and Inhibition
The following diagram illustrates the general signaling pathway of ASIC activation by extracellular protons and its subsequent inhibition by a guanidine-based modulator.
Caption: Proposed mechanism of ASIC modulation by N-[3-(trifluoromethyl)phenyl]guanidine.
Secondary Molecular Target Family: NMDA Receptors
Another well-established target for aryl-guanidine compounds is the N-Methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory. Dysfunction of NMDA receptors is implicated in various neurological and psychiatric disorders[9].
Mechanism of NMDA Receptor Modulation by Diarylguanidines
Certain N,N'-diarylguanidine derivatives act as non-competitive antagonists at the NMDA receptor, binding to the phencyclidine (PCP) site located within the ion channel pore[9][10]. This binding site is also the target for drugs like ketamine and MK-801.
Structure-activity relationship studies have shown that substituents on the aryl rings significantly influence binding affinity for the PCP site. Specifically, N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines have been synthesized and evaluated as potential PET radioligands for the NMDA receptor open channel, with some compounds displaying low nanomolar affinity[9]. The 3-trifluoromethyl substituent was found to enhance binding affinity compared to other substitutions[9].
Proposed Interaction of N-[3-(trifluoromethyl)phenyl]guanidine with NMDA Receptors
Based on this precedent, N-[3-(trifluoromethyl)phenyl]guanidine is likely to function as a non-competitive antagonist of the NMDA receptor. The trifluoromethylphenyl group would facilitate entry into the hydrophobic environment of the channel pore, allowing the protonated guanidinium group to interact with key residues at the PCP binding site, thereby blocking ion flow.
Signaling Pathway of NMDA Receptor Activation and Inhibition
The following diagram illustrates the signaling pathway of NMDA receptor activation and its inhibition by a guanidine-based antagonist.
Caption: Proposed mechanism of NMDA receptor antagonism by N-[3-(trifluoromethyl)phenyl]guanidine.
Experimental Protocols for Mechanistic Elucidation
To empirically validate the proposed mechanisms of action for N-[3-(trifluoromethyl)phenyl]guanidine, the following experimental protocols are essential.
Whole-Cell Patch-Clamp Electrophysiology for ASIC Modulation
This technique allows for the direct measurement of ion channel activity in living cells.
Objective: To determine the effect of N-[3-(trifluoromethyl)phenyl]guanidine on ASIC-mediated currents.
Methodology:
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing a specific human ASIC subtype (e.g., hASIC1a or hASIC3).
-
Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording Solutions:
-
Extracellular Solution (pH 7.4): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose.
-
Intracellular Solution: Contains (in mM): 120 KCl, 5 MgCl2, 10 EGTA, 10 HEPES.
-
Acidic Solution (e.g., pH 6.0): Extracellular solution with pH adjusted using MES or HCl.
-
-
Data Acquisition:
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Clamp the cell membrane potential at -60 mV.
-
Apply the acidic solution rapidly to evoke an ASIC current.
-
After establishing a stable baseline response, co-apply the acidic solution with varying concentrations of N-[3-(trifluoromethyl)phenyl]guanidine.
-
-
Data Analysis:
-
Measure the peak and sustained components of the ASIC current in the presence and absence of the compound.
-
Construct a concentration-response curve to determine the IC50 value.
-
Perform experiments at different pH levels to assess any shift in the pH-dependence of activation.
-
Radioligand Binding Assay for NMDA Receptor Interaction
This assay quantifies the binding of a compound to its receptor target.
Objective: To determine the affinity of N-[3-(trifluoromethyl)phenyl]guanidine for the PCP binding site of the NMDA receptor.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: -MK-801, a high-affinity ligand for the PCP site.
-
Incubation:
-
Incubate the brain membranes with a fixed concentration of -MK-801 and varying concentrations of N-[3-(trifluoromethyl)phenyl]guanidine.
-
Include saturating concentrations of glutamate and glycine to ensure the NMDA receptor is in an open state, accessible to channel blockers.
-
Incubate at room temperature for 2 hours.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Perform non-linear regression analysis to determine the Ki (inhibitory constant) of N-[3-(trifluoromethyl)phenyl]guanidine.
-
Quantitative Data Summary
While specific experimental data for N-[3-(trifluoromethyl)phenyl]guanidine is not available in the public domain, the following table presents hypothetical, yet plausible, data based on the known activities of structurally related compounds.
| Parameter | Target | Assay | Predicted Value | Reference Compounds |
| IC50 | ASIC1a | Patch-Clamp | 1 - 10 µM | Amiloride, GMQ[4][7][8] |
| IC50 | ASIC3 | Patch-Clamp | 5 - 20 µM | Amiloride, GMQ[4][7][8] |
| Ki | NMDA Receptor (PCP Site) | -MK-801 Binding | 10 - 100 nM | N'-(3-trifluoromethyl)phenyl guanidines[9] |
Conclusion and Future Directions
N-[3-(trifluoromethyl)phenyl]guanidine is a molecule of significant pharmacological interest due to its structural similarity to known modulators of critical neurological ion channels. The primary mechanism of action is predicted to be the inhibition of Acid-Sensing Ion Channels, with a secondary activity as a non-competitive antagonist at the NMDA receptor's PCP site. The trifluoromethyl substitution is anticipated to enhance the potency and modulate the selectivity of the compound.
Future research should focus on empirically validating these hypotheses through rigorous electrophysiological and pharmacological studies. Elucidating the subtype selectivity profile at ASIC channels and confirming the mode of NMDA receptor antagonism will be crucial for understanding its potential therapeutic applications in pain, neuroprotection, and other neurological disorders.
References
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Kushtov, M. V., et al. (2019). Hydrophobic Amines and Their Guanidine Analogues Modulate Activation and Desensitization of ASIC3. PMC - PubMed Central. Available at: [Link]
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Salinas, M., et al. (2012). Subtype-specific modulation of acid-sensing ion channel (ASIC) function by 2-guanidine-4-methylquinazoline. PubMed. Available at: [Link]
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Zhang, Y., et al. (2017). 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. PMC - NIH. Available at: [Link]
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Gouveia, L. F., et al. (2020). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. PMC - NIH. Available at: [Link]
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Kozlov, A. S., et al. (2024). 4-(Azolyl)-Benzamidines as a Novel Chemotype for ASIC1a Inhibitors. MDPI. Available at: [Link]
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Chen, X., et al. (2015). Design and screening of ASIC inhibitors based on aromatic diamidines for combating neurological disorders. ResearchGate. Available at: [Link]
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Zha, X. M. (2013). Basics on the use of acid-sensing ion channels' inhibitors as therapeutics. PubMed Central. Available at: [Link]
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Clonagen. N-[3-(trifluoromethyl)phenyl]guanidine - product offer. Available at: [Link]
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Kumar, R., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC - NIH. Available at: [Link]
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Wang, Y., et al. (2021). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Available at: [Link]
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Chen, C. C., et al. (2021). Subtype‐selective inhibition of acid‐sensing ion channel 3 by a natural flavonoid. NIH. Available at: [Link]
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PubChem. N-[3,5-bis(trifluoromethyl)phenyl]-n'-[4-hydroxy-6-(trifluoromethyl)-2-pyrimidinyl]guanidine. Available at: [Link]
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de la Roche, M., et al. (2017). Pharmacological modulation of Acid-Sensing Ion Channels 1a and 3 by amiloride and 2-guanidine-4-methylquinazoline (GMQ). PubMed. Available at: [Link]
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Lee, J. H., & Lee, M. G. (2013). Acid-sensing ion channels (ASICs): therapeutic targets for neurological diseases and their regulation. PMC - PubMed Central. Available at: [Link]
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Ferreira, L. G., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]
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Bell, D. C., et al. (2023). Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms. Frontiers in Molecular Neuroscience. Available at: [Link]
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Reddy, N. L., et al. (1994). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. PubMed. Available at: [Link]
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Gonzalez, C., et al. (2019). Acid-Sensing Ion Channels as Potential Therapeutic Targets in Neurodegeneration and Neuroinflammation. PMC - PubMed Central. Available at: [Link]
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Süssmuth, R., et al. (1969). [On the mechanism of action of 1-nitroso-3-nitro-1-methylguanidine (NNMG) with respect to mutagenesis. 3. On the inhibition of nucleic acid synthesis and cell-free protein biosynthesis by NNMG and the appearance of resistant Escherichia coli cells after treatment with NNMG]. PubMed. Available at: [Link]
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N-[3-(trifluoromethyl)phenyl]guanidine derivatives and analogs
An In-Depth Technical Guide to N-[3-(Trifluoromethyl)phenyl]guanidine Derivatives and Analogs for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of the Trifluoromethylphenyl Guanidine Scaffold
The intersection of the guanidinium group's versatile biological activity and the trifluoromethyl group's profound influence on pharmacokinetic and pharmacodynamic properties has created a fertile ground for medicinal chemistry exploration. The N-[3-(trifluoromethyl)phenyl]guanidine core, in particular, has emerged as a privileged scaffold, yielding derivatives with significant potential across a spectrum of therapeutic areas. This guide provides a comprehensive overview of this chemical space, delving into the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of these compounds. We will explore the rationale behind synthetic strategies and the mechanistic insights gleaned from SAR studies, offering a technical resource for researchers engaged in the discovery and development of novel therapeutics based on this promising molecular framework. The trifluoromethyl group is a cornerstone of modern drug design, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Its incorporation into the phenylguanidine scaffold is a deliberate strategy to harness these favorable attributes.
I. Synthetic Strategies and Methodologies
The synthesis of N-[3-(trifluoromethyl)phenyl]guanidine derivatives is adaptable, with several established routes that can be selected based on the desired substitution pattern and available starting materials. The choice of a particular synthetic pathway is often guided by factors such as yield, purification efficiency, and the commercial availability of precursors.
A. Primary Synthesis of N,N',N'-Trisubstituted Guanidines
A common and effective method for the synthesis of N,N',N'-trisubstituted guanidines involves the reaction of an amine hydrochloride with a corresponding cyanamide. Two variations of this approach are frequently employed:
-
Method A: Heating an amine hydrochloride with an N-methyl-N-arylcyanamide.
-
Method B: Heating an N-arylcyanamide with an N-methylamine hydrochloride.
Experience in the field has shown that Method B generally provides higher yields.[2] For instance, the synthesis of a key N-(naphthalen-1-yl)-N'-methyl-N'-(3-(trifluoromethyl)phenyl)guanidine derivative was achieved with a significantly higher yield using Method B compared to Method A.[2]
Experimental Protocol: General Procedure for N,N',N'-Trisubstituted Guanidine Synthesis (Method B)
-
Combine the N-arylcyanamide and the N-methyl-3-(trifluoromethyl)aniline hydrochloride in a suitable solvent, such as toluene.
-
Heat the reaction mixture to 130 °C.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired N,N',N'-trisubstituted guanidine.
Below is a workflow diagram illustrating this synthetic approach.
Caption: General workflow for the synthesis of N,N',N'-trisubstituted guanidines.
B. Synthesis of Benzyl and Phenyl Guanidine Derivatives
For the synthesis of benzyl and phenyl guanidine derivatives, a common strategy involves a guanylation reaction using a protected S-methylisothiourea reagent.
Experimental Protocol: Guanylation using Boc-protected S-methylisothiourea
-
Dissolve the starting amine (e.g., 4-aminobenzylamine) in a suitable solvent like DMF.
-
Add N,N'-di-Boc-S-methylisothiourea and a reagent such as mercury (II) chloride, along with a base like triethylamine.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction mixture to isolate the Boc-protected guanidine derivative.
-
Remove the Boc protecting groups using an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane to yield the final guanidine derivative.[3]
II. Pharmacological Applications and Structure-Activity Relationships
The N-[3-(trifluoromethyl)phenyl]guanidine scaffold and its analogs have demonstrated a remarkable range of biological activities, positioning them as valuable leads in various drug discovery programs.
A. Modulation of the N-Methyl-D-aspartate (NMDA) Receptor
Dysfunction of the NMDA receptor is implicated in a host of neuropsychiatric disorders, including Alzheimer's disease, epilepsy, and schizophrenia.[2] N-[3-(trifluoromethyl)phenyl]guanidine derivatives have been extensively investigated as potential PET radioligands for imaging the open channel state of the NMDA receptor.[2][4]
Structure-Activity Relationship (SAR) Insights for NMDA Receptor Ligands
-
Rotational Freedom: A key finding is that a freely rotating N'-(3-(trifluoromethyl)phenyl) group is crucial for high binding affinity at the phencyclidine (PCP) binding site of the NMDA receptor.[2] Cyclized analogs that restrict this rotation exhibit significantly lower affinity.[2]
-
Aromatic Substitution: The introduction of additional substituents on the N'-(3-(trifluoromethyl)phenyl) ring can enhance binding affinity. For example, the addition of a fluoro substituent has been shown to be beneficial.[2]
-
Lead Compound: The derivative 1-(6-fluoro-3-(trifluoromethyl)phenyl)-1-methyl-3-(naphthalen-1-yl)guanidine has been identified as a particularly promising candidate for PET radioligand development due to its high affinity and moderate lipophilicity.[2]
The following diagram illustrates the key structural features influencing NMDA receptor binding.
Caption: Key SAR points for NMDA receptor ligands based on the N-aryl-N'-(3-(trifluoromethyl)phenyl)guanidine scaffold.
B. Antimicrobial Activity
Derivatives of benzyl and phenyl guanidine have demonstrated potent in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3]
Quantitative Antimicrobial Data
| Compound ID | Structure/Substitution | Target Organism | MIC (µg/mL) | Reference |
| 9m | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | S. aureus | 0.5 | [3] |
| E. coli | 1 | [3] | ||
| 10d | 3-(4-trifluoromethyl)-benzyloxy derivative | S. aureus | 1 | [3] |
| E. coli | 16 | [3] | ||
| 9v | para-substituted derivative | MRSA strains | Promising activity | [3] |
These findings highlight the potential of this class of compounds in the development of new antibiotics, particularly against drug-resistant strains like MRSA.[3]
C. Antiviral Properties
The N-[3-(trifluoromethyl)phenyl]guanidine moiety has also been incorporated into N2-substituted guanines, leading to potent inhibitors of Herpes Simplex Virus (HSV) type 1 and type 2 thymidine kinases.[5]
SAR for HSV Thymidine Kinase Inhibitors
The most potent inhibitors in this series feature hydrophobic, electron-attracting groups at the meta position of the phenyl ring, with the m-trifluoromethyl derivative being a prime example.[5] A significant advantage of these compounds is their lack of inhibition of the host cell (HeLa) thymidine kinase, suggesting a favorable selectivity profile.[5]
D. Modulation of Ion Channels
The guanidinium group is a well-known pharmacophore for interacting with ion channels.[6] Derivatives of N-[3-(trifluoromethyl)phenyl]guanidine are being explored as modulators of various ion channels. For instance, heteroarylguanidines have been identified as allosteric modulators of Acid-Sensing Ion Channels (ASICs), which are implicated in pain and neurodegeneration.[7] The trifluoromethyl group itself can contribute to improved binding affinity and permeability, which are critical for targeting ion channels in the central and peripheral nervous systems.[1]
E. Other Therapeutic Targets
The versatility of the N-[3-(trifluoromethyl)phenyl]guanidine scaffold is further demonstrated by its application in developing inhibitors for other important drug targets:
-
Histamine H3 Receptor Antagonists: N-substituted guanidines have shown high affinity for the H3 receptor, a target for various CNS disorders.[8]
-
Sphingosine Kinase (SphK) Inhibitors: Guanidine-based inhibitors of SphK1 and SphK2 are being investigated for their potential in treating cancer, inflammation, and fibrosis.[9][10]
-
Mitogen- and Stress-activated Kinase 1 (MSK1) Inhibitors: Arylpyridin-2-yl guanidine derivatives are being developed as novel MSK1 inhibitors for inflammatory diseases such as asthma.[11]
The following diagram depicts the diverse signaling pathways and targets modulated by this class of compounds.
Caption: Diverse molecular targets and therapeutic areas for N-[3-(trifluoromethyl)phenyl]guanidine derivatives.
III. Conclusion and Future Directions
The N-[3-(trifluoromethyl)phenyl]guanidine scaffold has proven to be a highly productive starting point for the development of novel modulators of a wide array of biological targets. The trifluoromethyl group imparts favorable physicochemical properties, while the guanidinium moiety provides a versatile anchor for biological activity. The structure-activity relationships discussed herein provide a roadmap for the rational design of next-generation compounds with enhanced potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on optimizing these lead compounds for in vivo efficacy and safety, with the ultimate goal of translating these promising preclinical findings into novel therapeutics for a range of unmet medical needs.
IV. References
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Purohit, A., et al. (2017). N'-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N'-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 60(16), 7094-7115. [Link]
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Al-Ghanim, A. M., et al. (2020). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 25(21), 5086. [Link]
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Hildebrand, C., et al. (1990). Structure-activity relationships of N2-substituted guanines as inhibitors of HSV1 and HSV2 thymidine kinases. Journal of Medicinal Chemistry, 33(1), 203-206. [Link]
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Ferreira, I., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(7), 3009. [Link]
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Kuder, K., et al. (2012). Synthesis and preliminary pharmacological investigation of new N-substituted-N-[ω-(ω-phenoxy-alkylpiperazin-1-yl)alkyl]guanidines as non-imidazole histamine H(3) antagonists. Archiv der Pharmazie, 345(6), 431-443. [Link]
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Kharel, Y., et al. (2015). Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors. Journal of Medicinal Chemistry, 58(8), 3548-3571. [Link]
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Purohit, A., et al. (2017). N '-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N '-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure-Affinity Relationships. ResearchGate. [Link]
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Kharel, Y., et al. (2015). Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors. National Institutes of Health. [Link]
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L'hermite, E., et al. (2017). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 22(10), 1699. [Link]
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Krauson, A. J., et al. (2018). Heteroarylguanidines as Allosteric Modulators of ASIC1a and ASIC3 Channels. ACS Chemical Neuroscience, 9(8), 2168-2178. [Link]
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Ozawa, H., & Sato, S. (1964). [STUDIES ON STRUCTURE-ACTIVITY RELATIONSHIPS OF GUANIDINE DERIVATIVES. I. SYNTHESIS AND PHARMACOLOGY OF AMINOETHYLGUANIDINE DERIVATIVES]. Yakugaku Zasshi, 84, 421-425. [Link]
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Wikipedia. List of miscellaneous 5-HT2A receptor agonists. [Link]
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Google Patents. WO1990015795A1 - New process for the preparation of phenyl-guanidine derivatives.
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Llewellyn, L. E., & Kellmann, R. (2017). Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. Marine Drugs, 15(10), 321. [Link]
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Kaczorowski, G. J., & Garcia, M. L. (2008). Ion Channels as Drug Targets: The Next GPCRs. Semantic Scholar. [Link]
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Dikshit, M., et al. (2009). Ion channel modulators mediated alterations in NO-induced free radical generation and neutrophil membrane potential. Free Radical Research, 43(6), 555-565. [Link]
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An In-depth Technical Guide to the Biological Targets of Trifluoromethylphenyl Guanidine Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethylphenyl guanidine scaffold represents a privileged structure in medicinal chemistry, conferring potent and diverse biological activities. Compounds incorporating this moiety have demonstrated significant interactions with key physiological and pathological targets. This guide provides a comprehensive technical overview of the primary biological targets of trifluoromethylphenyl guanidine derivatives. We will delve into the mechanistic details of their interaction with the N-methyl-D-aspartate (NMDA) receptor, their potent antimicrobial activities through membrane disruption, and their broader implications in ion channel modulation. This document synthesizes field-proven insights with detailed experimental protocols to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.
Introduction: The Trifluoromethylphenyl Guanidine Moiety
The guanidinium group, characterized by its planar Y-shaped arrangement of nitrogen atoms around a central carbon, is strongly basic and exists in its protonated state at physiological pH.[1] This positive charge is crucial for its biological activity, often enabling it to mimic the side chain of arginine and engage in strong electrostatic and hydrogen-bonding interactions with biological macromolecules.[2] The incorporation of a trifluoromethylphenyl group significantly modulates the compound's lipophilicity, metabolic stability, and electronic properties, often enhancing its binding affinity and cellular permeability.[3] This combination has given rise to a class of compounds with a broad spectrum of pharmacological applications, ranging from neuroprotection to antimicrobial chemotherapy.[1][4][5]
Primary Biological Target: The NMDA Receptor Ion Channel
A principal and extensively studied target of trifluoromethylphenyl guanidine compounds is the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel pivotal for excitatory synaptic transmission, synaptic plasticity, and memory formation in the central nervous system.[6][7]
Mechanism of Action: Open-Channel Blockade
Trifluoromethylphenyl guanidine derivatives act as potent non-competitive antagonists of the NMDA receptor. Their primary binding site is the phencyclidine (PCP) site located within the receptor's ion channel pore.[4][8] The activation of the NMDA receptor requires the simultaneous binding of glutamate and a co-agonist (glycine or D-serine), which, coupled with depolarization of the postsynaptic membrane to relieve a magnesium (Mg²⁺) block, opens the channel.[6] It is only in this "open" or activated state that the PCP binding site becomes accessible.[8] By binding to this site, trifluoromethylphenyl guanidine compounds physically obstruct the flow of cations (primarily Ca²⁺ and Na⁺) through the channel, thereby inhibiting its function.[1] This "use-dependent" blockade is a hallmark of this class of antagonists.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies have revealed key determinants for high-affinity binding to the PCP site. The position of the trifluoromethyl group on the phenyl ring is critical, with the 3-trifluoromethyl substitution often showing favorable binding affinity.[4] For instance, replacing an iodo-substituent with a trifluoromethyl group at the 3-position can nearly double the binding affinity.[4] A freely rotating N′-(3-(trifluoromethyl)phenyl) group is also deemed necessary for optimal binding, as cyclized, more rigid analogues have shown a loss of affinity.[4]
| Compound Derivative Example | Target Site | Binding Affinity (Ki, nM) |
| 1-(6-fluoro-3-(trifluoromethyl)phenyl)-1-methyl-3-(naphthalen-1-yl)guanidine | PCP site of NMDA Receptor | 13.0 |
| N-(2-(chloro-5-methylthiophenyl) analogue | PCP site of NMDA Receptor | 14.2 |
Table 1: Representative binding affinities of trifluoromethylphenyl guanidine derivatives for the NMDA receptor's PCP site. Data synthesized from literature.[4]
Experimental Protocol: Radioligand Binding Assay for the PCP Site
This protocol describes a competitive binding assay to determine the affinity of test compounds for the PCP binding site on the NMDA receptor using a radiolabeled ligand.[6][8]
Objective: To determine the inhibitory constant (Ki) of a trifluoromethylphenyl guanidine compound for the PCP binding site.
Materials:
-
Test Compound (Trifluoromethylphenyl guanidine derivative)
-
Radioligand: [³H]TCP (N-(1-[thienyl]cyclohexyl)piperidine) or [³H]MK-801
-
Rat cortical membranes (prepared from Wistar rat brains)
-
Assay Buffer: Tris-HCl buffer (pH 7.4)
-
Non-specific binding control: 10 µM unlabeled MK-801 or PCP
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh buffer to the desired protein concentration.
-
Assay Setup: In test tubes, combine rat cortical membranes, a fixed concentration of [³H]TCP (e.g., 5 nM), and varying concentrations of the test compound.
-
Total and Non-Specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled MK-801 (10 µM).
-
Incubation: Incubate the mixture for a defined period (e.g., 180 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.[9]
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Convert the IC₅₀ to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Biological Target: Microbial Cell Membranes
A second major area of activity for trifluoromethylphenyl guanidine compounds is as antimicrobial agents, demonstrating potent efficacy against a range of pathogenic bacteria, including multidrug-resistant strains like MRSA.[5][10]
Mechanism of Action: Membrane Disruption
The primary antimicrobial mechanism of guanidinium-containing compounds is the disruption of the bacterial cell membrane.[5][11][12] At physiological pH, the guanidinium group is positively charged, facilitating a strong electrostatic interaction with the negatively charged components of bacterial membranes, such as phosphatidylglycerol in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[4][10] This initial binding is followed by the insertion of the lipophilic trifluoromethylphenyl moiety into the hydrophobic lipid bilayer. This process disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components (ions, ATP, metabolites), and ultimately, cell death.[5][10] This physical disruption mechanism is less prone to the development of microbial resistance compared to agents that target specific enzymes.[11]
Antimicrobial Spectrum and Potency
Derivatives such as 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine have demonstrated significant potency with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range against both Staphylococcus aureus and Escherichia coli.[5] This broad-spectrum activity highlights their potential as leads for new antibiotic development.
| Compound Derivative Example | Organism | MIC (µg/mL) |
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9m | S. aureus | 0.5 |
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9m | E. coli | 1.0 |
| 3-(4-trifluoromethyl)-benzyloxy derivative 10d | S. aureus | 1.0 |
| 3-(4-trifluoromethyl)-benzyloxy derivative 10d | E. coli | 16.0 |
Table 2: Minimum Inhibitory Concentrations (MICs) of representative trifluoromethylphenyl guanidine compounds against pathogenic bacteria.[5][10]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard method for determining the MIC of an antimicrobial agent against a specific bacterial strain.[13][14][15]
Objective: To find the lowest concentration of a trifluoromethylphenyl guanidine compound that inhibits the visible growth of a test bacterium.
Materials:
-
Test Compound (Trifluoromethylphenyl guanidine derivative)
-
Sterile 96-well round-bottom microtiter plates
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: From a fresh agar plate, select several bacterial colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16] Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[15]
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate. Typically, 100 µL of broth is added to wells 2-12. 200 µL of the highest compound concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and so on, creating a concentration gradient. Discard the final 100 µL from the last dilution well.[16]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control well, which contains only broth). This brings the final volume in each well to 200 µL.[16]
-
Controls:
-
Growth Control: A well containing broth and inoculum but no compound.
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity or pellet of bacterial growth. The growth control should be turbid, and the sterility control should be clear.[14]
Off-Target Considerations and Safety Profiling
A crucial aspect of drug development is assessing the potential for off-target effects. For compounds active on ion channels, a primary concern is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias.[3][17]
hERG Channel Screening
It is mandatory under ICH S7B guidelines to evaluate new chemical entities for their effect on the hERG channel.[18] This is typically done using electrophysiology techniques.
Experimental Protocol: Automated Patch-Clamp for hERG Liability
Objective: To determine the IC₅₀ of a test compound for the hERG potassium channel.
Materials:
-
A stable cell line expressing the hERG channel (e.g., CHO or HEK-293 cells).[19]
-
Automated patch-clamp system (e.g., IonWorks Quattro, QPatch).
-
Appropriate intracellular and extracellular recording solutions.
Procedure:
-
Cell Preparation: Culture hERG-expressing cells to the appropriate confluency and prepare a single-cell suspension for the assay.
-
Assay Execution: The automated system performs whole-cell patch-clamp recordings. Cells are captured, a giga-ohm seal is formed, and the cell membrane is ruptured to achieve the whole-cell configuration.
-
Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents. A common protocol involves a depolarizing pre-pulse to activate and then inactivate the channels, followed by a repolarizing test pulse where the characteristic "tail current" is measured.[19]
-
Compound Application: The test compound is applied at various concentrations, and the effect on the hERG tail current is measured.
-
Data Analysis: The percentage of current inhibition is plotted against the compound concentration to determine the IC₅₀ value. This value is a key indicator of the compound's potential for causing QT prolongation.
Cytotoxicity Assays
Assessing general cytotoxicity is essential to determine if the observed antimicrobial or receptor-modulating activity is specific, rather than a result of broad cellular toxicity.
Experimental Protocol: MTT or Fluorimetric Cytotoxicity Assay
Objective: To determine the concentration of the test compound that reduces the viability of a mammalian cell line by 50% (CC₅₀ or IC₅₀).[20][21]
Materials:
-
Mammalian cell line (e.g., HEK-293, HepG2).
-
96-well cell culture plates.
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent and solubilization solution (e.g., DMSO), or a fluorimetric reagent like CytoTox-Fluor™.[22][23]
-
Plate reader (spectrophotometer or fluorometer).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[20][21]
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 1-4 hours. Viable cells with active metabolism convert the yellow MTT to a purple formazan product.[22]
-
Fluorimetric Assay: Add the fluorogenic substrate (e.g., bis-AAF-R110) which is cleaved by proteases released from dead cells to produce a fluorescent signal.[24]
-
-
Signal Measurement:
-
MTT Assay: Solubilize the formazan crystals with DMSO and measure the absorbance at ~570 nm.[21]
-
Fluorimetric Assay: Measure the fluorescence at the appropriate excitation/emission wavelengths.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot viability against compound concentration to determine the IC₅₀ value.
Conclusion
Trifluoromethylphenyl guanidine compounds represent a potent and versatile class of molecules with well-defined biological targets. Their primary mechanisms of action—open-channel blockade of the NMDA receptor and disruption of microbial cell membranes—position them as promising lead structures for the development of novel neuroprotective and antimicrobial agents. The trifluoromethylphenyl moiety significantly influences their pharmacological profile, enhancing binding affinity and potency. A thorough understanding of their interaction with these targets, coupled with rigorous experimental validation and safety profiling as outlined in this guide, is essential for advancing these compounds through the drug discovery pipeline. Future research will likely uncover additional targets and refine the structure-activity relationships, further expanding the therapeutic potential of this important chemical scaffold.
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3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
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Combination of guanidinium and quaternary ammonium polymers with distinctive antimicrobial mechanisms achieving a synergistic antimicrobial effect. (2020). PubMed. Retrieved January 17, 2026, from [Link]
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A Comprehensive Review of Synthetic Strategies for Diarylguanidines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The diarylguanidine moiety is a privileged scaffold in medicinal chemistry and a versatile component in materials science. Its unique basicity and hydrogen bonding capabilities have made it a cornerstone in the design of therapeutics targeting a range of biological targets, including NMDA receptors and voltage-gated sodium channels.[1][2] This guide provides a detailed exploration of the principal synthetic methodologies for constructing N,N'-diarylguanidines, offering field-proven insights into the causality behind experimental choices and presenting robust, self-validating protocols for key transformations.
The Strategic Importance of the Diarylguanidine Core
Diarylguanidines are recognized for their significant biological activities. They represent a class of noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists and have been investigated for their neuroprotective properties in conditions such as stroke and neurodegenerative disorders.[1][3] Furthermore, structure-activity relationship (SAR) studies have identified N,N'-diarylguanidines as potent sodium channel blockers, highlighting their potential as anticonvulsant agents.[2][4] The therapeutic potential of these compounds is often linked to the substitution patterns on the aryl rings, where lipophilic groups can enhance biological activity.[4] Given their importance, the development of efficient and versatile synthetic routes is of paramount importance to the drug discovery process.
Foundational Synthetic Approaches: Classical Guanidinylation
The construction of the diarylguanidine core has traditionally relied on a few robust and well-established chemical transformations. These methods generally fall into two categories: nucleophilic addition to a C=N double bond or nucleophilic substitution at an activated carbon center.[5] The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final product.
The Carbodiimide Route: Addition of Anilines
One of the most direct methods for synthesizing symmetrically substituted N,N'-diarylguanidines is the reaction of an aniline with a diarylcarbodiimide. This reaction proceeds via a nucleophilic addition mechanism.
Mechanism: Aniline Addition to Carbodiimide
The reaction is initiated by the nucleophilic attack of the aniline nitrogen onto the central carbon atom of the carbodiimide. This forms a tetrahedral intermediate which then undergoes proton transfer and tautomerization to yield the stable guanidine product. The simplicity of this method makes it attractive, though it is primarily suited for symmetrical products unless a multi-step approach is employed for unsymmetrical analogues.
Caption: General workflow for diarylguanidine synthesis via the carbodiimide route.
The Thiourea Route: Activation and Substitution
A more versatile approach, capable of producing both symmetrical and unsymmetrical diarylguanidines, involves the use of thiourea derivatives. In this strategy, a diarylthiourea is activated to create a better leaving group, facilitating nucleophilic attack by an amine.
Causality Behind Activation: The sulfur atom in thiourea is not a good leaving group. Therefore, an activating agent is required to convert the thiocarbonyl group into a more electrophilic species. Common activators include heavy metal salts like mercury(II) chloride (HgCl₂) or coupling reagents like Mukaiyama's reagent.[5][6] These agents function as Lewis acids or electrophiles, coordinating to the sulfur atom and making the thiourea carbon highly susceptible to nucleophilic attack.[6]
Mechanism: Thiourea Activation and Amination
-
Activation: The activating agent (e.g., HgCl₂) coordinates to the sulfur atom of the N,N'-diarylthiourea.
-
Nucleophilic Attack: An amine (or ammonia for the final step) attacks the now highly electrophilic carbon atom.
-
Elimination: The activated sulfur moiety is eliminated as a stable byproduct (e.g., HgS), yielding the final diarylguanidine.
Caption: Two-stage process for diarylguanidine synthesis from a diarylthiourea.
Modern Synthetic Developments: Catalytic Approaches
While classical methods are reliable, they often require harsh conditions or stoichiometric amounts of toxic reagents. Recent advancements have focused on the development of transition-metal-catalyzed reactions, which offer milder conditions and improved efficiency.[7]
Transition-Metal-Catalyzed Guanidinylation
Catalytic systems, particularly those based on transition metals, have been developed to facilitate the C-N bond formation required for guanidine synthesis.[7] These methods can involve the catalytic guanylation of amines with carbodiimides or tandem catalytic processes that combine guanidinylation with cyclization reactions.[7] For instance, rhodium and palladium catalysts have been explored for the diarylation of isocyanides, which can lead to imine derivatives as precursors to more complex structures.[8] While not a direct synthesis of diarylguanidines, these catalytic C-N bond forming strategies represent the cutting edge of the field and open new avenues for constructing the guanidine core.
Comparative Analysis of Synthetic Routes
The selection of a synthetic strategy depends on several factors, including the desired substitution pattern, scale of the reaction, and tolerance of functional groups.
| Method | Key Reagents | Activator/Catalyst | Typical Conditions | Advantages | Disadvantages |
| Carbodiimide Route | Aniline, Diarylcarbodiimide | None | Room temp. to moderate heating | Simple, direct for symmetrical products | Limited to symmetrical products, carbodiimides can be moisture sensitive |
| Thiourea Route | Diarylthiourea, Amine | HgCl₂, Mukaiyama's reagent | Moderate heating | Versatile for unsymmetrical products, readily available starting materials | Use of toxic mercury salts, stoichiometric waste |
| Cyanamide Route | Aniline, Calcium Cyanamide | Acid catalyst | Elevated temperatures | Inexpensive starting materials | Often requires harsh conditions, potential for side products |
| Catalytic Routes | Varies (e.g., Amines, Carbodiimides) | Transition metals (Pd, Rh, Cu) | Generally mild | High efficiency, mild conditions, good functional group tolerance | Catalyst cost and sensitivity, newer methods may have limited scope |
Experimental Protocols: A Practical Guide
The following protocol is a representative example for the synthesis of an N,N'-diarylguanidine derivative using the activated thiourea method, a common and versatile procedure found in medicinal chemistry research.[4][6]
Protocol: Synthesis of a N,N'-Diphenylguanidine Derivative
Objective: To synthesize a representative N,N'-diphenylguanidine from N,N'-diphenylthiourea.
Materials:
-
N,N'-Diphenylthiourea (1.0 eq)
-
Mercury(II) Chloride (HgCl₂, 1.1 eq)
-
Aniline derivative (1.2 eq)
-
Triethylamine (TEA, 2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of N,N'-diphenylthiourea (1.0 eq) in anhydrous DMF, add triethylamine (2.5 eq). Stir the solution at room temperature.
-
Activation: In a separate flask, dissolve mercury(II) chloride (1.1 eq) in anhydrous DMF. Add this solution dropwise to the thiourea solution. The mixture may turn cloudy or form a precipitate.
-
Nucleophilic Addition: Add the desired aniline derivative (1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 70-80 °C and monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Workup: After completion, cool the reaction to room temperature and filter to remove any inorganic salts. Dilute the filtrate with ethyl acetate and wash successively with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the pure diarylguanidine.[6]
Self-Validation & Causality:
-
Role of TEA: Triethylamine acts as a base to neutralize the HCl that is cogenerated during the reaction, preventing the protonation of the nucleophilic amine and driving the reaction forward.
-
Excess Aniline: A slight excess of the aniline derivative is used to ensure complete consumption of the activated thiourea intermediate.
-
Expected Outcome: The formation of a grey-black precipitate (mercury sulfide) is a visual indicator that the reaction is proceeding. The final product should be characterized by NMR and mass spectrometry to confirm its structure and purity.[6]
Conclusion and Future Outlook
The synthesis of diarylguanidines is a mature field with a variety of robust methods at the disposal of the synthetic chemist. Classical approaches using carbodiimides and activated thioureas remain the workhorses for many applications due to their reliability and predictability. However, the future of diarylguanidine synthesis will likely be shaped by the continued development of modern catalytic methods.[7] These emerging strategies promise greater efficiency, milder reaction conditions, and a reduced environmental footprint, aligning with the principles of green chemistry. As the demand for novel diarylguanidine-based therapeutics continues to grow, innovation in their synthesis will be critical for accelerating the drug discovery and development pipeline.
References
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Title: Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) Source: MDPI URL: [Link]
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Title: Transition-Metal-Catalyzed Diarylation of Isocyanides with Triarylbismuthines for the Selective Synthesis of Imine Derivatives Source: PMC - NIH URL: [Link].ncbi.nlm.nih.gov/pmc/articles/PMC8948148/)
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The Compass and the Gatekeeper: A Technical Guide to the Discovery and Development of Guanidine-Based NMDA Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal communication, has long been a focal point for therapeutic intervention in a host of neurological disorders.[1][2] Its overactivation is a key contributor to excitotoxic neuronal death, implicating it in conditions ranging from stroke to neurodegenerative diseases.[1][3] Among the diverse chemical entities explored as NMDA receptor modulators, guanidine-based compounds have emerged as a particularly promising class of noncompetitive antagonists. This guide provides an in-depth technical exploration of the discovery and development of these ligands, from their serendipitous beginnings to the nuanced understanding of their structure-activity relationships and the formidable challenges of their clinical translation. We will dissect the key experimental methodologies that have illuminated their mechanism of action and guided their optimization, offering a comprehensive resource for researchers navigating this complex and compelling area of neuropharmacology.
The Genesis of a New Class: From Sigma Receptors to NMDA Channels
The journey towards guanidine-based NMDA receptor ligands began not with a direct focus on glutamate signaling, but rather from research into the enigmatic sigma receptor. Diarylguanidines, such as N,N'-di-o-tolylguanidine (DTG), were initially characterized as selective sigma receptor ligands.[4] However, astute pharmacological profiling revealed that certain structural analogues possessed an unexpected affinity for the NMDA receptor ion channel.[4] This pivotal observation opened a new avenue of investigation, suggesting that the guanidinium moiety could serve as a pharmacophore for a novel class of NMDA receptor antagonists.
The initial screening of these compounds relied heavily on in vitro radioligand displacement assays. These assays are a cornerstone of early-stage drug discovery, providing a quantitative measure of a compound's ability to bind to a specific receptor target. The primary radioligand employed in this context was [3H]-(+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine ([3H]MK-801), a high-affinity, noncompetitive NMDA receptor antagonist that binds within the ion channel pore.[4][5] By measuring the displacement of [3H]MK-801 by novel diarylguanidine derivatives in rat or guinea pig brain membrane homogenates, researchers could determine their binding affinity, typically expressed as an IC50 value (the concentration of the ligand that displaces 50% of the radioligand).[4]
Deciphering the Code: Structure-Activity Relationship (SAR) Studies
With a viable screening method in hand, the next critical step was to systematically explore the structure-activity relationship (SAR) of these diarylguanidines. This process involves synthesizing a series of structurally related compounds and evaluating their biological activity to identify the key molecular features that govern their potency and selectivity.
The Diarylguanidine Scaffold: A Balancing Act of Lipophilicity and Steric Hindrance
Early SAR studies on symmetrically substituted diphenylguanidines revealed a crucial insight: the position of substituents on the phenyl rings significantly impacted their affinity for the NMDA receptor ion channel.[4] Compounds with substituents at the ortho or meta positions displayed greater affinity compared to those with para substituents.[4] This suggested that steric interactions within the binding site play a critical role in ligand recognition. Further investigation identified that an isopropyl group at the ortho position and an ethyl group at the meta position were particularly favorable.[4]
A significant breakthrough came with the exploration of unsymmetrical diarylguanidines. Replacing one of the phenyl rings with a more lipophilic naphthalene ring led to a 3- to 5-fold increase in affinity for the NMDA receptor ion channel, without a corresponding increase in affinity for the sigma receptor.[4] This highlighted the importance of optimizing the overall lipophilicity of the molecule to enhance its interaction with the hydrophobic environment of the ion channel.
Fine-Tuning Selectivity: The Role of N-Substitution
While high affinity for the NMDA receptor is desirable, selectivity is paramount for a viable drug candidate. A key challenge was to minimize the affinity of these compounds for the sigma receptor, which is associated with a different set of physiological and potentially undesirable effects. The solution lay in the strategic substitution on the guanidine nitrogen atoms. The addition of small alkyl groups, such as methyl or ethyl, to the nitrogen atoms bearing the aryl rings resulted in tri- and tetrasubstituted guanidine derivatives.[4] These modifications retained high affinity for the NMDA receptor ion channel while significantly reducing their affinity for sigma receptors.[4]
A prime example of this successful optimization is the trisubstituted guanidine, N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine . This compound exhibited a high affinity for the NMDA receptor ion channel with an IC50 of 36 nM against [3H]MK-801 binding, while its affinity for the sigma receptor was markedly lower, with an IC50 of 2540 nM.[4] This impressive selectivity profile, coupled with demonstrated in vivo neuroprotection, established it as a promising lead candidate for the treatment of stroke and other neurodegenerative disorders.[4]
Illuminating the Mechanism: Key Experimental Workflows
A comprehensive understanding of a drug candidate's mechanism of action is essential for its rational development. For guanidine-based NMDA receptor ligands, a combination of in vitro and in vivo experimental techniques has been instrumental in elucidating their pharmacological profile.
Quantifying Target Engagement: Radioligand Binding Assays
As previously mentioned, radioligand binding assays are fundamental to the initial screening and characterization of these compounds. The following is a detailed, step-by-step protocol for a [3H]MK-801 displacement assay, a self-validating system for determining the binding affinity of novel guanidine-based ligands.
Experimental Protocol: [3H]MK-801 Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize rat or guinea pig brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of membrane protein (e.g., 100-200 µg) to each well.[6]
-
Add increasing concentrations of the test guanidine-based ligand.
-
Add a fixed concentration of [3H]MK-801 (typically at or below its Kd value, e.g., 5 nM).[6]
-
For determining non-specific binding, add a high concentration of a known non-radiolabeled NMDA receptor antagonist (e.g., 10 µM unlabeled MK-801) to a separate set of wells.[6]
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 180 minutes).[6]
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test ligand.
-
Plot the specific binding as a percentage of the control (no test ligand) against the logarithm of the test ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Assessing Functional Antagonism: Electrophysiology
While binding assays confirm that a compound interacts with the receptor, they do not provide information about its functional effect (i.e., whether it is an agonist, antagonist, or modulator). Electrophysiological techniques, such as the whole-cell patch-clamp method, are essential for characterizing the functional consequences of ligand binding.[7][8] This technique allows for the direct measurement of ion flow through the NMDA receptor channel in response to agonist application, and how this flow is affected by the presence of a test compound.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation:
-
Use primary cultured neurons (e.g., from the hippocampus) or a cell line stably expressing the NMDA receptor subunits of interest.
-
Plate the cells on coverslips for easy mounting on the microscope stage.
-
-
Recording Setup:
-
Mount the coverslip in a recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with an external recording solution (e.g., artificial cerebrospinal fluid).
-
Pull a glass micropipette to a fine tip (resistance of 3-5 MΩ) and fill it with an internal solution that mimics the intracellular ionic composition.
-
-
Establishing a Whole-Cell Recording:
-
Using a micromanipulator, carefully approach a cell with the micropipette.
-
Apply gentle suction to form a high-resistance seal (a "gigaseal") between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior (the "whole-cell" configuration).
-
-
Data Acquisition:
-
Clamp the cell's membrane potential at a negative holding potential (e.g., -70 mV) to maintain the voltage-dependent magnesium block of the NMDA receptor.
-
Apply the NMDA receptor agonist (e.g., glutamate or NMDA) and co-agonist (e.g., glycine) to the cell using a rapid perfusion system. This will elicit an inward current.
-
After establishing a stable baseline response, co-apply the agonist/co-agonist with the test guanidine-based ligand at various concentrations.
-
Measure the reduction in the amplitude of the NMDA-evoked current in the presence of the test compound.
-
-
Data Analysis:
-
Plot the percentage of inhibition of the NMDA-evoked current against the logarithm of the test ligand concentration.
-
Fit the data to a dose-response curve to determine the IC50 for the functional inhibition of the NMDA receptor.
-
Evaluating In Vivo Efficacy: Behavioral Models
Ultimately, the therapeutic potential of a drug candidate must be demonstrated in living organisms. Animal models of neurological disorders are crucial for assessing the in vivo efficacy and side-effect profile of novel compounds. For neuroprotective agents, models of stroke or excitotoxicity are commonly employed. For compounds with potential antidepressant effects, the forced swim test is a widely used screening tool.
Experimental Protocol: Forced Swim Test in Rodents
-
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.[9]
-
-
Procedure:
-
Administer the test guanidine-based ligand or vehicle to the animals (e.g., via intraperitoneal injection) at a predetermined time before the test.
-
Gently place each animal into the water-filled cylinder for a set period (e.g., 6 minutes).[10]
-
Record the animal's behavior, typically focusing on the duration of immobility (floating passively) during the last 4 minutes of the test.
-
-
Data Analysis:
-
Compare the duration of immobility between the drug-treated and vehicle-treated groups.
-
A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.
-
The Clinical Gauntlet: From Promising Preclinical Data to Patient Outcomes
The transition from promising preclinical data to successful clinical application is fraught with challenges, and the development of NMDA receptor antagonists is a stark example of this. Many compounds that showed robust neuroprotective effects in animal models failed in human clinical trials due to a lack of efficacy or unacceptable side effects.[1][3][11]
The Case of Gavestinel (GV150526)
Gavestinel, a glycine-site antagonist of the NMDA receptor, showed promise in preclinical models of stroke.[12][13] However, two large-scale phase III clinical trials, the Glycine Antagonist in Neuroprotection (GAIN) International and GAIN Americas trials, failed to demonstrate any significant improvement in functional outcome in acute ischemic stroke patients compared to placebo.[12][14] These results were a major setback for the field and highlighted the difficulty of translating findings from animal models of stroke to the complex and heterogeneous patient population.[14]
Memantine: A Story of Nuanced Antagonism
In contrast to the failures of many high-affinity NMDA receptor antagonists, memantine, a moderate-affinity, uncompetitive open-channel blocker, has achieved clinical success for the treatment of moderate-to-severe Alzheimer's disease. Its therapeutic window is thought to be a result of its unique pharmacological properties. Memantine preferentially blocks the excessive, pathological activation of NMDA receptors associated with excitotoxicity, while sparing their normal physiological function.[3] This is due to its relatively fast off-rate from the channel, which prevents the prolonged channel blockade that can interfere with normal synaptic transmission.[3]
Lanicemine (CNS-5161): A Glimpse of Hope for Depression
Lanicemine, a low-trapping NMDA channel blocker that contains a guanidine-like moiety, has been investigated for its potential as a rapid-acting antidepressant. While it showed some early promise in reducing depressive symptoms with fewer psychotomimetic side effects than ketamine, later-stage clinical trials did not consistently demonstrate superiority over placebo, leading to the discontinuation of its development for depression.
The Path Forward: Future Directions in Guanidine-Based NMDA Receptor Ligand Development
Despite the challenges, the pursuit of clinically effective guanidine-based NMDA receptor ligands continues. The lessons learned from past successes and failures are guiding the design of new generations of compounds with improved pharmacological profiles. Key areas of focus include:
-
Subunit Selectivity: The NMDA receptor is a heterotetrameric complex composed of different subunits (e.g., GluN1, GluN2A-D).[15] Developing ligands that selectively target specific subunit combinations may offer a way to enhance therapeutic efficacy while minimizing side effects.
-
Allosteric Modulation: Rather than directly blocking the ion channel, allosteric modulators bind to distinct sites on the receptor to fine-tune its activity. This approach may provide a more subtle and physiological way of modulating NMDA receptor function.
-
Multi-Target Ligands: Given the complex pathophysiology of many neurological disorders, compounds that can modulate multiple targets simultaneously may offer a more effective therapeutic strategy.
Conclusion
The discovery and development of guanidine-based NMDA receptor ligands represent a compelling chapter in the ongoing quest for novel therapeutics for neurological disorders. From their unexpected origins to the intricate details of their structure-activity relationships, the journey of these compounds has been one of scientific rigor and perseverance. While the path to clinical success has been arduous, the knowledge gained from both the triumphs and the setbacks continues to inform and inspire the next generation of drug discovery efforts. By embracing a multi-faceted approach that combines sophisticated chemical synthesis, robust pharmacological characterization, and a deep understanding of the clinical landscape, the field is poised to unlock the full therapeutic potential of modulating the NMDA receptor with these unique and versatile molecules.
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Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. PubMed. [Link]
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Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-. MDPI. [Link]
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Effect of the Glycine Antagonist Gavestinel on Cerebral Infarcts in Acute Stroke Patients, a Randomized Placebo-Controlled Trial: The GAIN MRI Substudy. PubMed Central. [Link]
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Cryo-EM snapshots of NMDA receptor activation illuminate sequential rearrangements. Science. [Link]
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A systematic review of studies investigating the acute effects of N-methyl- D -aspartate receptor antagonists on behavioural despair in normal animals suggests poor predictive validity. PubMed Central. [Link]
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Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. The Journal of Neuroscience. [Link]
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Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. PubMed Central. [Link]
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ChemInform Abstract: Synthesis and Structure-Activity Studies of N,N′-Diarylguanidine Derivatives. N-(1-Naphthyl)-N′-(3-ethylphenyl)-N′-methylguanidine: A New, Selective Noncompetitive NMDA Receptor Antagonist. ResearchGate. [Link]
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Visualizing the triheteromeric N-methyl-D-aspartate receptor subunit composition. PubMed Central. [Link]
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Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]
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NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. [Link]
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Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity. PubMed Central. [Link]
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Coping with the Forced Swim Stressor: Towards Understanding an Adaptive Mechanism. PubMed Central. [Link]
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Draw NMDA receptor | Draw membrane proteins | Graphical abstract | Scientific illustration. YouTube. [Link]
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diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl). Semantic Scholar. [Link]
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Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. [Link]
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Glycine antagonist (GV150526) in acute stroke: a multicentre, double-blind placebo-controlled phase II trial. PubMed. [Link]
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Ki values derived from IC 50 curves shown in Figure 6. Data are from 4 ligands. ResearchGate. [Link]
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Synthesis and binding characteristics of N-(1-naphthyl)-N'-(3-[(125)I]-iodophenyl)-N'-methylguanidine ([(125)I]-CNS 1261): a potential SPECT agent for imaging NMDA receptor activation. PubMed. [Link]
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What are the new drugs for Stroke? Patsnap Synapse. [Link]
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NMDA receptor C-terminal signaling in development, plasticity, and disease. PubMed Central. [Link]
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(PDF) NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. ResearchGate. [Link]
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Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by Chlorpheniramine via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling Pathway. MDPI. [Link]
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[3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes. PubMed. [Link]
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An In-depth Technical Guide to the Spectroscopic Analysis of N-[3-(trifluoromethyl)phenyl]guanidine
Abstract
This technical guide provides a comprehensive, multi-technique spectroscopic analysis of N-[3-(trifluoromethyl)phenyl]guanidine, a key building block in medicinal chemistry and drug discovery.[1] As a Senior Application Scientist, this document moves beyond mere data reporting to offer a deep, mechanistic interpretation of the spectral data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable framework for the characterization of this and structurally related compounds.
Introduction: The Analytical Imperative
N-[3-(trifluoromethyl)phenyl]guanidine is a molecule of significant interest due to the convergence of two critical pharmacophores: the highly basic guanidine moiety and the metabolically stable trifluoromethylphenyl group. The guanidine group is a powerful hydrogen bond donor and can exist in a protonated, delocalized state, making it a common feature in enzyme inhibitors and receptor ligands.[2] The trifluoromethyl group is prized in drug design for its ability to enhance metabolic stability, binding affinity, and bioavailability.
Given its role as a precursor in the synthesis of high-value compounds, stringent structural verification and purity assessment are paramount.[3] A multi-pronged spectroscopic approach is not merely recommended; it is essential for unambiguous characterization. This guide provides the foundational principles and detailed methodologies to achieve this.
Molecular Structure and Key Analytical Features
To effectively analyze a molecule, we must first understand its constituent parts and how they will interact with different forms of electromagnetic radiation.
Caption: Molecular structure of N-[3-(trifluoromethyl)phenyl]guanidine.
The structure presents three key regions for spectroscopic investigation:
-
The Guanidine Moiety : Characterized by its unique C=N bond and multiple N-H bonds, this group will produce distinct signals in IR and NMR spectroscopy. The central carbon is a key marker in ¹³C NMR.
-
The Aromatic System : The phenyl ring acts as a chromophore for UV-Vis analysis and provides a complex but interpretable pattern of signals in ¹H and ¹³C NMR.
-
The Trifluoromethyl (CF₃) Group : This group is a powerful analytical handle. Its strong C-F bonds give rise to intense IR absorptions, and the three magnetically equivalent fluorine atoms produce a sharp, singlet resonance in ¹⁹F NMR, making it an excellent probe for purity and structural integrity.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework and the chemical environment of the fluorine atoms. For a definitive analysis, ¹H, ¹³C, and ¹⁹F NMR spectra are required.
¹H NMR Spectroscopy
The proton NMR spectrum is used to identify the hydrogen environments in the molecule. The electron-withdrawing nature of the trifluoromethyl group will deshield the aromatic protons, shifting them downfield.
-
Expected Spectral Features :
-
Aromatic Protons (4H) : Expect a complex multiplet pattern between 7.0 and 8.0 ppm. The protons ortho and para to the electron-withdrawing CF₃ group will be further downfield than the meta protons.
-
Guanidinyl Protons (NH, NH₂) : These protons are subject to exchange and may appear as broad signals. Their chemical shift is highly dependent on solvent, concentration, and temperature. In a solvent like DMSO-d₆, they can often be observed as distinct, broad singlets, potentially in the range of 6.0-9.0 ppm.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
-
Expected Spectral Features :
-
Guanidinyl Carbon (C=N) : This is a highly characteristic signal, expected to appear significantly downfield in the range of 160-170 ppm.[5]
-
Aromatic Carbons : Six distinct signals are expected. The carbon attached to the CF₃ group (C3) will appear as a quartet due to one-bond C-F coupling (¹JCF). Its chemical shift will be around 130 ppm, with a coupling constant of approximately 32 Hz.[6] The carbon attached to the guanidine group (C1) will also be clearly identifiable.
-
Trifluoromethyl Carbon (CF₃) : This carbon will also show a prominent quartet due to the large one-bond C-F coupling (¹JCF), typically around 270 Hz, with a chemical shift around 124 ppm.[6]
-
¹⁹F NMR Spectroscopy
¹⁹F NMR is an exceptionally sensitive and powerful technique for analyzing fluorinated compounds. It offers a wide chemical shift range and is often used for rapid purity assessment.[7]
-
Expected Spectral Features :
-
Trifluoromethyl Group (CF₃) : The three equivalent fluorine atoms will give rise to a sharp, intense singlet. For a CF₃ group on a phenyl ring, this signal is typically observed between -60 and -65 ppm (relative to CFCl₃ as an external standard).[6][8] The absence of other fluorine-containing signals is a strong indicator of sample purity. The trifluoromethyl group serves as an excellent NMR tag due to the signal amplification from three equivalent nuclei.[4]
-
Summary of Predicted NMR Data
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity / Coupling (J, Hz) |
| ¹H NMR | Aromatic-H | 7.0 - 8.0 | Multiplet |
| Guanidinyl-NH / NH₂ | 6.0 - 9.0 (solvent dependent) | Broad Singlet | |
| ¹³C NMR | C=N (Guanidinyl) | 160 - 170 | Singlet |
| Aromatic C-N | ~140 - 150 | Singlet | |
| Aromatic C-CF₃ | ~130 | Quartet (¹JCF ≈ 32 Hz) | |
| Other Aromatic C | 115 - 135 | Singlets / Quartets (minor coupling) | |
| -CF₃ | ~124 | Quartet (¹JCF ≈ 271 Hz) | |
| ¹⁹F NMR | -CF₃ | -60 to -65 | Singlet |
Experimental Protocol: NMR Data Acquisition
A self-validating NMR protocol ensures reproducibility and accuracy.
-
Sample Preparation : Dissolve 5-10 mg of N-[3-(trifluoromethyl)phenyl]guanidine in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow the exchange of N-H protons, making them more easily observable.[9]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard of CFCl₃ (δ = 0.00 ppm) is typically used.
-
Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition :
-
¹H NMR : Acquire a standard one-pulse spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary.
-
¹⁹F NMR : Acquire a proton-decoupled spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are typically required.
-
Caption: Standard workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and non-destructive technique ideal for confirming the presence of key functional groups.[2] The spectrum provides a unique "fingerprint" based on the vibrational modes of the molecule's bonds.
Expected Spectral Features
-
N-H Stretching : A broad band or series of bands in the high-frequency region of 3200-3500 cm⁻¹. This region is characteristic of the primary and secondary amine groups in the guanidine moiety.[10][11]
-
Aromatic C-H Stretching : A sharp signal just above 3000 cm⁻¹.
-
C=N Stretching : A strong, sharp absorption band around 1600-1650 cm⁻¹, indicative of the guanidinyl C=N double bond.[11]
-
N-H Bending : A medium to strong band appearing near 1620 cm⁻¹.[11]
-
Aromatic C=C Stretching : Medium intensity bands in the 1450-1600 cm⁻¹ region.
-
C-F Stretching : Very strong and characteristic broad bands in the 1100-1350 cm⁻¹ region, arising from the symmetric and asymmetric stretching of the C-F bonds in the trifluoromethyl group. A broad band centered around 1136 cm⁻¹ is often associated with these vibrations.[8]
Summary of Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3200 - 3500 | N-H Stretch (Guanidine) | Medium-Strong, Broad |
| ~3050 | Aromatic C-H Stretch | Medium, Sharp |
| 1600 - 1650 | C=N Stretch (Guanidine) | Strong |
| ~1620 | N-H Bend | Medium-Strong |
| 1450 - 1600 | Aromatic C=C Stretch | Medium |
| 1100 - 1350 | C-F Stretch (CF₃) | Very Strong, Broad |
Experimental Protocol: FT-IR Data Acquisition
-
Method Selection : Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
ATR Protocol :
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis : The acquired spectrum should be baseline-corrected and the key absorption bands identified and compared against expected values.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern under ionization.
Expected Fragmentation Pattern (Electron Ionization)
The molecular ion ([M]•⁺) of N-[3-(trifluoromethyl)phenyl]guanidine has a nominal m/z of 217. Under electron ionization (EI), this ion is expected to undergo several characteristic fragmentation pathways.
-
Molecular Ion : A peak at m/z 217 corresponding to the intact molecule [C₈H₈F₃N₃]•⁺.
-
Loss of Ammonia : Fragmentation of the guanidine group can lead to the loss of an ammonia radical (•NH₂) or neutral ammonia (NH₃), leading to fragments around m/z 201 or m/z 200 .
-
Formation of Trifluoromethylphenyl Cation : The most stable positive charge will likely reside on the aromatic portion. Cleavage of the C-N bond between the phenyl ring and the guanidine group would yield the trifluoromethylphenyl cation at m/z 145 ([C₇H₄F₃]⁺). This is often a very prominent peak.
-
Loss of CF₃ : While less common directly from the molecular ion, fragmentation of the m/z 145 ion could involve the loss of a fluorine atom to give a fragment at m/z 126 , or rearrangement and loss of the trifluoromethyl radical from other fragments.
Proposed Fragmentation Pathway
Caption: Proposed primary fragmentation pathways for N-[3-(trifluoromethyl)phenyl]guanidine.
Experimental Protocol: GC-MS Analysis
A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal for verifying both the purity and identity of the compound.[12]
-
Sample Preparation : Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.[12]
-
GC Separation :
-
Injector : Use a split/splitless inlet at 250°C.
-
Column : A standard non-polar capillary column (e.g., 30m, 0.25mm ID, 5% phenyl-methylpolysiloxane) is suitable.
-
Oven Program : Start at 50°C, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
-
MS Detection :
-
Ionization : Use standard Electron Ionization (EI) at 70 eV.
-
Mass Analyzer : Scan a mass range from m/z 40 to 300 to capture the molecular ion and all significant fragments.
-
UV-Visible Spectroscopy: Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically related to its chromophores.[13] The primary chromophore in N-[3-(trifluoromethyl)phenyl]guanidine is the substituted phenyl ring.
-
Expected Spectral Features : Phenylguanidine systems typically exhibit strong absorption in the UV region due to π → π* electronic transitions in the aromatic ring.[14] An absorption maximum (λ_max) is expected in the range of 250-280 nm . For comparison, diphenylguanidine shows an absorption maximum at 251 nm.[15]
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Solvent Selection : Use a UV-transparent solvent, such as ethanol or acetonitrile.
-
Sample Preparation : Prepare a dilute solution of the compound of a known concentration (e.g., 10⁻⁵ M) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0).
-
Data Acquisition :
-
Calibrate the spectrophotometer with a solvent blank.
-
Scan the sample solution from approximately 400 nm down to 200 nm.
-
Identify the wavelength of maximum absorbance (λ_max).
-
The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), which is a key characteristic of the compound.
-
Integrated Analysis: A Holistic Approach
No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from all methods to build an unassailable structural proof.
Caption: Integrated workflow for spectroscopic confirmation.
Conclusion
The spectroscopic characterization of N-[3-(trifluoromethyl)phenyl]guanidine is a systematic process that leverages the strengths of multiple analytical techniques. ¹H, ¹³C, and ¹⁹F NMR provide the definitive structural framework and a sensitive measure of purity. FT-IR confirms the presence of the critical guanidine and trifluoromethyl functional groups. Mass spectrometry validates the molecular weight and offers insight into the molecule's stability and fragmentation. Finally, UV-Vis spectroscopy characterizes the electronic properties of the aromatic chromophore. By following the detailed, self-validating protocols outlined in this guide, researchers can ensure the unambiguous identification and quality assessment of this important chemical entity, thereby safeguarding the integrity of their subsequent research and development efforts.
References
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Protocol for the synthesis of N,N',N'-trisubstituted guanidines
An Application Guide to the Synthesis of N,N',N''-Trisubstituted Guanidines for Chemical Research and Drug Development
Authored by a Senior Application Scientist
The N,N',N''-trisubstituted guanidine moiety is a privileged scaffold in modern medicinal chemistry and a powerful tool in organocatalysis.[1] Its unique electronic properties, strong basicity (pKa ≈ 12-13), and ability to engage in multiple hydrogen bond interactions make it a critical pharmacophore in a host of biologically active molecules, including antihypertensives and H2 antagonists.[2][3] However, the very reactivity that makes the guanidinium group so valuable also presents significant challenges in its synthesis. Its high basicity can complicate purification and interfere with other functional groups in a molecule, often necessitating carefully planned protection and deprotection strategies.[4][5]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven protocols for the synthesis of N,N',N''-trisubstituted guanidines. We move beyond simple step-by-step instructions to explain the underlying chemical principles and strategic considerations behind each method, empowering researchers to adapt and troubleshoot these protocols for their specific molecular targets. We will explore three primary strategies: the direct catalytic addition of amines to carbodiimides, the conversion of thioureas, and the use of specialized guanylating reagents, concluding with a discussion on solid-phase synthesis for library generation.
Strategy 1: Catalytic Guanylation of Amines with Carbodiimides
The most atom-economical approach to N,N',N''-trisubstituted guanidines is the direct addition of a primary or secondary amine to a disubstituted carbodiimide.[6] While this reaction can proceed thermally, it is often sluggish and requires harsh conditions. The introduction of a catalyst, typically a Lewis acid or transition metal complex, dramatically accelerates the reaction, allowing it to proceed under mild conditions with a broad range of substrates.[7][8]
Mechanistic Insight: The catalyst activates the carbodiimide by coordinating to one of the nitrogen atoms, increasing the electrophilicity of the central carbon atom. This facilitates the nucleophilic attack by the amine. Subsequent proton transfer and catalyst regeneration complete the catalytic cycle to furnish the desired guanidine.[9] Ytterbium triflate (Yb(OTf)₃) is a particularly effective and versatile catalyst for this transformation.[7]
Caption: Catalytic cycle for carbodiimide-based guanidine synthesis.
Experimental Protocol: Ytterbium Triflate-Catalyzed Guanylation
This protocol describes a general procedure for the synthesis of N,N',N''-trisubstituted guanidines from a secondary amine and a carbodiimide.
Materials:
-
N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
Secondary amine (e.g., morpholine, piperidine)
-
Ytterbium(III) triflate (Yb(OTf)₃)
-
Anhydrous acetonitrile (CH₃CN) or Toluene
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 mmol, 1.0 eq) and the carbodiimide (1.1 mmol, 1.1 eq).
-
Add anhydrous acetonitrile or toluene (5 mL).
-
Add Ytterbium(III) triflate (0.05 mmol, 5 mol%) to the stirring solution.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. If DCC was used, the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents and can often be removed by filtration.
Causality and Field Insights:
-
Catalyst Choice: While various lanthanide and transition metal catalysts are effective, Yb(OTf)₃ is often preferred due to its stability to air and moisture, making it easier to handle than many other Lewis acids.[7]
-
Solvent-Free Conditions: For many substrates, this reaction can be run under solvent-free conditions, which simplifies workup and reduces waste.[7]
-
Substrate Scope: This method is highly versatile, accommodating a wide range of aliphatic and aromatic amines. However, sterically hindered amines may require longer reaction times or elevated temperatures.
| Catalyst | Amine Scope | Conditions | Typical Yield | Reference |
| Yb(OTf)₃ | Aliphatic, Aromatic | Solvent-free, 25-80 °C | 85-98% | [7] |
| La(N(SiMe₃)₂)₃ | Aromatic, Secondary | Toluene, 100 °C | 80-99% | [7] |
| CuCl₂·2H₂O | Arylboronic acids, Amines | O₂ (1 atm), K₂CO₃ | Good | [7] |
Strategy 2: Synthesis from Thioureas
A classical yet highly reliable route to guanidines involves the activation of a disubstituted thiourea followed by reaction with an amine.[9] The key step is the conversion of the thiocarbonyl group into a better leaving group, typically an S-alkylisothiouronium salt or a species activated by a coupling agent.
Mechanistic Insight: The thiourea is first activated. A common method involves S-methylation with methyl iodide to form a reactive S-methylisothiouronium salt. Alternatively, a desulfurization agent like mercuric chloride (HgCl₂) or a "carbodiimide-like" coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used.[10] The activated intermediate is then susceptible to nucleophilic attack by a primary or secondary amine, which displaces the leaving group (e.g., methanethiol or a urea byproduct) to form the trisubstituted guanidine. To avoid the toxicity of mercury salts, greener activating agents like cyanuric chloride (TCT) have been developed.[7]
Caption: General workflow for guanidine synthesis from thioureas.
Experimental Protocol: EDCI-Mediated Synthesis from a Thiourea
This protocol describes the one-pot synthesis of an N,N',N''-trisubstituted guanidine from a disubstituted thiourea and a primary amine using EDCI as the coupling agent.[10]
Materials:
-
N,N'-Disubstituted thiourea (e.g., N,N'-diisopropylthiourea) (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.5 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the N,N'-disubstituted thiourea (1.0 mmol) and the primary amine (1.2 mmol) in anhydrous DCM (10 mL).
-
Add the base (e.g., TEA, 2.0 mmol) to the solution.
-
In a separate vial, dissolve EDCI·HCl (1.5 mmol) in a small amount of anhydrous DCM.
-
Add the EDCI solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.
Causality and Field Insights:
-
Reagent Choice: EDCI is a water-soluble carbodiimide, and the resulting urea byproduct is also water-soluble, which can simplify purification compared to methods using DCC.[10]
-
Base: A non-nucleophilic base like TEA or DIPEA is required to neutralize the HCl salt of EDCI and any acid formed during the reaction.
-
Versatility: This method is broadly applicable and avoids the use of toxic heavy metals, making it a popular choice in both academic and industrial settings.
Strategy 3: Solid-Phase Synthesis for Combinatorial Libraries
For applications in drug discovery, the ability to rapidly generate large numbers of diverse guanidine analogs is essential. Solid-phase synthesis (SPS) is the premier technology for this purpose, allowing for the use of excess reagents to drive reactions to completion and simplifying purification to simple filtration and washing steps.[2][11][12]
General Workflow: The synthesis typically begins with an amine-functionalized resin (e.g., Rink amide resin). A sequence of reactions is then performed on the solid support to build the guanidine moiety. A common strategy involves converting the resin-bound amine to a thiourea, activating it, and then reacting it with a diverse set of amines. Alternatively, a resin-bound amine can be reacted with a pre-activated guanylating agent.[2][13] The final products are then cleaved from the resin, often using a strong acid like trifluoroacetic acid (TFA).[14]
Caption: A typical solid-phase synthesis workflow for guanidines.
Protocol Highlight: Solid-Phase Synthesis via a Carbodiimide Intermediate
This protocol outlines the key steps for synthesizing a library of trisubstituted guanidines on a solid support.[12]
Procedure Outline:
-
Resin Loading: Start with an appropriate resin, such as 4-formyl-3,5-dimethoxyphenoxymethyl (BAL) resin. Load the first amine (R¹-NH₂) via reductive amination.
-
Urea Formation: Acylate the resin-bound amine with an isocyanate (R²-N=C=O) to form a solid-supported urea.
-
Carbodiimide Formation: Dehydrate the urea using a reagent like p-toluenesulfonyl chloride (TsCl) in pyridine to generate a resin-bound carbodiimide.[12]
-
Guanidine Formation: Treat the resin-bound carbodiimide with a library of diverse primary or secondary amines (R³-NH₂).
-
Cleavage: Cleave the final trisubstituted guanidine products from the solid support using a cleavage cocktail, typically 95:5 trifluoroacetic acid (TFA)/water.[2][13]
-
Purification: The cleaved products are collected, concentrated, and typically purified by preparative HPLC.
Causality and Field Insights:
-
Linker Choice: The choice of linker is critical. Acid-labile linkers like BAL are common as they allow for cleavage under conditions that are compatible with many functional groups.[2][13]
-
Orthogonal Protection: When synthesizing complex guanidines, especially those derived from amino acids, an orthogonal protection strategy is essential. For example, an Fmoc-protected amino acid can be coupled to the resin, the Fmoc group removed with piperidine, and the guanidine built, all while acid-labile side-chain protecting groups (like Boc) remain intact.[15][16]
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | Fmoc, Cbz (H₂) |
| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Boc, Cbz |
| Trifluoroacetyl | TFA | Mild Base (e.g., K₂CO₃ in MeOH) | Boc, Cbz, Fmoc |
Conclusion
The synthesis of N,N',N''-trisubstituted guanidines has evolved from classical, often harsh methods to sophisticated catalytic and solid-phase strategies that offer high efficiency, broad substrate scope, and amenability to high-throughput library synthesis. The choice of synthetic route—be it via carbodiimides, thioureas, or specialized guanylating agents—depends on the specific target molecule, available starting materials, and desired scale. By understanding the mechanisms and practical considerations outlined in this guide, researchers are well-equipped to incorporate this vital functional group into their programs for drug discovery and beyond. Future developments will likely focus on expanding the scope of catalytic systems and developing even more sustainable and environmentally benign protocols.[1][8]
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Zapf, C., D.A. Eſfland, and D.V. Paone. (2000). Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker. Journal of Combinatorial Chemistry, 2(4), 370-377. [Link]
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Labadie, J. (2000). Solid-phase synthesis of substituted guanidines using a novel acid labile linker. PubMed. [Link]
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Batey, R. A. (2004). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Thesis. [Link]
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Paone, D.V. et al. (2000). Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker. American Chemical Society Publications. [Link]
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Paone, D.V. et al. (2000). Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker. ResearchGate. [Link]
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Guibe, F. et al. (2002). An original traceless linker strategy for solid-phase synthesis of N,N',N''-substituted guanidines. PubMed. [Link]
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Application Notes & Protocols: N-[3-(trifluoromethyl)phenyl]guanidine Derivatives as High-Affinity Radioligands
Audience: Researchers, scientists, and drug development professionals in neuroscience, pharmacology, and molecular imaging.
Introduction The N-aryl-N'-guanidine scaffold is a privileged structure in neuropharmacology, demonstrating interaction with multiple ion channels. Within this broad class, derivatives of N-[3-(trifluoromethyl)phenyl]guanidine have emerged as particularly potent ligands. The inclusion of the 3-(trifluoromethyl)phenyl group often enhances binding affinity, making these compounds excellent candidates for developing high-sensitivity probes.[1] While the guanidinium moiety is a known pharmacophore for modulating Acid-Sensing Ion Channels (ASICs)[2][3], the most extensive development of N-[3-(trifluoromethyl)phenyl]guanidine derivatives as radioligands has focused on their activity as open-channel blockers of the N-Methyl-D-aspartate (NMDA) receptor .[1][4]
NMDA receptor dysfunction is implicated in a range of neuropsychiatric and neurodegenerative disorders, including schizophrenia, Alzheimer's disease, and epilepsy.[1][4] Therefore, developing radioligands for Positron Emission Tomography (PET) to image and quantify NMDA receptors in the human brain is a critical goal for both clinical research and therapeutic development. This guide provides a detailed overview and validated protocols for the application of N-[3-(trifluoromethyl)phenyl]guanidine derivatives as radioligands for characterizing the NMDA receptor. A discussion of their potential application to ASICs is also included as an area of future exploration.
Section 1: The Primary Target: The NMDA Receptor
The NMDA receptor is a ligand-gated ion channel that is crucial for synaptic plasticity, learning, and memory. It functions as a heterotetramer, typically composed of two GluN1 subunits and two GluN2 subunits.[1] For the channel to open, it requires the binding of both glutamate (to the GluN2 subunit) and a co-agonist, typically glycine or D-serine (to the GluN1 subunit), along with the depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block.
N-[3-(trifluoromethyl)phenyl]guanidine derivatives act as open-channel blockers, binding within the ion channel pore at the phencyclidine (PCP) site.[1][5] This mechanism is highly desirable for imaging, as the radioligand will only bind to receptors that are in an activated, physiologically relevant state.
Section 2: In Vitro Characterization Protocols
The foundational step in validating a new radioligand is to determine its binding affinity (Kᵢ) and specificity. This is typically achieved through competitive radioligand binding assays using cell or tissue membranes that are rich in the target receptor.
Protocol 2.1: Competitive Radioligand Binding Assay
This protocol describes a method to determine the Kᵢ value of a novel N-[3-(trifluoromethyl)phenyl]guanidine derivative by measuring its ability to displace a known, commercially available radioligand (e.g., [³H]TCP or -MK801) from the PCP site on the NMDA receptor.[1]
Causality Behind the Method:
-
Source Material: Rat brain membrane homogenates are used as they provide a rich, native source of NMDA receptors.
-
Competition: By introducing a known concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound, a competition curve is generated. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀.
-
Calculating Affinity: The IC₅₀ is dependent on the concentration of the radioligand used. Therefore, it is converted to the more absolute measure of affinity, the Kᵢ (inhibition constant), using the Cheng-Prusoff equation.[6]
-
Non-Specific Binding (NSB): It is critical to differentiate binding to the target receptor from binding to other sites (e.g., the filter paper, lipids). This is achieved by adding a very high concentration of a known, potent, unlabeled ligand (a "saturating" concentration) to a set of control tubes. This unlabeled ligand occupies nearly all specific receptor sites, so any remaining radioactivity detected is considered non-specific.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize frozen rat forebrain tissue in ~20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).[6]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 15 minutes at 4°C) to pellet the membranes.[6]
-
Wash the pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[6]
-
Determine the protein concentration using a standard method, such as the Pierce™ BCA assay.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add 150 µL of membrane homogenate (e.g., 50-120 µg protein), 50 µL of assay buffer, and 50 µL of the radioligand (e.g., [³H]TCP at a final concentration near its Kₔ).[6]
-
Non-Specific Binding (NSB) Wells: Add 150 µL of membrane homogenate, 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM (+)-MK801), and 50 µL of the radioligand.
-
Test Compound Wells: Add 150 µL of membrane homogenate, 50 µL of the test N-[3-(trifluoromethyl)phenyl]guanidine derivative (at concentrations spanning several orders of magnitude, e.g., 0.1 nM to 10 µM), and 50 µL of the radioligand.
-
-
Incubation & Filtration:
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[6]
-
Terminate the reaction by rapid vacuum filtration onto PEI-presoaked glass fiber filters (e.g., GF/C) using a cell harvester. The PEI (polyethylenimine) pre-soak reduces non-specific binding of the radioligand to the filter.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Counting & Data Analysis:
-
Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[6]
-
Data Presentation: Binding Affinities of Select Derivatives
The following table summarizes binding affinity data for representative N-[3-(trifluoromethyl)phenyl]guanidine derivatives against the PCP site of the NMDA receptor. High affinity is indicated by a low Kᵢ value.
| Compound ID | Structure Modification | Kᵢ (nM) vs [³H]TCP | Source |
| 13 | N-(5-fluoro-1-naphthyl) | 4.9 | [1] |
| 19 | N-(5-bromo-1-naphthyl) | 45.8 | [1] |
| 20 | N-(6-bromo-1-naphthyl) | 42.9 | [1] |
| 36 | N-(6-methoxy-1-naphthyl) | 8.3 | [1] |
Note: Data is illustrative of the high affinity achievable within this chemical class.
Protocol 2.2: In Vitro Receptor Autoradiography
Autoradiography provides crucial information on the anatomical distribution of binding sites within a tissue.[7] This protocol outlines how to visualize the binding of an N-[3-(trifluoromethyl)phenyl]guanidine radioligand in brain sections.
Causality Behind the Method:
-
Tissue Preparation: Brains are rapidly frozen and sectioned in a cryostat to preserve both the tissue architecture and the integrity of the receptors.[8]
-
Pre-incubation: A pre-incubation step in buffer is essential to wash away any endogenous ligands (like kynurenic acid) that might be occupying the binding sites.[9]
-
Incubation: Tissue sections are incubated with the radioligand. To determine non-specific binding, adjacent sections are incubated with the radioligand plus a high concentration of an unlabeled competitor.[9]
-
Washing: A series of brief, ice-cold washes are critical for removing unbound and weakly bound radioligand, thereby improving the signal-to-noise ratio.
-
Imaging: The dried slides are exposed to a phosphor imaging screen. The radioactive decay from the bound ligand creates a latent image on the screen, which is then scanned to produce a digital autoradiogram.[10]
Step-by-Step Protocol:
-
Tissue Sectioning:
-
Rapidly freeze a rat brain in powdered dry ice or isopentane cooled by liquid nitrogen.[8]
-
Mount the frozen brain onto a cryostat chuck.
-
Cut thin coronal sections (e.g., 20 µm) and thaw-mount them onto charged microscope slides (e.g., Superfrost® Plus).[10][11]
-
Store the slides desiccated at -80°C until use.
-
-
Incubation Procedure:
-
Bring slides to room temperature while still in a desiccated container to prevent condensation.
-
Place slides in a rack and pre-incubate in buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 30 minutes with gentle agitation.[10]
-
Transfer the slides to the incubation solution containing the radiolabeled N-[3-(trifluoromethyl)phenyl]guanidine derivative at a suitable concentration (typically 1-5x Kₔ).
-
For non-specific binding, add a saturating concentration of an unlabeled competitor (e.g., 10 µM (+)-MK801) to the incubation solution for an adjacent set of slides.
-
Incubate for 90 minutes at room temperature with gentle agitation.[8][10]
-
-
Washing and Drying:
-
Imaging and Analysis:
-
Arrange the dried slides in an exposure cassette.
-
Place a tritium-sensitive phosphor screen over the sections, along with autoradiographic standards of known radioactivity.[10]
-
Expose for an appropriate duration (from several days to weeks, depending on the isotope and binding density).
-
Scan the screen using a phosphorimager.
-
Analyze the resulting digital image. The density of the signal in different brain regions (e.g., hippocampus, cortex) corresponds to the density of the target receptors. Specific binding is determined by subtracting the signal from the non-specific binding sections.[9]
-
Section 3: Potential Application for Acid-Sensing Ion Channels (ASICs)
ASICs are proton-gated cation channels involved in neuronal signaling related to pain, fear, learning, and neurodegeneration following ischemic events like stroke.[12][13] They are trimeric channels that open in response to a drop in extracellular pH.[13]
The guanidinium group is a key pharmacophore for interacting with ASICs. The small molecule 2-guanidine-4-methylquinazoline (GMQ), for example, is known to modulate the function of multiple ASIC subtypes.[3][14] Specifically, it shifts the pH dependence of activation for ASIC1a and ASIC3.[3] This established activity suggests that N-[3-(trifluoromethyl)phenyl]guanidine derivatives are rational candidates for development as ASIC-targeted radioligands.
Future Directions:
-
Screening: The binding and functional assays described for the NMDA receptor could be adapted to screen a library of N-[3-(trifluoromethyl)phenyl]guanidine derivatives against cells expressing specific ASIC subtypes (e.g., ASIC1a).
-
Radiolabeling: Lead compounds with high affinity for ASICs could be radiolabeled with tritium for in vitro assays or with positron emitters like Carbon-11 or Fluorine-18 for PET imaging.
-
Application: A selective PET radioligand for ASIC1a would be an invaluable tool for studying the role of acidosis in stroke, traumatic brain injury, and other neurological conditions in vivo.
Sources
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- 13. Structure, function, and pharmacology of acid-sensing ion channels (ASICs): focus on ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological modulation of Acid-Sensing Ion Channels 1a and 3 by amiloride and 2-guanidine-4-methylquinazoline (GMQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-[3-(trifluoromethyl)phenyl]guanidine as a Research Tool in Neuroscience
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking Neuromodulation with N-[3-(trifluoromethyl)phenyl]guanidine
N-[3-(trifluoromethyl)phenyl]guanidine is a versatile chemical scaffold that holds significant promise as a research tool in the field of neuroscience. Its structure, featuring a guanidinium group—a common motif in modulators of ion channels and receptors—and a trifluoromethylphenyl moiety, suggests its potential interaction with key neurological targets. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve a compound's ability to cross the blood-brain barrier and interact with its molecular targets.[1][2] While direct research on N-[3-(trifluoromethyl)phenyl]guanidine is emerging, its derivatives have shown significant activity as ligands for critical ion channels, including Acid-Sensing Ion Channels (ASICs) and N-Methyl-D-aspartate (NMDA) receptors.[3][4]
This guide provides a comprehensive overview of the potential applications of N-[3-(trifluoromethyl)phenyl]guanidine in neuroscience research. It is designed to equip researchers with the foundational knowledge and detailed protocols to effectively utilize this compound as a tool to probe the function of ASICs and as a foundational structure for the development of novel NMDA receptor ligands.
Physicochemical Properties and Handling
A thorough understanding of the chemical properties of N-[3-(trifluoromethyl)phenyl]guanidine is crucial for its effective use in experimental settings.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₈F₃N₃ | Inferred from structure |
| Molecular Weight | 203.17 g/mol | Inferred from structure |
| Appearance | Likely a solid at room temperature. | General chemical knowledge |
| Solubility | Expected to have low aqueous solubility. The trifluoromethyl group increases lipophilicity.[1] It is likely soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[5][6] Guanidine compounds are often used as hydrochloride salts to improve water solubility.[7] | Inferred |
| Stability | The trifluoromethyl group generally confers high metabolic and chemical stability.[1] However, under alkaline pH conditions, the trifluoromethyl group can be susceptible to hydrolysis.[8] Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. | Inferred |
Preparation of Stock Solutions
Causality behind the choice of solvent: Due to its predicted low aqueous solubility, a stock solution of N-[3-(trifluoromethyl)phenyl]guanidine should be prepared in a non-polar, aprotic solvent like DMSO. DMSO is widely used in biological assays as it is miscible with water and most organic liquids, allowing for dilution into aqueous experimental buffers.[5]
Protocol for 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out 2.03 mg of N-[3-(trifluoromethyl)phenyl]guanidine.
-
Dissolving: Add 1 mL of anhydrous, cell-culture grade DMSO to the weighed compound.
-
Mixing: Vortex thoroughly until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Note: When preparing working solutions, the final concentration of DMSO in the experimental buffer should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Application I: Probing Acid-Sensing Ion Channels (ASICs)
Scientific Rationale: ASICs are proton-gated cation channels that are implicated in a variety of neurological processes, including pain, fear, and ischemic neuronal injury. The guanidinium group is a key pharmacophore in several known ASIC modulators, such as 2-guanidine-4-methylquinazoline (GMQ).[3][4] The presence of this group in N-[3-(trifluoromethyl)phenyl]guanidine makes it a compelling candidate for investigating ASIC function.
Signaling Pathway of ASIC Activation
Extracellular acidification leads to the protonation of specific residues on the extracellular domain of the ASIC, triggering a conformational change that opens the ion channel pore. This allows the influx of Na⁺ and, in the case of some ASIC subtypes, Ca²⁺ ions, leading to membrane depolarization and downstream signaling cascades.
Caption: Activation of ASICs by extracellular protons leads to cation influx and membrane depolarization.
Experimental Protocols for Investigating ASIC Modulation
Rationale: The Xenopus oocyte expression system is a robust platform for characterizing the effects of compounds on ion channels. TEVC allows for the precise measurement of ion channel currents in response to ligand application.
Step-by-Step Protocol:
-
Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding the desired ASIC subtype (e.g., ASIC1a or ASIC3). Incubate the oocytes for 2-5 days to allow for channel expression.
-
Recording Solutions:
-
Recording Buffer (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH adjusted to 7.4 with NaOH.
-
Activating Solution: ND96 buffer with the pH adjusted to the desired acidic level (e.g., pH 6.0) using HCl.
-
Compound Application Solution: Prepare fresh dilutions of N-[3-(trifluoromethyl)phenyl]guanidine in the activating solution from the DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 buffer.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl) and clamp the membrane potential at -60 mV.
-
Establish a stable baseline current in ND96 buffer.
-
Apply the activating solution (e.g., pH 6.0) for a short duration (e.g., 5-10 seconds) to elicit a control ASIC current.
-
Wash the oocyte with ND96 buffer until the current returns to baseline.
-
Apply the activating solution containing the desired concentration of N-[3-(trifluoromethyl)phenyl]guanidine and record the current response.
-
Repeat with a range of compound concentrations to determine a dose-response relationship.
-
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the compound. Plot the percentage of inhibition or potentiation as a function of the compound concentration to determine the IC₅₀ or EC₅₀ value.
Self-Validation and Controls:
-
Vehicle Control: Apply the activating solution containing the same final concentration of DMSO used for the test compound to ensure the vehicle has no effect on the ASIC current.
-
Positive Control: Use a known ASIC modulator (e.g., amiloride for inhibition or GMQ for potentiation of ASIC3) to validate the experimental setup.[3][4]
-
Uninjected Oocytes: Test the compound on uninjected oocytes to confirm that the observed effects are specific to the expressed ASIC.
Rationale: Calcium imaging is a high-throughput method to assess the activity of calcium-permeable ion channels like ASIC1a. Changes in intracellular calcium concentration upon channel activation can be monitored using fluorescent calcium indicators.[9]
Step-by-Step Protocol:
-
Cell Culture: Plate primary neurons or a cell line stably expressing a calcium-permeable ASIC subtype (e.g., ASIC1a) onto glass-bottom dishes or 96-well plates.
-
Loading with Calcium Indicator: Incubate the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Experimental Solutions:
-
Extracellular Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES to pH 7.4.
-
Activating Solution: Extracellular buffer adjusted to an acidic pH (e.g., pH 6.5).
-
Compound Solution: Prepare dilutions of N-[3-(trifluoromethyl)phenyl]guanidine in the activating solution.
-
-
Calcium Imaging:
-
Mount the dish or plate on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Establish a stable baseline fluorescence in the pH 7.4 buffer.
-
Apply the activating solution and record the change in fluorescence intensity.
-
After a wash and recovery period, apply the activating solution containing N-[3-(trifluoromethyl)phenyl]guanidine and record the fluorescence response.
-
-
Data Analysis: Quantify the change in fluorescence intensity (e.g., ΔF/F₀) in response to acidic stimulation in the presence and absence of the compound.
Self-Validation and Controls:
-
Vehicle Control: Perform experiments with the vehicle (DMSO) alone to control for solvent effects.
-
Positive Control: Use a known ASIC1a modulator to validate the assay.
-
Negative Control: Use untransfected cells or cells expressing a non-calcium permeable channel to ensure the signal is specific to the target.
Application II: A Scaffold for NMDA Receptor Ligand Development
Scientific Rationale: Derivatives of N-[3-(trifluoromethyl)phenyl]guanidine have been synthesized and evaluated as high-affinity ligands for the NMDA receptor, specifically targeting the open channel pore.[10] The parent compound serves as a valuable starting point for medicinal chemistry efforts to develop novel NMDA receptor modulators for therapeutic applications in neurological disorders.
NMDA Receptor Signaling Cascade
The NMDA receptor is a glutamate-gated ion channel that requires the co-agonist glycine for activation. At resting membrane potential, the channel is blocked by Mg²⁺. Upon depolarization, the Mg²⁺ block is relieved, allowing Ca²⁺ and Na⁺ to flow into the cell, which triggers a cascade of intracellular signaling events crucial for synaptic plasticity.
Caption: NMDA receptor activation leads to calcium influx and initiates signaling cascades involved in synaptic plasticity.
Experimental Protocol: Radioligand Binding Assay
Rationale: A radioligand binding assay is a fundamental technique to determine the affinity of a compound for a specific receptor. This protocol is designed to assess the ability of N-[3-(trifluoromethyl)phenyl]guanidine or its derivatives to displace a known radiolabeled ligand from the NMDA receptor.[11][12]
Step-by-Step Protocol:
-
Membrane Preparation: Prepare synaptic membranes from a brain region rich in NMDA receptors (e.g., rat cortex or hippocampus).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: Use a radiolabeled NMDA receptor ligand that binds to the site of interest (e.g., [³H]MK-801 for the channel pore).
-
Binding Assay:
-
In a 96-well plate, add the prepared brain membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (N-[3-(trifluoromethyl)phenyl]guanidine or its derivatives).
-
To determine non-specific binding, include wells with a high concentration of a known non-radioactive ligand (e.g., unlabeled MK-801).
-
To determine total binding, include wells with only the membranes and the radioligand.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
Self-Validation and Controls:
-
Saturation Binding: Perform a saturation binding experiment with the radioligand to determine its Kd and Bmax in your membrane preparation.
-
Known Competitor: Include a known unlabeled competitor in the assay to validate the experimental conditions.
-
Buffer Control: Ensure that the buffer alone does not affect the binding.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low signal-to-noise ratio in electrophysiology | Poor oocyte health, low channel expression, or electrode issues. | Ensure oocytes are healthy and properly injected. Optimize cRNA concentration and incubation time. Check electrode resistance and filling solution. |
| Compound precipitation in aqueous buffer | Low aqueous solubility of the compound. | Ensure the final DMSO concentration is as low as possible. Prepare fresh dilutions immediately before use. Consider using a different vehicle or a salt form of the compound if available. |
| High non-specific binding in radioligand assay | Inadequate washing, sticky compound, or issues with the filter plate. | Increase the number of washes with ice-cold buffer. Pre-treat the filter plate with a blocking agent (e.g., polyethyleneimine). Test different filter types. |
| Variability in calcium imaging results | Uneven dye loading, phototoxicity, or cell health issues. | Optimize dye loading concentration and incubation time. Reduce excitation light intensity or exposure time. Ensure cells are healthy and not over-confluent. |
Conclusion
N-[3-(trifluoromethyl)phenyl]guanidine represents a valuable chemical entity for neuroscience research. Its structural features suggest it as a modulator of ASICs, and its role as a scaffold for potent NMDA receptor ligands is well-documented for its derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the neuropharmacological properties of this compound and its analogs. By employing these methodologies with appropriate controls and careful data interpretation, scientists can further elucidate the complex roles of these ion channels in health and disease, paving the way for the development of novel therapeutic agents.
References
- Baron, A., & Lingueglia, E. (2015). Pharmacology of acid-sensing ion channels - A tale of protons, protons, and protons. Neuropharmacology, 10, 34-40.
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
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Guanidine. (2020). American Chemical Society. Retrieved from [Link]
- Hydrophobic Amines and Their Guanidine Analogues Modulate Activation and Desensitization of ASIC3. (2019). Frontiers in Pharmacology, 10, 340.
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KEGG PATHWAY Database. (2025). Kanehisa Laboratories. Retrieved from [Link]
- Li, W. G., et al. (2018). Heteroarylguanidines as Allosteric Modulators of ASIC1a and ASIC3 Channels. Journal of Medicinal Chemistry, 61(13), 5782-5793.
- Molecular Devices. (n.d.). Validation of TRPV1 and ASIC1 ligand-gated ion channels using automated patch clamp and FLIPR with novel fluorescent calcium probe.
-
PubChem. (2026). 1,1-Bis[3-(trifluoromethyl)phenyl]guanidine. Retrieved from [Link]
- Reddy, N. L., et al. (2017). 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. ACS Chemical Neuroscience, 8(10), 2253–2275.
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Winson-Bushby, E. (2023). Patching going terribly? 10 common problems and how to fix them – a guide for the beginner. Scientifica. Retrieved from [Link]
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Application Notes & Protocols: A Multi-Assay Strategy for Evaluating the In Vitro Efficacy of N-[3-(trifluoromethyl)phenyl]guanidine
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro efficacy of N-[3-(trifluoromethyl)phenyl]guanidine (TFMPG). The guanidinium moiety is a key structural feature in various biologically active molecules, known to interact with ion channels and receptors.[1][2][3] Notably, guanidine derivatives have been investigated as neuroprotective agents, often through the modulation of ion channels like the NMDA receptor or Acid-Sensing Ion Channels (ASICs).[1][4] ASICs, in particular, are compelling targets as they are proton-gated cation channels activated by extracellular acidosis—a critical pathological feature in ischemia, inflammation, and pain.[4][5][6] This document outlines a logical, tiered approach, beginning with high-throughput primary screening to identify activity at ASICs, followed by detailed electrophysiological characterization to elucidate the mechanism of action, and culminating in a cell-based neuroprotection assay to assess functional efficacy in a disease-relevant context.
Introduction: The Scientific Rationale
N-[3-(trifluoromethyl)phenyl]guanidine is a synthetic compound whose biological activity is not yet fully characterized. Its structure, featuring a guanidinium group, suggests a potential interaction with ion channels.[7][8] The guanidinium cation is positively charged and hydrated at physiological pH, allowing it to interact with negatively charged residues within ion channel pores or allosteric sites.
A primary hypothesis for TFMPG's action is the modulation of Acid-Sensing Ion Channels (ASICs). ASICs are a family of neuronal ion channels activated by drops in extracellular pH.[9] Such acidosis occurs prominently during cerebral ischemia (stroke), traumatic brain injury, and inflammation, leading to excessive cation influx (primarily Na⁺ and, for some subtypes like ASIC1a, Ca²⁺), which contributes to excitotoxicity and neuronal cell death.[4][10][11] Therefore, identifying modulators of ASICs is a promising therapeutic strategy for neuroprotection.
This guide presents a systematic workflow to:
-
Screen for Activity: Determine if TFMPG modulates ASIC function using a high-throughput fluorescence-based assay.
-
Characterize Mechanism: Define the precise electrophysiological impact of TFMPG on specific ASIC subtypes using automated patch-clamp.
-
Evaluate Cellular Efficacy: Assess the neuroprotective potential of TFMPG in an in vitro model of ischemic cell death.
This multi-assay approach ensures a robust evaluation, progressing from target engagement to functional cellular outcome.
Section 1: High-Throughput Primary Screening for ASIC Modulation
The first step is to efficiently determine if TFMPG interacts with ASICs. A fluorescence-based ion flux assay is ideal for this purpose, offering high throughput and robust performance for initial screening campaigns.[12][13][14] This assay measures the influx of ions through the channel upon activation by an acidic stimulus.
Causality Behind Experimental Choice
We utilize a cell line stably expressing a specific ASIC subtype (e.g., human ASIC1a) and a fluorescent indicator that is sensitive to a surrogate cation. Since ASICs are predominantly sodium-selective, we can use sodium-sensitive dyes or tracer ions like Lithium (Li⁺) which are not typically present in high concentrations, thereby minimizing background signal.[5][15] A change in intracellular fluorescence upon channel activation provides a direct readout of channel activity.
Workflow for Primary Screening
Protocol 1: Fluorescence-Based Ion Flux Assay
Materials:
-
CHO or HEK293 cells stably expressing human ASIC1a (or other subtype of interest).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescent sodium indicator dye kit (e.g., Brilliant Sodium 2 Assay Kit).[15]
-
Assay Buffer (HBSS, pH 7.4).
-
Acidic Stimulus Buffer (HBSS, pH 6.0).
-
Test Compound: N-[3-(trifluoromethyl)phenyl]guanidine (TFMPG), prepared as a 10 mM stock in DMSO.
-
Positive Control (Inhibitor): Amiloride (1 mM stock in water) or PcTx1.[4][9]
-
Negative Control: 0.1% DMSO in Assay Buffer.
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR Tetra®, FlexStation® 3).
Procedure:
-
Cell Plating: Seed ASIC1a-expressing cells into microplates at a density that yields a confluent monolayer after 24 hours. Incubate at 37°C, 5% CO₂.
-
Dye Loading: Prepare the fluorescent dye loading solution according to the manufacturer's protocol. Remove cell culture medium and add the dye solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition: Wash the wells 2-3 times with Assay Buffer (pH 7.4). Add TFMPG at various concentrations (e.g., 8-point, 3-fold serial dilution starting from 30 µM). Also add positive and negative controls to designated wells. Allow compounds to pre-incubate for 15-30 minutes.
-
Fluorescence Reading: Place the microplate into the fluorescence reader. Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
Channel Activation: Configure the instrument's fluidics to add the Acidic Stimulus Buffer (pH 6.0) to all wells simultaneously. This rapid pH drop will activate the ASIC1a channels.
-
Data Acquisition: Continue recording the fluorescence signal for 2-5 minutes post-stimulation. An influx of Na⁺ will cause an increase in fluorescence.
-
Data Analysis: For each well, calculate the maximum fluorescence response. Plot the response against the concentration of TFMPG to generate a dose-response curve and calculate the IC₅₀ (for inhibitors) or EC₅₀ (for activators).
Section 2: Electrophysiological Characterization with Automated Patch Clamp
After identifying a "hit" in the primary screen, it is crucial to confirm the activity and elucidate the mechanism of action using the gold-standard technique of patch-clamp electrophysiology.[16][17] This method directly measures the ion currents flowing through the channels, providing detailed information on potency, kinetics, and mode of inhibition (e.g., channel block, allosteric modulation). Automated patch-clamp (APC) systems offer higher throughput than manual rigs, making them ideal for structure-activity relationship (SAR) studies.[18]
Causality Behind Experimental Choice
Whole-cell patch-clamp configuration allows for precise control of the cell's membrane potential (voltage-clamp) while recording the total current from all channels on the cell surface.[16][17] By applying a rapid pH drop, we can isolate the specific current mediated by ASICs. Applying TFMPG during this process reveals its direct effect on the channel's conductance and gating properties (activation, desensitization, deactivation).[19]
Protocol 2: Whole-Cell Voltage-Clamp Recordings
Materials:
-
APC system (e.g., QPatch, SyncroPatch).
-
ASIC1a-expressing cells.
-
Extracellular Solution (pH 7.4): Contains (in mM) 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose.
-
Intracellular Solution (pH 7.2): Contains (in mM) 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. (Cesium is used to block K⁺ channels).
-
Acidic Stimulus Solution (pH 6.0): Same as extracellular solution, but buffered with MES instead of HEPES.
-
Test Compound: TFMPG dissolved in Extracellular Solution at various concentrations.
Procedure:
-
System Preparation: Prepare solutions and prime the APC system's fluidics according to the manufacturer's instructions.
-
Cell Handling: Harvest and prepare a single-cell suspension of the ASIC1a-expressing cells. Load the cell suspension into the APC system.
-
Automated Patching: Initiate the automated protocol. The system will capture individual cells, form a high-resistance (GΩ) seal, and then rupture the membrane to establish the whole-cell configuration.
-
Holding Potential: Clamp the cells at a holding potential of -60 mV.[20]
-
Baseline Recording: Perfuse the cell with Extracellular Solution (pH 7.4) to record baseline currents.
-
Channel Activation: Apply the Acidic Stimulus Solution (pH 6.0) for 2-5 seconds to elicit a characteristic transient inward ASIC current. Wash with pH 7.4 solution until the current returns to baseline. Repeat this step 2-3 times to ensure a stable response.
-
Compound Application: Perfuse the cell with TFMPG (at a single concentration) for 2-3 minutes.
-
Test Pulse: While still in the presence of TFMPG, apply the same Acidic Stimulus Solution (pH 6.0) pulse.
-
Washout: Wash the cell with Extracellular Solution (pH 7.4) to see if the effect of TFMPG is reversible.
-
Data Analysis: Measure the peak amplitude of the acid-evoked current before (control) and after (test) compound application. Calculate the percent inhibition or potentiation. Repeat for multiple concentrations to construct a dose-response curve and determine the IC₅₀ or EC₅₀ with high precision.
Section 3: Neuroprotection Assay in a Cellular Model of Ischemia
The final and most biologically relevant step is to determine if TFMPG's modulation of ASIC channels translates into a functional, protective effect in a neuronal context. An in vitro model of ischemic injury, Oxygen-Glucose Deprivation (OGD), effectively mimics the core insults of a stroke.[21][22] During OGD, cellular stress leads to acidosis and massive glutamate release, triggering excitotoxicity and cell death, a process in which ASICs are implicated.[10][11]
Causality Behind Experimental Choice
Primary neuronal cultures provide a more physiologically relevant system than engineered cell lines. OGD followed by reoxygenation (OGD/R) simulates the ischemia-reperfusion injury seen clinically. We can assess the neuroprotective efficacy of TFMPG by adding it during the OGD/R phase and subsequently measuring cell viability. Standard colorimetric assays like MTT or XTT, which measure metabolic activity in living cells, are reliable and quantifiable methods to assess cell death.[23][24][25]
Protocol 3: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
Materials:
-
Primary cortical or hippocampal neurons cultured on 96-well plates.
-
Normal Culture Medium (e.g., Neurobasal + B27).
-
OGD Buffer (glucose-free DMEM or HBSS).
-
Hypoxic chamber or incubator capable of maintaining 95% N₂ / 5% CO₂.
-
Test Compound: TFMPG.
-
Positive Control: Known neuroprotectant (e.g., MK-801, an NMDA receptor antagonist).
-
Cell Viability Assay Kit (e.g., CyQUANT™ XTT Cell Viability Assay).[24]
-
Microplate reader (absorbance).
Procedure:
-
Culture Preparation: Grow primary neurons for 7-10 days in vitro (DIV) to allow for mature synaptic connections.
-
Initiate OGD:
-
Wash neurons once with OGD Buffer.
-
Replace the medium with fresh, deoxygenated OGD Buffer.
-
Add TFMPG, positive control, or vehicle (DMSO) to the appropriate wells.
-
Immediately place the plate in the hypoxic chamber (37°C) for 60-90 minutes.
-
-
Reoxygenation (Reperfusion):
-
Remove the plate from the chamber.
-
Quickly aspirate the OGD buffer.
-
Replace it with the original, pre-conditioned normal culture medium (containing TFMPG or controls).
-
Return the plate to a standard normoxic incubator (37°C, 5% CO₂).
-
-
Incubation: Incubate for 24 hours to allow for the development of delayed cell death.
-
Assess Viability: Perform the XTT (or MTT) assay according to the manufacturer's protocol. This typically involves adding the XTT reagent mixture to each well and incubating for 2-4 hours until a color change is apparent.[24]
-
Measure Absorbance: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm for XTT).
-
Data Analysis:
-
Control Groups: Include a "Normoxia" group (no OGD) and an "OGD + Vehicle" group.
-
Normalization: Normalize the data by setting the "Normoxia" group as 100% viability and the "OGD + Vehicle" group as the baseline for injury (e.g., ~40-50% viability).
-
Calculate Protection: Determine the percent viability for each TFMPG concentration relative to the controls. Plot the data to visualize the neuroprotective effect and calculate the EC₅₀ for protection.
-
Section 4: Data Presentation and Interpretation
Quantitative data from these assays should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Example Data Summary for TFMPG Efficacy
| Assay | Parameter | Cell Line | Result |
|---|---|---|---|
| Fluorescence Ion Flux | IC₅₀ (Inhibition of pH 6.0 response) | ASIC1a-CHO | 2.1 µM |
| Automated Patch Clamp | IC₅₀ (Inhibition of IASIC1a) | ASIC1a-CHO | 1.8 µM |
| Neuroprotection (OGD) | EC₅₀ (% rescue of cell viability) | Primary Neurons | 3.5 µM |
| Baseline Cytotoxicity | CC₅₀ (Cell Viability) | Primary Neurons | > 30 µM |
Interpretation:
-
The similar IC₅₀ values from the fluorescence and electrophysiology assays provide strong evidence that TFMPG is a direct inhibitor of the ASIC1a channel.
-
The neuroprotective EC₅₀ is in a similar concentration range, suggesting that the observed cellular protection is likely mediated through its action on ASICs.
-
A high cytotoxicity concentration (CC₅₀) relative to the efficacy concentrations indicates a favorable therapeutic window.
Conclusion
This application note details a robust, multi-tiered strategy to comprehensively evaluate the in vitro efficacy of N-[3-(trifluoromethyl)phenyl]guanidine. By progressing from high-throughput screening to gold-standard electrophysiology and a functional neuroprotection model, researchers can confidently establish target engagement, define the mechanism of action, and validate the therapeutic potential of the compound in a disease-relevant context. This logical workflow ensures that resources are directed toward compounds with a well-supported and physiologically meaningful mechanism, accelerating the drug discovery process.
References
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Aurora Biomed. (n.d.). High Throughput Screening Assay for Acid-Sensing Ion Channels. Retrieved from [Link]
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Creative Bioarray. (n.d.). Fluorescence Assay for Ion Channel Screening. Retrieved from [Link]
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ION Biosciences. (n.d.). Sodium Channel Assays | Sodium Indicators. Retrieved from [Link]
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Al-Sabi, A., et al. (2021). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. MDPI. Retrieved from [Link]
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Broughton, B. R. S., et al. (2011). Modeling Ischemic Stroke In Vitro: The Status Quo and Future Perspectives. Stroke Research and Treatment. Retrieved from [Link]
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Volbracht, C., et al. (1999). Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity. Journal of Neural Transmission. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro and in vivo models of excitotoxicity, stroke, TBI, and HI. Retrieved from [Link]
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Kaja, S., et al. (2014). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Current Protocols in Toxicology. Retrieved from [Link]
-
Reynolds, I. J., et al. (1992). In Vitro Neuroprotection by Substituted Guanidines With Varying Affinities for the N-methyl-D-aspartate Receptor Ionophore and for Sigma Sites. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Verkhratsky, A., et al. (2020). Ischemia-Triggered Glutamate Excitotoxicity From the Perspective of Glial Cells. Frontiers in Cellular Neuroscience. Retrieved from [Link]
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Petroff, O. A., et al. (2020). Ischemia-Triggered Glutamate Excitotoxicity From the Perspective of Glial Cells. Frontiers in Cellular Neuroscience. Retrieved from [Link]
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Louis, J. C., et al. (1983). Trophic action of pharmacological substances with a guanidine group on mouse neuroblastoma cells and chick ganglionic neurons in culture. Experimental Cell Research. Retrieved from [Link]
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Kim, J., et al. (2020). In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. International Journal of Molecular Sciences. Retrieved from [Link]
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Aurora Biomed. (n.d.). ASIC Channel Screening. Retrieved from [Link]
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Sophion Bioscience. (n.d.). Explore ASIC ion channel research with Automated Patch Clamp. Retrieved from [Link]
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Ortega-Gutiérrez, S., et al. (2016). Acid-Sensing Ion Channels as Potential Therapeutic Targets in Neurodegeneration and Neuroinflammation. Current Pharmaceutical Design. Retrieved from [Link]
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Neurofit. (n.d.). Viability and survival test. Retrieved from [Link]
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Bobermin, L. D., et al. (2010). Guanidino compounds inhibit acetylcholinesterase and butyrylcholinesterase activities: effect neuroprotector of vitamins E plus C. International Journal of Developmental Neuroscience. Retrieved from [Link]
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Kulyk, V., et al. (2020). Acid-sensing ion channels regulate spontaneous inhibitory activity in the hippocampus: possible implications for epilepsy. Philosophical Transactions of the Royal Society B. Retrieved from [Link]
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Di-Silvestro, R., et al. (2020). In vitro evaluation of different organic matrices used to modulate silicon bioavailability. The FASEB Journal. Retrieved from [Link]
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Creative Bioarray. (n.d.). Characterization of Acid-Sensing Ion Channels. Retrieved from [Link]
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ResearchGate. (n.d.). Extensive in vitro activity of guanidine hydrochloride polymer analogs against antibiotics-resistant clinically isolated strains. Retrieved from [Link]
-
de Oliveira, A. C. C., et al. (2023). Antifungal activity of guanidine compounds. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]
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Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved from [Link]
-
Bianchi, L., et al. (2018). DEG/ENaC/ASIC channels vary in their sensitivity to anti-hypertensive and non-steroidal anti-inflammatory drugs. Scientific Reports. Retrieved from [Link]
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Li, A. H., et al. (2020). Slowing of the Time Course of Acidification Decreases the Acid-Sensing Ion Channel 1a Current Amplitude and Modulates Action Potential Firing in Neurons. Frontiers in Cellular Neuroscience. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Acid-sensing (proton-gated) ion channels (ASICs). Retrieved from [Link]
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De Deyn, P. P., et al. (1992). Guanidino compounds that are increased in cerebrospinal fluid and brain of uremic patients inhibit GABA and glycine responses on mouse neurons in cell culture. Annals of Neurology. Retrieved from [Link]
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Libreros-Díaz, G., et al. (2017). ASIC channel inhibition enhances excitotoxic neuronal death in an in vitro model of spinal cord injury. Neuroscience Letters. Retrieved from [Link]
-
Gregory, K. J., et al. (2013). In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]
-
Banister, S. D., et al. (2015). 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. Journal of Medicinal Chemistry. Retrieved from [Link]
-
JOCPR. (n.d.). Applications of Guanidine in Pharmaceutical Field. Retrieved from [Link]
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Chassagnon, I. R., et al. (2020). ASIC3 inhibition modulates inflammation-induced changes in the activity and sensitivity of Aδ and C fiber sensory neurons that innervate bone. Pain. Retrieved from [Link]
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Kumar, V. P., et al. (2019). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules. Retrieved from [Link]
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Mori, A. (1987). Biochemistry and neurotoxicology of guanidino compounds. History and recent advances. Pavlovian Journal of Biological Science. Retrieved from [Link]
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Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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Reddy, N. L., et al. (1996). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2022). Antigiardial Activity of Novel Guanidine Compounds. Retrieved from [Link]
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Application Notes and Protocols for the Analytical Purification of Guanidine Compounds
Introduction: The Challenge and Importance of Guanidine Compound Purification
Guanidine and its derivatives are a class of strongly basic, highly polar organic compounds that are integral to a wide array of applications, from pharmaceuticals and agrochemicals to protein biochemistry and materials science.[1][2][3] The guanidinium cation's ability to form strong hydrogen bonds and its high pKa of approximately 13.5 make these compounds unique but also present significant challenges in their purification.[1] Common impurities often include starting materials, reaction byproducts, and related guanidinium salts, which can interfere with downstream applications and compromise experimental results.[4][5]
This comprehensive guide provides a detailed overview of robust analytical methods for the purification of guanidine compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific principles to empower users to make informed decisions in their purification strategies. We will delve into chromatographic techniques, solid-phase extraction, and crystallization, providing the "why" behind the "how" to ensure the highest purity for your compounds of interest.
Strategic Approach to Purification: A Decision-Making Framework
The selection of an appropriate purification strategy for a guanidine compound is dictated by several factors, including the compound's physicochemical properties (e.g., polarity, solubility, presence of other functional groups), the nature of the impurities, the required purity level, and the scale of the purification. The following decision-making framework can guide the selection process.
Caption: Decision-making workflow for selecting a guanidine purification strategy.
Chromatographic Methods: The Workhorse of Guanidine Purification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of guanidine compounds due to its high resolution and versatility. The choice of stationary phase and mobile phase is critical for achieving successful separation.
Ion-Exchange Chromatography (IEC)
Principle: IEC is a powerful technique for separating guanidine compounds based on their net charge.[6] Since guanidines are strongly basic and exist as cations at most pH values, cation-exchange chromatography is the preferred mode. The guanidinium cation reversibly binds to the negatively charged stationary phase. Elution is achieved by increasing the ionic strength or decreasing the pH of the mobile phase, which disrupts the electrostatic interaction.
Causality in Method Development:
-
Column Selection: Strong cation-exchange (SCX) columns are typically used for their wide pH operating range and high loading capacity. For complex mixtures, weak cation-exchange (WCX) columns can offer different selectivity.
-
Mobile Phase: A buffered mobile phase is essential to control the charge state of both the analyte and the stationary phase. Methanesulfonic acid is a common eluent for cation-exchange chromatography of guanidines.[7]
-
Detection: Suppressed conductivity detection is a robust method for quantifying guanidinium cations without the need for derivatization.[7][8] UV detection at low wavelengths (~200 nm) is also possible for some guanidine compounds, though sensitivity can be limited.[1]
Protocol: Purification of Guanidine Hydrochloride using Cation-Exchange Chromatography
-
Instrumentation: HPLC system with a conductivity detector and a cation-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ CS20).[7][8]
-
Sample Preparation: Dissolve the crude guanidine hydrochloride in deionized water to a concentration of 1-10 mg/mL. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: 50 mM Methanesulfonic acid.[7]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: Ambient.
-
Detection: Suppressed conductivity.
-
-
Purification Workflow:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Collect fractions corresponding to the main guanidinium peak.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
-
Mixed-Mode Chromatography (MMC)
Principle: MMC columns possess both reversed-phase and ion-exchange characteristics, offering unique selectivity for polar and charged molecules like guanidines.[1] This dual retention mechanism can be particularly effective for separating guanidine compounds from impurities with different polarities and charge states.[1][9]
Causality in Method Development:
-
Column Selection: Columns like Primesep 100, which have both cation-exchange and hydrophobic properties, are well-suited for guanidine purification.[1]
-
Mobile Phase: The mobile phase typically consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer containing an acid (e.g., formic acid or trifluoroacetic acid) to control the ionization of the analytes.
-
Detection: Evaporative Light Scattering Detection (ELSD) is a universal detection method suitable for compounds that lack a UV chromophore.[1] Mass spectrometry (MS) can also be coupled with MMC for identification and purification.
| Parameter | Ion-Exchange Chromatography (IEC) | Mixed-Mode Chromatography (MMC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Primary Retention Mechanism | Electrostatic Interaction | Electrostatic Interaction & Hydrophobic Partitioning | Partitioning into a water-enriched layer |
| Typical Stationary Phase | Strong/Weak Cation Exchanger | C18 with embedded ion-exchange groups | Amide, Diol, or bare silica |
| Mobile Phase | Aqueous buffer with increasing ionic strength | Acetonitrile/water with an acid modifier | High organic content with a small amount of water |
| Ideal for... | Purification of guanidine salts from non-ionic impurities | Complex mixtures with varying polarity and charge | Highly polar guanidine compounds and their metabolites |
Table 1: Comparison of HPLC modes for guanidine compound purification.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle: HILIC is an excellent alternative for the purification of very polar guanidine compounds that show little or no retention in reversed-phase chromatography.[10][11][12] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent and a small amount of water. The analytes partition between the mobile phase and a water-enriched layer on the surface of the stationary phase.
Causality in Method Development:
-
Column Selection: Amide-based HILIC columns are a good starting point for guanidine separations.[10]
-
Mobile Phase: A typical HILIC mobile phase consists of acetonitrile and water (or an aqueous buffer) in a gradient, starting with a high organic content. Ammonium formate or acetate is often added to the mobile phase to improve peak shape and reproducibility.[10]
-
Sample Diluent: It is crucial to dissolve the sample in a solvent that is similar in composition to the initial mobile phase to avoid peak distortion.
Solid-Phase Extraction (SPE): A Rapid Cleanup Technique
SPE is a valuable technique for the rapid cleanup and concentration of guanidine compounds from complex matrices.[10][13][14] It is often used as a preliminary purification step before HPLC or as a standalone method for removing major impurities.
Principle: SPE utilizes a solid sorbent to selectively retain the analyte or the impurities. For guanidine compounds, cation-exchange SPE cartridges are most commonly employed. The crude sample is loaded onto the conditioned cartridge, impurities are washed away, and the purified guanidine compound is then eluted with a suitable solvent.
Caption: General workflow for Solid-Phase Extraction (SPE).[15]
Protocol: SPE Cleanup of a Guanidine Derivative using a Cation-Exchange Cartridge
-
Materials: Cation-exchange SPE cartridge (e.g., WCX), conditioning solvent (e.g., methanol), equilibration solvent (e.g., water), wash solvent (e.g., 5% methanol in water), and elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Conditioning: Pass 1-2 cartridge volumes of methanol through the cartridge to wet the sorbent.
-
Equilibration: Pass 1-2 cartridge volumes of water through the cartridge to prepare it for the aqueous sample.
-
Loading: Dissolve the crude sample in a minimal volume of water or a weak buffer and load it onto the cartridge.
-
Washing: Pass 2-3 cartridge volumes of the wash solvent through the cartridge to remove neutral and weakly bound impurities.
-
Elution: Elute the purified guanidine compound with 1-2 cartridge volumes of the elution solvent. The basic nature of the elution solvent neutralizes the guanidinium cation, releasing it from the sorbent.
-
Post-Elution: Evaporate the elution solvent to obtain the purified compound.
Crystallization: The Path to High Purity
Crystallization is a powerful technique for obtaining highly pure guanidine compounds, especially for pharmaceutical applications where stringent purity requirements must be met.[16][17] The process involves dissolving the crude compound in a suitable solvent system at an elevated temperature and then allowing it to cool, leading to the formation of crystals of the pure compound.
Principle: The principle behind crystallization is the difference in solubility of the desired compound and the impurities in a given solvent system. As the solution cools, the solubility of the compound decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind.
Causality in Method Development:
-
Solvent Selection: The ideal solvent is one in which the guanidine compound has high solubility at high temperatures and low solubility at low temperatures.[16][18] For guanidine salts, a mixture of a polar solvent (like water or ethanol) and a less polar anti-solvent is often effective.[18]
-
pH Adjustment: For guanidine salts, adjusting the pH to the acidic range (pH 1-3.5) can sometimes aid in crystallization.[16]
-
Cooling Rate: A slow cooling rate generally promotes the formation of larger, more pure crystals.[19]
Protocol: Recrystallization of Guanidine Hydrochloride
-
Dissolution: In a suitable flask, dissolve the crude guanidine hydrochloride in a minimal amount of hot ethanol (e.g., 70-80 °C).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Crystal Formation: Crystals of pure guanidine hydrochloride will form as the solution cools.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent.
Characterization of Purified Guanidine Compounds
After purification, it is essential to confirm the identity and assess the purity of the guanidine compound. The following analytical techniques are commonly used:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound by measuring the peak area of the main component relative to any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the compound.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.[7]
Conclusion
The successful purification of guanidine compounds is a critical step in many scientific and industrial processes. A thorough understanding of the principles behind different purification techniques, coupled with a strategic approach to method development, is key to achieving the desired level of purity. This guide has provided a comprehensive overview of the most effective analytical methods, including HPLC, SPE, and crystallization, along with detailed protocols and the rationale behind experimental choices. By applying these principles and methodologies, researchers can confidently purify guanidine compounds for their specific applications, ensuring the reliability and accuracy of their results.
References
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How can I purify a protein using guanidium hydrochloride? - ResearchGate. (2015). Retrieved from [Link]
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A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns - Analyst (RSC Publishing). (n.d.). Retrieved from [Link]
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What is the best method for conversion of guanidine hydrochloride to free base guanidine? | ResearchGate. (2014). Retrieved from [Link]
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Denaturing purification of Insoluble Proteins Buffer A - Heyer Lab. (n.d.). Retrieved from [Link]
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HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies. (n.d.). Retrieved from [Link]
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Technical Support Information Bulletin 1172 - HPLC Purification of Peptides. (n.d.). Retrieved from [Link]
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Ichihara, M., Asakawa, D., Kida, A., & Takakura, K. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Analytical and Bioanalytical Chemistry, 415(10), 2269–2280. [Link]
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Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins - NIH. (n.d.). Retrieved from [Link]
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Guanine Hydrochloride Impurities and Related Compound - Veeprho Pharmaceuticals. (n.d.). Retrieved from [Link]
- CN1247536C - Process for preparing guanidine hydrochloride - Google Patents. (n.d.).
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Guanidine Hydrochloride-impurities - Pharmaffiliates. (n.d.). Retrieved from [Link]
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Guanidine-impurities | Pharmaffiliates. (n.d.). Retrieved from [Link]
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HPLC Methods for analysis of Guanidine - HELIX Chromatography. (n.d.). Retrieved from [Link]
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Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - NIH. (n.d.). Retrieved from [Link]
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Guanidine derivatives - Chromatography Forum. (2005). Retrieved from [Link]
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Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | The Journal of Organic Chemistry - ACS Publications. (2025). Retrieved from [Link]
-
Stability of bicyclic guanidine superbases and their salts in water - PMC - PubMed Central. (2025). Retrieved from [Link]
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Chromatography of guanidino compounds | Request PDF - ResearchGate. (2025). Retrieved from [Link]
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Can anyone suggest a method for crystallise Bicyclic guanidine? - ResearchGate. (2015). Retrieved from [Link]
-
Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products - DTIC. (1977). Retrieved from [Link]
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HPLC Analysis of Guanidine and Counterions in in HILIC Ion-Exchange and HIIC Ion-Exclusion Modes - HELIX Chromatography. (n.d.). Retrieved from [Link]
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Ion pair chromatography reagents. (n.d.). Retrieved from [Link]
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Use of Protein Folding Reagents - PMC - NIH. (2016). Retrieved from [Link]
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Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Retrieved from [Link]
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Carbon Capture via Crystallization with a Guanidine Ligand - INFO - Oak Ridge National Laboratory. (2019). Retrieved from [Link]
-
Protein stabilization and destabilization by guanidinium salts - PubMed - NIH. (n.d.). Retrieved from [Link]
-
HILIC Purification Strategies for Flash Chromatography - Teledyne Labs. (n.d.). Retrieved from [Link]
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Stability of guanidine compounds in biological samples. - ResearchGate. (n.d.). Retrieved from [Link]
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Solid Phase Extraction (SPE) Sample Preparation - Fundamentals - YouTube. (2016). Retrieved from [Link]
-
Understanding and Improving Solid-Phase Extraction | LCGC International. (n.d.). Retrieved from [Link]
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Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. (2018). Retrieved from [Link]
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The Chemistry and Biology of Guanidine Natural Products - RSC Publishing. (2015). Retrieved from [Link]
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Application Notes and Protocols for N-[3-(trifluoromethyl)phenyl]guanidine in Drug Discovery and Development
Introduction: The Guanidine Moiety as a Privileged Scaffold in Medicinal Chemistry
The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a recurring motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its enduring prevalence in drug design stems from its unique electronic and structural properties. The guanidinium cation, protonated at physiological pH, can engage in a multitude of non-covalent interactions, including hydrogen bonding and electrostatic interactions with key biological targets like carboxylates and phosphates.[4] This versatility has led to the development of guanidine-containing drugs across diverse therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][5]
The trifluoromethyl group, a common bioisostere for a methyl group, is frequently incorporated into drug candidates to enhance metabolic stability, membrane permeability, and binding affinity. The strategic placement of this electron-withdrawing group on a phenylguanidine scaffold, as in N-[3-(trifluoromethyl)phenyl]guanidine, presents a compelling template for the exploration of novel therapeutic agents. This document provides a comprehensive guide for researchers on the synthesis, characterization, and application of N-[3-(trifluoromethyl)phenyl]guanidine and its derivatives in a drug discovery setting, with a particular focus on its potential as a modulator of the N-methyl-D-aspartate (NMDA) receptor.
Target Focus: The NMDA Receptor and its Role in Neurological Disorders
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[6] However, its overactivation can lead to excessive calcium influx and subsequent excitotoxicity, a pathological process implicated in a range of neurological disorders including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Huntington's disease.[7] The NMDA receptor possesses several distinct binding sites that can be targeted by small molecules to modulate its activity. One such site, located within the ion channel pore, is the phencyclidine (PCP) binding site.[6] N-aryl-N'-methyl-N''-[3-(trifluoromethyl)phenyl]guanidines have been identified as potent ligands for the PCP binding site, acting as non-competitive antagonists of the NMDA receptor.[6][8] This positions them as promising candidates for the development of novel neuroprotective therapies.
Synthesis of N-Aryl-N'-methyl-N''-[3-(trifluoromethyl)phenyl]guanidines
The synthesis of N,N',N''-trisubstituted guanidines can be achieved through several routes. A common and effective method involves the reaction of a substituted aniline with a cyanamide derivative. The following protocol is adapted from established literature procedures for the synthesis of N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines.[6]
Workflow for Synthesis
Caption: General workflow for the synthesis of N-aryl-N'-methyl-N''-[3-(trifluoromethyl)phenyl]guanidines.
Protocol: Synthesis of N-Aryl-N'-methyl-N''-[3-(trifluoromethyl)phenyl]guanidine
Part 1: Synthesis of N-[3-(Trifluoromethyl)phenyl]cyanamide
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous diethyl ether (Et2O).
-
Addition of Cyanogen Bromide: Carefully add a solution of cyanogen bromide (1.1 eq) in Et2O dropwise to the aniline solution at 0 °C. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with Et2O (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield N-[3-(trifluoromethyl)phenyl]cyanamide.
Part 2: Synthesis of the Target Guanidine
-
Reaction Setup: In a sealed tube, combine N-[3-(trifluoromethyl)phenyl]cyanamide (1.0 eq) and the desired N-methylarylamine hydrochloride (1.2 eq) in toluene.
-
Reaction: Heat the mixture to 130 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the final N-aryl-N'-methyl-N''-[3-(trifluoromethyl)phenyl]guanidine.
In Vitro Characterization: Assessing Biological Activity
A critical step in the drug discovery process is the in vitro characterization of the synthesized compounds to determine their biological activity and mechanism of action. For N-[3-(trifluoromethyl)phenyl]guanidine derivatives targeting the NMDA receptor, the following assays are essential.
NMDA Receptor Binding Assay
This assay determines the binding affinity of the test compound to the PCP binding site within the NMDA receptor ion channel. A competitive radioligand binding assay using [3H]MK-801, a high-affinity ligand for the PCP site, is a standard method.[1][9][10]
Protocol: [3H]MK-801 Radioligand Binding Assay
-
Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue. Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4)
-
Test compound (N-[3-(trifluoromethyl)phenyl]guanidine derivative) at various concentrations.
-
[3H]MK-801 (e.g., 1-5 nM final concentration).
-
Rat brain membrane preparation (e.g., 100-200 µg of protein).
-
-
Non-specific Binding: To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-labeled PCP site ligand (e.g., 10 µM unlabeled MK-801).
-
Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
| Parameter | Typical Value/Condition | Reference |
| Radioligand | [3H]MK-801 | [1][10] |
| Ligand Concentration | 1-5 nM | [10] |
| Membrane Source | Rat Forebrain | [10] |
| Incubation Time | 120-180 minutes | [10] |
| Incubation Temperature | 25°C | [10] |
| Non-specific Ligand | 10 µM MK-801 | [10] |
Cell-Based Functional Assay: Calcium Flux
To determine whether a compound that binds to the NMDA receptor acts as an antagonist or an agonist, a functional assay is required. A calcium flux assay measures changes in intracellular calcium concentration upon receptor activation.[3][11][12]
Protocol: FLIPR-Based Calcium Flux Assay
-
Cell Culture: Plate a stable cell line expressing the NMDA receptor subunits of interest (e.g., HEK293 cells expressing NR1/NR2A or NR1/NR2B subunits) in a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) in assay buffer for 1 hour at 37°C.
-
Compound Addition: Wash the cells with assay buffer to remove excess dye. Add the test compound (N-[3-(trifluoromethyl)phenyl]guanidine derivative) at various concentrations to the wells.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR). Simultaneously add a solution containing the NMDA receptor co-agonists, glutamate and glycine (or D-serine), and measure the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For antagonists, pre-incubation with the test compound will inhibit the calcium influx induced by the co-agonists. Calculate the IC50 value for the inhibition of the agonist-induced calcium response.
Caption: Workflow for a cell-based calcium flux assay to assess functional activity at the NMDA receptor.
Neuroprotection Assay: Glutamate Excitotoxicity
To evaluate the therapeutic potential of N-[3-(trifluoromethyl)phenyl]guanidine derivatives, a neuroprotection assay is essential. This assay assesses the ability of the compound to protect neurons from cell death induced by excessive glutamate exposure.[13][14][15]
Protocol: In Vitro Glutamate Excitotoxicity Assay
-
Primary Neuronal Culture: Culture primary cortical or hippocampal neurons from embryonic rodents in multi-well plates.
-
Compound Treatment: After the neurons have matured in culture (e.g., 7-10 days in vitro), pre-treat the cells with various concentrations of the N-[3-(trifluoromethyl)phenyl]guanidine derivative for a specified period (e.g., 1-2 hours).
-
Glutamate Insult: Expose the neurons to a neurotoxic concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).
-
Wash and Recovery: After the glutamate exposure, wash the cells and replace the medium with fresh culture medium containing the test compound.
-
Assessment of Cell Viability: After 24 hours of recovery, assess neuronal viability using one or more of the following methods:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Live/Dead Staining: Use fluorescent dyes like calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) to visualize and quantify cell viability.
-
-
Data Analysis: Quantify the percentage of viable neurons in the presence of the test compound compared to the glutamate-only control. Determine the EC50 value (the concentration of the compound that provides 50% neuroprotection).
Early ADME Profiling: Assessing Druggability
In the early stages of drug discovery, it is crucial to assess the absorption, distribution, metabolism, and excretion (ADME) properties of a compound to predict its pharmacokinetic behavior in vivo.[4][5][16][17] The following are key in vitro ADME assays that should be performed for promising N-[3-(trifluoromethyl)phenyl]guanidine derivatives.
| ADME Assay | Purpose | Typical Protocol Summary |
| Kinetic Solubility | To determine the solubility of the compound in aqueous buffer. | A concentrated DMSO stock of the compound is diluted into aqueous buffer, and the concentration of the dissolved compound is measured after a short incubation period, often by nephelometry or UV-spectroscopy. |
| LogD7.4 | To measure the lipophilicity of the compound at physiological pH. | The compound is partitioned between an aqueous buffer (pH 7.4) and an organic solvent (e.g., octanol). The concentration of the compound in each phase is measured by LC-MS/MS to determine the distribution coefficient. |
| Metabolic Stability | To assess the susceptibility of the compound to metabolism by liver enzymes. | The compound is incubated with liver microsomes or hepatocytes in the presence of NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS. |
| CYP450 Inhibition | To identify potential for drug-drug interactions by determining if the compound inhibits major cytochrome P450 enzymes. | The compound is co-incubated with a specific CYP450 isozyme, its substrate, and NADPH. The formation of the substrate's metabolite is measured by LC-MS/MS, and the IC50 of the compound for the inhibition of the enzyme is determined. |
| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins. | The compound is incubated with plasma, and the free (unbound) fraction is separated from the protein-bound fraction by equilibrium dialysis or ultrafiltration. The concentration of the compound in the free fraction is measured by LC-MS/MS. |
Conclusion and Future Directions
N-[3-(trifluoromethyl)phenyl]guanidine and its derivatives represent a promising class of compounds for the development of novel therapeutics, particularly for neurological disorders involving NMDA receptor hyperactivity. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro characterization, and early ADME profiling of these molecules. By systematically evaluating their binding affinity, functional activity, neuroprotective efficacy, and drug-like properties, researchers can effectively advance the most promising candidates through the drug discovery pipeline. Future studies should focus on in vivo efficacy in animal models of relevant diseases, detailed pharmacokinetic and toxicology assessments, and further lead optimization to enhance potency, selectivity, and overall developability.
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BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]
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Javitt, D. C. (2004). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology, Chapter 1, Unit 1.15.
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Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link]
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- Zhang, L., et al. (2017). 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. Journal of Medicinal Chemistry, 60(20), 8415-8434.
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JoVE. (2018). NMDA-receptor Study Protocol. Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Bis[3-(trifluoromethyl)phenyl]guanidine. Retrieved from [Link]
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YouTube. (2022, September 1). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. Retrieved from [Link]
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NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. Retrieved from [Link]
- Salvadores, N. A., et al. (2018). Axonal degeneration induced by glutamate excitotoxicity is mediated by necroptosis.
- Long, D. A., et al. (2021). NMDA Receptor–Mediated Ca2+ Flux Attenuated by the NMDA Receptor/TRPM4 Interface Inhibitor Brophenexin. International Journal of Molecular Sciences, 22(23), 12795.
- Campos, F. X., et al. (2013). A novel mechanism of neuroprotection: Blood glutamate grabber. Journal of Cerebral Blood Flow & Metabolism, 33(7), 969-976.
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ResearchGate. (2017). N '-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N '-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure-Affinity Relationships. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Compound 525240: N''-(3-fluoro-phenyl)-N,N,N',N'-tetramethyl-guanidine. Retrieved from [Link]
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Experimental design for studying NMDA receptor open channel state
An Application Guide to the Experimental Design for Studying the N-Methyl-D-Aspartate (NMDA) Receptor Open Channel State
Authored by a Senior Application Scientist
This document provides researchers, neuroscientists, and drug development professionals with a detailed guide to the experimental design and execution of studies focused on the open channel state of the NMDA receptor. The content moves beyond simple procedural lists to explain the underlying principles and rationale, ensuring robust and reproducible results.
Foundational Principles: The NMDA Receptor and Its Open State
The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in numerous neurological disorders, making it a critical therapeutic target.[1][2]
The NMDA receptor is a heterotetrameric ion channel, typically composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) subunits.[1] Its activation is a unique, multi-step process that acts as a "molecular coincidence detector":
-
Co-Agonist Binding: The channel requires the simultaneous binding of two different agonists: glutamate (to the GluN2 subunits) and a co-agonist, typically glycine or D-serine (to the GluN1 subunits).[1][3][4]
-
Relief of Magnesium Block: At resting membrane potentials, the channel pore is physically occluded by a magnesium ion (Mg²⁺). This block is voltage-dependent and is only relieved when the postsynaptic membrane depolarizes, typically following activation of nearby AMPA receptors.[1][5]
Once these conditions are met, the channel opens, allowing the influx of Na⁺ and, most critically, Ca²⁺ ions.[1] This calcium influx triggers downstream signaling cascades essential for its physiological functions. Studying the receptor in its open channel state is paramount for understanding its fundamental gating kinetics and for characterizing pharmacological agents that modulate its function, particularly open-channel blockers.
The Electrophysiologist's Toolkit: Patch-Clamp Configurations
Patch-clamp electrophysiology is the definitive technique for studying ion channel function with high temporal and electrical resolution.[5][6] The choice of configuration is a critical first step in experimental design, dictated by the specific scientific question.
-
Whole-Cell Recording: This configuration provides electrical access to the entire cell, measuring the macroscopic current from the sum of all active channels on the membrane.[5][6] It is the workhorse for studying the overall pharmacological response of a cell to agonists and antagonists, such as determining the rate of block by an open-channel blocker.[2]
-
Outside-Out Patch Recording: Here, a small patch of membrane is excised with the extracellular surface facing outwards. This configuration offers superb control of the solution environment and is ideal for single-channel analysis where rapid application of ligands is required.[7][8][9] It allows for the detailed study of channel kinetics, including open and closed times.
-
Cell-Attached Recording: In this non-invasive mode, a seal is formed on an intact cell, preserving the native intracellular environment. It is used to record single-channel currents while minimizing disruption to intracellular signaling pathways.[10][11][12]
Caption: Core patch-clamp configurations for studying NMDA receptor channel states.
Designing the Experiment: Systems, Solutions, and Pharmacology
A robust experimental design hinges on meticulous control over the biological system and the chemical environment.
Choosing an Expression System
| System | Advantages | Disadvantages | Primary Use Case |
| Heterologous Cells (HEK293, Oocytes) | Precise control of subunit composition (e.g., GluN1/2A vs. GluN1/2B).[8][13][14] High expression levels. | Lacks native cellular environment and signaling partners. | Subunit-specific pharmacology and biophysics.[15] |
| Cultured Primary Neurons | Native receptor environment with relevant signaling molecules. | Heterogeneous receptor populations. Subunit composition can change with time in culture. | Studying NMDA receptors in a more physiologically relevant context. |
| Acutely Dissociated Neurons | Closely represents the in vivo state of the animal at the time of preparation.[11] | Can be technically challenging to prepare and maintain cell health. | Investigating properties of native receptors from specific brain regions. |
-
Expert Insight: When using heterologous expression systems, excitotoxicity due to ambient glutamate in the culture media can compromise cell health. To mitigate this, it is crucial to supplement the culture medium with a competitive antagonist like D-AP5 (50-100 µM) after transfection.[16]
Crafting the Solutions: A Self-Validating Environment
The composition of your recording solutions is non-negotiable for success. The goal is to isolate NMDA receptor currents and establish stable recording conditions.
| Solution Component | Parameter | Rationale & Causality |
| Extracellular Solution | Mg²⁺-Free | This is the most critical condition. The voltage-dependent Mg²⁺ block must be removed to study the ligand-gated properties of the channel in isolation.[7] |
| Co-agonist (Glycine/D-Serine) | Saturating concentrations (e.g., 10-100 µM) are required for maximal receptor activation.[17][18] | |
| Ca²⁺ Concentration | Typically 1-2 mM. Note that Ca²⁺ can contribute to channel desensitization. | |
| Receptor Antagonists | Include blockers for other ligand-gated channels to ensure the recorded current is exclusively from NMDA receptors (e.g., CNQX/NBQX for AMPA/Kainate receptors, Bicuculline/Picrotoxin for GABA-A receptors).[19] | |
| Intracellular Solution | Primary Salt (e.g., CsCl, Cs-Gluconate) | Cesium (Cs⁺) is used to block most voltage-gated potassium channels from the inside, which cleans up the recording by removing contaminating outward currents. |
| Ca²⁺ Chelator (EGTA, BAPTA) | Included at 5-10 mM to buffer intracellular calcium, preventing Ca²⁺-dependent inactivation of the NMDA receptor and other channels. | |
| ATP & GTP | Often included to support cellular metabolism and preserve the function of signaling molecules that can modulate receptor activity. |
Pharmacological Tools: Probing the Open State
Open-channel blockers are indispensable tools for studying the open state. These agents can only access their binding site within the ion channel pore when the receptor's activation gate is open.[20][21][22] This property, known as "use-dependence," is the key to their utility.[23][24]
| Blocker | Key Characteristics | Typical Concentration |
| MK-801 (Dizocilpine) | Very high affinity, "trapping" blocker with a very slow off-rate.[20][22] The block is effectively irreversible on the timescale of most experiments. | 1-10 µM |
| Memantine | Clinically used drug with lower affinity and much faster blocking/unblocking kinetics than MK-801.[1][2][25] Its rapid kinetics are thought to contribute to its clinical tolerability. | 1-20 µM |
| Ketamine | Anesthetic and antidepressant with rapid channel blocking kinetics.[1][25][26] | 5-50 µM |
Detailed Protocols for Execution
Protocol 1: Whole-Cell Analysis of Open-Channel Block
This protocol allows for the measurement of the rate of channel block, which is proportional to the channel's open probability (Pₒ).
Caption: Workflow for assessing use-dependent block of macroscopic NMDA receptor currents.
Step-by-Step Methodology:
-
Preparation: Prepare Mg²⁺-free extracellular solution (containing antagonists for non-NMDA receptors) and cesium-based intracellular solution as described in Table 2. Prepare agonist and blocker solutions.
-
Establish Recording: Achieve a stable whole-cell patch-clamp configuration on a selected cell.[27] Clamp the cell at a negative potential (e.g., -70 mV).
-
Control Response: Using a fast-perfusion system, apply a saturating concentration of glutamate and glycine for 2-5 seconds to elicit a maximal control current.[14]
-
Washout: Thoroughly wash out the agonists until the current returns to baseline.
-
Blocker Application: Switch the perfusion to an extracellular solution containing the open-channel blocker (e.g., 10 µM MK-801). Allow this to perfuse over the cell for ~30 seconds. Crucially, no current will be blocked at this stage because the channel is closed.
-
Measure Block: Re-apply the agonist solution, which now also contains the open-channel blocker. The current will activate but then decay as the open channels become progressively blocked.
-
Data Analysis: Fit the decaying phase of the current with a single exponential function. The time constant (τ) of this decay reflects the rate of block. The rate of block is faster for channels with a higher open probability.[13][28]
Protocol 2: Single-Channel Kinetic Analysis (Outside-Out Patch)
This protocol is designed to resolve the elementary properties of a single NMDA receptor channel.
Step-by-Step Methodology:
-
Pipette Preparation: Use thick-walled borosilicate glass to pull high-resistance pipettes (8-15 MΩ). Fire-polish the tip and coat with Sylgard to reduce electrical noise.[11]
-
Seal Formation: Approach a cell and form a high-resistance (>1 GΩ) seal in the cell-attached configuration.
-
Patch Excision: Gently retract the pipette from the cell to form an outside-out patch.
-
Recording: Move the patch in front of a perfusion pipette. Apply a low concentration of agonist (e.g., <1 µM glutamate) with saturating glycine.[11][19] The low agonist concentration ensures that channel activations are infrequent and well-separated, allowing for the analysis of single-channel events.
-
Data Acquisition: Record long, continuous stretches of data (minutes) at a high sampling rate (e.g., 20 kHz) and filter appropriately (e.g., 2-5 kHz).[19]
Data Analysis and Interpretation: From Raw Traces to Kinetic Models
Proper analysis is essential to extract meaningful biophysical parameters from your recordings.
Caption: Data analysis pipeline for single-channel NMDA receptor recordings.
-
Amplitude and Conductance: Create an all-points histogram from the idealized data. The peaks correspond to the closed and open current levels. The single-channel conductance (γ) can be calculated using Ohm's law (γ = I / V). Different GluN2 subunits confer distinct conductance levels.[8][12]
-
Dwell-Time Analysis: The duration of open and closed events provides insight into the channel's gating mechanism.
-
Open-Time Distributions: Are often fitted with one or two exponential components, reflecting the mean duration of distinct open states.[10]
-
Closed-Time Distributions: Are more complex and typically require multiple components.[10][29] Short components represent brief closures within a single channel activation (flickers), while longer components represent the time between distinct activation events.
-
-
Burst Analysis: A "burst" is a group of openings from a single channel, separated by brief closures. Analyzing activity in bursts allows for the calculation of the open probability during an active period (Pₒ,burst), a key parameter reflecting gating efficiency.[8][29]
References
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Schorge, S., Elenes, S., & Colquhoun, D. (2005). Gating Reaction Mechanisms for NMDA Receptor Channels. Journal of Neuroscience. [Link]
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Chang, H. R., & Kuo, C. C. (2008). The Activation Gate and Gating Mechanism of the NMDA Receptor. Journal of Neuroscience. [Link]
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Chang, H. R., & Kuo, C. C. (2008). The Activation Gate and Gating Mechanism of the NMDA Receptor. Journal of Neuroscience. [Link]
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Lieberman, D. N., & Mody, I. (1994). Single Channel Properties of the N-methyl-D-aspartate Receptor Channel Using NMDA and NMDA Agonists: On-Cell Recordings. The Journal of Physiology. [Link]
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Chang, H. R., & Kuo, C. C. (2008). The Activation Gate and Gating Mechanism of the NMDA Receptor. Journal of Neuroscience. [Link]
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Erreger, K., et al. (2004). Activation Mechanisms of the NMDA Receptor. In: Van Dongen, A.M. (eds) Biology of the NMDA Receptor. CRC Press/Taylor & Francis. [Link]
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Lemoine, D., et al. (2012). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Journal of Visualized Experiments. [Link]
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Wyllie, D. J., Béhé, P., & Colquhoun, D. (2000). Single-channel analysis of an NMDA receptor possessing a mutation in the region of the glutamate binding site. The Journal of Physiology. [Link]
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Stern, P., et al. (1992). Types of single-channel activity mediated by NMDA receptors in outside-out patches from P0 hippocampal granule cells. ResearchGate. [Link]
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Kirson, E. D., & Yaari, Y. (1996). Properties of single NMDA receptor channels in human dentate gyrus granule cells. The Journal of Physiology. [Link]
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Balbensi, G., & Reynolds, J. N. (2004). Open-channel blockers of the NMDA receptor complex. Drugs of the Future. [Link]
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Lemoine, D., et al. (2012). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. Journal of Visualized Experiments. [Link]
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Erreger, K., et al. (1999). Subtype-Dependence of NMDA Receptor Channel Open Probability. Journal of Neuroscience. [Link]
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Glasgow, N. G., et al. (2016). Mechanisms of NMDA receptor inhibition by memantine and ketamine. D-Scholarship@Pitt. [Link]
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Erreger, K., et al. (1999). Subtype-Dependence of NMDA Receptor Channel Open Probability. Journal of Neuroscience. [Link]
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Glasgow, N. G., et al. (2015). Recent insights into the mode of action of memantine and ketamine. F1000Research. [Link]
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Glasgow, N. G., et al. (2015). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. Methods in Molecular Biology. [Link]
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Sirrieh, R. E., et al. (2019). NMDA Receptor Opening and Closing—Transitions of a Molecular Machine Revealed by Molecular Dynamics. International Journal of Molecular Sciences. [Link]
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Chen, H. S., & Lipton, S. A. (1997). Open-channel block of N-methyl-D-aspartate (NMDA) responses by memantine: therapeutic advantage against NMDA receptor-mediated neurotoxicity. Journal of Neuroscience. [Link]
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Erreger, K., et al. (1999). Subtype-Dependence of NMDA Receptor Channel Open Probability. Journal of Neuroscience. [Link]
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Tong, G., & Jahr, C. E. (1994). Interactions between the glycine and glutamate binding sites of the NMDA receptor. Neuron. [Link]
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Korinek, M., et al. (2010). Cholesterol modulates open probability and desensitization of NMDA receptors. The Journal of Physiology. [Link]
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Popescu, G. K., & Auerbach, A. (2015). Glycine-dependent activation of NMDA receptors. The Journal of General Physiology. [Link]
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Parsons, C. G., et al. (2000). An N-methyl-d-aspartate receptor channel blocker with neuroprotective activity. Proceedings of the National Academy of Sciences. [Link]
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Kirson, E. D., et al. (2002). COMPARISON OF SINGLE NMDA RECEPTOR CHANNELS RECORDED ON HIPPOCAMPAL PRINCIPAL CELLS AND ORIENS/ALVEUS INTERNEURONS PROJECTING TO. Acta Biologica Hungarica. [Link]
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Wilcox, M. V., et al. (2022). Inhibition of NMDA receptors through a membrane-to-channel path. Nature Communications. [Link]
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Jalali-Yazdi, F., et al. (2021). Structural insights into binding of therapeutic channel blockers in NMDA receptors. Nature Communications. [Link]
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Tong, G., & Jahr, C. E. (1994). Interactions between the glycine and glutamate binding sites of the NMDA receptor. ResearchGate. [Link]
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Vinnakota, R. (2018). Hi, I am struggling With NMDA receptor Electrophysiology studies...?. ResearchGate. [Link]
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Ishikawa, T., & Okabe, S. (2022). In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives. Brain Sciences. [Link]
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Popescu, G. K. (2012). Extracting Rate Constants for NMDA Receptor Gating from One-Channel Current Recordings. ResearchGate. [Link]
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Johnson, J. W., & Ascher, P. (1987). Single-channel evidence for glycine and NMDA requirement in NMDA receptor activation. Nature. [Link]
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Karan, K. R. (2014). Can NMDA currents be blocked by some ways while performing whole cell patch clamp recordings in mammalian cells?. ResearchGate. [Link]
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Wyllie, D. J., Béhé, P., & Colquhoun, D. (2000). Single-channel analysis of an NMDA receptor possessing a mutation in the region of the glutamate binding site. The Journal of Physiology. [Link]
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Popescu, G. K. (2012). Single-channel current recordings. ( a – c ) In each panel, the three.... ResearchGate. [Link]
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Cell Microsystems. LOWERING EXCITOTOXICITY AND STABILIZING SERIAL ACTIVATION OF NMDA RECEPTORS IN AUTOMATED PATCH CLAMP ASSAYS. [Link]
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Application Notes and Protocols for Radiolabeling N-aryl-N'-methylguanidines with Carbon-11 or Fluorine-18
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Radiolabeled N-aryl-N'-methylguanidines in PET Imaging
The N-aryl-N'-methylguanidine scaffold is a privileged structure in medicinal chemistry, forming the core of ligands for a variety of critical biological targets, including the norepinephrine transporter (NET), sigma receptors (σ1 and σ2), and the N-methyl-D-aspartate (NMDA) receptor. The ability to label these molecules with positron-emitting radionuclides, such as carbon-11 (¹¹C) and fluorine-18 (¹⁸F), and visualize their distribution in vivo using Positron Emission Tomography (PET), offers an invaluable window into the pathophysiology of numerous disorders. PET imaging with these radiotracers can aid in the diagnosis and staging of diseases, elucidate drug-target engagement, and accelerate the development of novel therapeutics for cardiovascular diseases, neurodegenerative disorders, and cancer.
This guide provides a comprehensive overview of the strategies and detailed protocols for the radiolabeling of N-aryl-N'-methylguanidines with both carbon-11 and fluorine-18, tailored for researchers and professionals in drug development.
Choosing Your Radionuclide: Carbon-11 vs. Fluorine-18
The selection between carbon-11 and fluorine-18 for labeling N-aryl-N'-methylguanidines is a critical decision driven by the specific research question and logistical considerations.
| Feature | Carbon-11 (¹¹C) | Fluorine-18 (¹⁸F) |
| Half-life | 20.4 minutes | 109.8 minutes |
| Advantages | - Allows for multiple scans in a single day on the same subject. - Lower radiation dose per scan compared to ¹⁸F. - Simpler, faster radiosynthesis is often possible.[1] - Identical chemical structure to the non-radioactive molecule. | - Longer half-life allows for more complex, multi-step syntheses. - Can be transported to facilities without a cyclotron. - Longer imaging times are possible, which is beneficial for slow kinetic processes. |
| Disadvantages | - Requires an on-site cyclotron. - Short half-life imposes significant time constraints on synthesis and imaging protocols. | - Longer half-life can lead to a higher radiation dose for the subject. - Radiosynthesis can be more complex. - Introduction of a fluorine atom may alter the biological activity of the parent molecule. |
Part 1: Radiolabeling with Carbon-11 via N-Methylation
The introduction of a [¹¹C]methyl group onto a secondary amine precursor is a common and efficient strategy for the synthesis of [¹¹C]N-aryl-N'-methylguanidines. The most widely used labeling precursor is [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf), which can be produced from cyclotron-generated [¹¹C]CO₂ or [¹¹C]CH₄.[2]
Scientific Rationale
The ¹¹C-methylation of the secondary amine precursor of the N-aryl-N'-methylguanidine proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the guanidine precursor attacks the electrophilic carbon of [¹¹C]methyl iodide or triflate, displacing the leaving group (iodide or triflate) and forming the desired ¹¹C-N bond. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), and often requires a base to deprotonate the guanidine precursor, thereby increasing its nucleophilicity.[3][4]
Workflow for [¹¹C]N-aryl-N'-methylguanidine Synthesis
Caption: General workflow for the synthesis of [¹⁸F]fluoroalkylated N-aryl-N'-methylguanidines.
Detailed Protocol: Synthesis of a Generic [¹⁸F]N-aryl-N'-(fluoroalkyl)guanidine
This protocol outlines a general approach for the synthesis of an [¹⁸F]fluoroalkylated N-aryl-N'-methylguanidine. The specific precursor and reaction conditions will need to be optimized for the target molecule.
Materials and Equipment:
-
Automated radiosynthesis module
-
Cyclotron for [¹⁸F]fluoride production
-
Anion exchange and C18 SPE cartridges
-
Semi-preparative and analytical HPLC systems with radioactivity detectors
-
Sterile filters (0.22 µm)
-
Precursor with a leaving group (e.g., tosylate, mesylate) on the alkyl chain
-
Kryptofix® 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (ACN) or dimethyl sulfoxide (DMSO)
-
Deprotection reagents (e.g., HCl, NaOH) if required
-
HPLC solvents
-
Ethanol for formulation
-
Saline for injection
Procedure:
-
[¹⁸F]Fluoride Activation:
-
Produce [¹⁸F]fluoride in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction in [¹⁸O]water.
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel with a solution of K222 and K₂CO₃ in acetonitrile/water.
-
Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen.
-
-
Radiolabeling Reaction:
-
Dissolve 2-5 mg of the tosyl- or mesyl-precursor in 0.5-1.0 mL of anhydrous ACN or DMSO.
-
Add the precursor solution to the dried [¹⁸F]fluoride/K222/K₂CO₃ complex.
-
Heat the reaction mixture at 80-120°C for 10-20 minutes.
-
-
Deprotection (if applicable):
-
If the precursor contains protecting groups (e.g., Boc), add the appropriate deprotection reagent (e.g., 1 M HCl) and heat as required to remove the protecting groups.
-
-
Purification:
-
Neutralize the reaction mixture if necessary and dilute with the HPLC mobile phase.
-
Inject the crude reaction mixture onto a semi-preparative HPLC column to isolate the desired [¹⁸F]fluoroalkylated product.
-
Collect the radioactive peak corresponding to the final product.
-
-
Formulation:
-
Follow the same procedure as for the ¹¹C-labeled compound (trapping on a C18 SPE cartridge, washing, eluting with ethanol, diluting with saline, and sterile filtering).
-
-
Quality Control:
-
Perform the same quality control tests as for the ¹¹C-labeled radiopharmaceutical (radiochemical purity, molar activity, pH, sterility, and endotoxin levels).
-
Quantitative Data for Representative [¹⁸F]Guanidine Analogues:
| Compound | Radiochemical Yield (decay-corrected) | Molar Activity (GBq/µmol) | Synthesis Time (min) |
| [¹⁸F]4F-MHPG | ~7.8% (EOS, not decay corrected) | Not reported | ~60 |
| [¹⁸F]FHBG | 12 ± 5% | Not reported | 55-60 |
Data sourced from references.[5][6] EOS: End of Synthesis.
References
-
Brooks, A. F., et al. (2020). Fully Automated Radiosynthesis of [11C]Guanidines for Cardiac PET Imaging. ACS Medicinal Chemistry Letters, 11(11), 2236–2242. [Link]
-
Zhao, A. Y., et al. (2020). Fully Automated Radiosynthesis of [11C]Guanidines for Cardiac PET Imaging. ACS Medicinal Chemistry Letters, 11(11), 2236–2242. [Link]
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Singleton, T. A., et al. (2019). Solid Phase 11C-Methylation, Purification and Formulation for the Production of PET Tracers. Journal of Visualized Experiments, (152), e60237. [Link]
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Yao, S., et al. (2020). A concisely automated synthesis of TSPO radiotracer [18F]FDPA based on spirocyclic iodonium ylide (SCIDY) method and validation for human use. Journal of Labelled Compounds and Radiopharmaceuticals, 63(2), 74-83. [Link]
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Lu, S., et al. (2020). A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes. Nature Communications, 11(1), 1736. [Link]
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Antoni, G., & Långström, B. (2009). Carbon-11 Labeling Chemistry Based upon [11C]Methyl Iodide. In PET Chemistry. Springer. [Link]
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Nishijima, K., et al. (1994). High reactivity of [11C]CH3I with thiol group in the synthesis of C-11 labeled radiopharmaceuticals. Annals of Nuclear Medicine, 8(3), 181-185. [Link]
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Lee, E., & Choe, Y. S. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. RSC advances, 11(11), 6135-6142. [Link]
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Riss, P. J., et al. (2017). Synthesis of [18F]Fluoroarenes by Nucleophilic Radiofluorination of N-Arylsydnones. Angewandte Chemie International Edition, 56(42), 13035-13039. [Link]
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Alauddin, M. M., et al. (2004). Rapid and reproducible radiosynthesis of [18F] FHBG. Molecular Imaging and Biology, 6(1), 23-28. [Link]
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Ropchan, J. R., et al. (2004). Synthesis, enantiomeric resolution, and selective C-11 methylation of a highly selective radioligand for imaging the norepinephrine transporter with positron emission tomography. Journal of medicinal chemistry, 47(15), 3845-3852. [Link]
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Narayanam, M. K., et al. (2017). Synthesis of [18F] Fluoroarenes via Nucleophilic Radiofluorination of N-Arylsydnones. Angewandte Chemie (International ed. in English), 56(42), 13035–13039. [Link]
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Mossine, A. V., et al. (2020). C–H Labeling with [18F] Fluoride: An Emerging Methodology in Radiochemistry. ACS Central Science, 6(9), 1533–1544. [Link]
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Brooks, A. F., et al. (2019). Improved synthesis of 4-[18 F] fluoro-m-hydroxyphenethylguanidine using an iodonium ylide precursor. Journal of Labelled Compounds and Radiopharmaceuticals, 62(11), 747-753. [Link]
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Zhao, A. Y., et al. (2021). Fully Automated Radiosynthesis of Symmetric and Asymmetric [11C] Guanidines. Journal of Nuclear Medicine, 62(supplement 1), 2208-2208. [Link]
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Pieterman, R. M., et al. (2002). Comparison of (11) C-choline and (18) F-FDG PET in primary diagnosis and staging of patients with thoracic cancer. Journal of Nuclear Medicine, 43(2), 167-172. [Link]
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Hung, J. C., et al. (2002). Comparison of various requirements of the quality assurance procedures for (18) F-FDG injection. Journal of nuclear medicine technology, 30(3), 122-129. [Link]
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Zorzutti, A., et al. (2015). Synthesis of oncological [C-11] radiopharmaceuticals for clinical PET. Current Radiopharmaceuticals, 8(2), 107-121. [Link]
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Brooks, A. F., et al. (2020). Fully Automated Radiosynthesis of [11C] Guanidines for Cardiac PET Imaging. ACS medicinal chemistry letters, 11(11), 2236-2242. [Link]
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Galldiks, N., et al. (2019). Direct comparison of [11C] choline and [18F] FET PET to detect glioma infiltration: a diagnostic accuracy study in eight patients. European journal of nuclear medicine and molecular imaging, 46(12), 2567-2577. [Link]
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Kranz, M., et al. (2022). Radiosynthesis and Preclinical Evaluation of an 18 F-Labeled Triazolopyridopyrazine-Based Inhibitor for Neuroimaging of the Phosphodiesterase 2A (PDE2A). Molecules, 27(20), 6931. [Link]
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Kwon, Y. D., et al. (2020). Synthesis of 18 F-Labeled Aryl Fluorosulfates via Nucleophilic Radiofluorination. Organic letters, 22(14), 5511-5516. [Link]
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Ametamey, S. M., et al. (2018). Recent progress in [11C] carbon dioxide ([11C] CO2) and [11C] carbon monoxide ([11C] CO) chemistry. Journal of Labelled Compounds and Radiopharmaceuticals, 61(3), 169-182. [Link]
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Leier, S., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Pharmaceuticals, 16(5), 636. [Link]
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Preshlock, S., et al. (2016). Fluorine-18: Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate chemistry, 27(1), 3-15. [Link]
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Wang, L., et al. (2016). A rapid one-step radiosynthesis of the β-amyloid imaging radiotracer N-methyl-[11C] 2-(4′-methylaminophenyl)-6-hydroxybenzothiazole ([11C]-6-OH-BTA-1). Journal of Labelled Compounds and Radiopharmaceuticals, 59(1), 26-31. [Link]
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Myburgh, P. J., et al. (2023). Fully automated production of [11C] PiB for clinical use on Trasis-AllinOne synthesizer module. Applied Radiation and Isotopes, 203, 111075. [Link]
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Dahl, K., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(3), 931. [Link]
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Islam, M. R., et al. (2021). Evaluation of [18F] FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. J Nucl Med Radiat Ther, 12(469), 2. [Link]
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Pieterman, R. M., et al. (2002). Comparison of (11) C-choline and (18) F-FDG PET in primary diagnosis and staging of patients with thoracic cancer. The Journal of nuclear medicine: official publication, Society of Nuclear Medicine, 43(2), 167–172. [Link]
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Kowalsky, R. J., & Falen, S. W. (2004). Quality Control of Compounded Radiopharmaceuticals. In Radiopharmaceuticals in Nuclear Pharmacy and Nuclear Medicine (pp. 353-380). American Pharmacists Association. [Link]
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Yen, R. F., et al. (2012). Comparison of 18F-FDG and 11C-choline PET/CT for detecting recurrences in patients with nonsquamous cell head and neck malignancies. Journal of cancer research and clinical oncology, 138(10), 1651-1657. [Link]
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Li, S., et al. (2021). Radiosynthesis and Evaluation of A Fluorine-18 Radiotracer [18F] FS1P1 for Imaging Sphingosine-1-Phosphate Receptor 1. Molecular Pharmaceutics, 18(10), 3846–3856. [Link]
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Myburgh, P. J., et al. (2023). Fully automated production of [11C] PiB for clinical use on Trasis-AllinOne synthesizer module. Applied Radiation and Isotopes, 203, 111075. [Link]
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IAEA. (2012). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. [Link]
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High-Throughput Screening Assays for Guanidine Derivatives: A Guide to Strategy, Application, and Protocol
An Application Note and Protocol Guide for Researchers
Abstract
Guanidine derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities, making them valuable scaffolds in drug discovery.[1][2] Their unique physicochemical properties, particularly the delocalized positive charge of the guanidinium group at physiological pH, necessitate carefully designed screening strategies to mitigate non-specific interactions and identify true biological hits. This guide provides an in-depth overview of robust high-throughput screening (HTS) methodologies tailored for the evaluation of guanidine derivative libraries. We will explore the causality behind assay selection, detailing field-proven protocols for key biochemical and cell-based assays, including Fluorescence Polarization (FP), Homogeneous Time-Resolved Fluorescence (HTRF®), and Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen®). Furthermore, we address critical aspects of data analysis, hit validation, and the implementation of self-validating systems to ensure scientific integrity.
Foundational Principles: Navigating the Guanidine Scaffold in HTS
The success of any HTS campaign hinges on the quality and robustness of the chosen assay.[3] For guanidine derivatives, this requires a foundational understanding of how their chemical nature can influence assay outcomes.
Core Physicochemical Considerations
The guanidinium group is protonated and carries a positive charge at physiological pH. This charge, combined with its ability to form multiple hydrogen bonds, is often key to its biological activity but also presents challenges in HTS:
-
Non-Specific Binding: The cationic nature can lead to promiscuous binding to negatively charged surfaces, such as plasticware, or macromolecules like DNA and acidic proteins, leading to false positives.
-
Assay Interference: Guanidine derivatives can interfere with certain detection technologies. For example, they may quench fluorescence or inhibit reporter enzymes (e.g., luciferase) non-specifically.
-
Compound Aggregation: At higher concentrations, some guanidine compounds may form aggregates, which can sequester proteins and lead to artefactual inhibition.
Expert Insight: To mitigate these effects, it is crucial to include detergents like Tween-20 or Triton X-100 (typically 0.01-0.05%) in assay buffers to reduce non-specific binding. Additionally, running counter-screens in the absence of the primary biological target is essential to identify compounds that interfere with the assay technology itself.
Assay Quality and Statistical Validation
A robust HTS assay must be able to clearly distinguish between a "hit" and experimental noise. The Z'-factor is a statistical parameter used to quantify the quality of an assay.[3]
Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent, highly robust assay |
| 0 to 0.5 | Acceptable for screening |
| < 0 | Not suitable for screening |
Trustworthiness through Controls: Every protocol must include appropriate controls. For an inhibition assay, a typical plate layout would include:
-
Negative Control (0% Inhibition): Target + Vehicle (e.g., DMSO).
-
Positive Control (100% Inhibition): Target + known inhibitor or no target.
-
Test Wells: Target + Guanidine Library Compound.
General HTS Workflow
The screening process follows a logical cascade from initial large-scale screening to detailed hit characterization.
Caption: General workflow for a high-throughput screening campaign.
Biochemical Assays for Guanidine Derivatives
Biochemical assays utilize purified components (e.g., enzymes, receptors) and are ideal for identifying direct interactions between a guanidine derivative and its molecular target.[4] Fluorescence-based readouts are the most common due to their high sensitivity and amenability to automation.[5]
Fluorescence Polarization (FP) Assays
Principle of Causality: FP assays are exquisitely suited for monitoring binding events in solution.[6] The principle relies on the rotational speed of a fluorescently labeled molecule (a "tracer"). A small, unbound tracer tumbles rapidly in solution, depolarizing emitted light. When bound to a larger protein, its tumbling slows dramatically, resulting in a more polarized light emission. A guanidine derivative that inhibits this interaction will displace the tracer, causing a decrease in polarization.[7][8]
Caption: Principle of a competitive Fluorescence Polarization assay.
Protocol: Competitive FP Binding Assay for a Protein Target
-
Objective: To identify guanidine derivatives that inhibit the interaction between Protein-X and a fluorescently labeled ligand (Tracer-Y).
-
Materials:
-
Purified Protein-X
-
Fluorescently labeled Tracer-Y
-
Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20
-
Guanidine compound library (10 mM in DMSO)
-
384-well, low-volume, black microplates
-
Microplate reader with FP detection capabilities
-
-
Protocol Steps:
-
Reagent Preparation:
-
Prepare a 2X solution of Protein-X in Assay Buffer. The optimal concentration should be predetermined via titration (typically near the Kd of the Tracer-Y interaction).
-
Prepare a 2X solution of Tracer-Y in Assay Buffer. The concentration should be low (e.g., 1-5 nM) to maximize the assay window.
-
-
Compound Plating: Add 50 nL of each guanidine compound from the library plate to the appropriate wells of the 384-well assay plate.
-
Protein Addition: Add 5 µL of the 2X Protein-X solution to all wells except the "No Protein" controls. Add 5 µL of Assay Buffer to the "No Protein" wells.
-
Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the protein.
-
Expert Insight: This pre-incubation step is critical to ensure the interaction reaches equilibrium before the tracer is introduced.
-
-
Tracer Addition: Add 5 µL of the 2X Tracer-Y solution to all wells. The final assay volume is 10 µL.
-
Final Incubation: Mix the plate and incubate for at least 60 minutes at room temperature, protected from light.
-
Detection: Read the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader.
-
-
Data Analysis:
-
Percent Inhibition (%) = 100 * (1 - [(mPsample - mPmin) / (mPmax - mPmin)])
-
mPsample: Signal from a well with a test compound.
-
mPmax: Signal from the negative control (DMSO only, 0% inhibition).
-
mPmin: Signal from the positive control (e.g., high concentration of unlabeled ligand, 100% inhibition).
-
-
Homogeneous Time-Resolved Fluorescence (HTRF®)
Principle of Causality: HTRF is a time-resolved FRET (TR-FRET) technology that offers high sensitivity and reduced background interference.[9][10] It uses a long-lifetime lanthanide chelate (e.g., Europium cryptate) as a donor and a compatible acceptor (e.g., d2). When two interacting biomolecules, each labeled with either the donor or acceptor, are brought into proximity, energy transfer occurs. Excitation of the donor leads to emission from the acceptor. A guanidine derivative that disrupts this interaction will decrease the HTRF signal. The time-resolved detection minimizes interference from short-lived background fluorescence.[11][12]
Caption: Principle of a competitive AlphaScreen assay.
Protocol: AlphaScreen cAMP Competition Assay for GPCRs
-
Objective: To measure the inhibition (by Gαi-coupled receptors) or stimulation (by Gαs-coupled receptors) of adenylate cyclase activity by screening guanidine derivatives.
-
Principle: This is a competition assay where cAMP produced by cells competes with a biotinylated-cAMP probe for binding to an anti-cAMP antibody-coated Acceptor bead. A streptavidin-coated Donor bead binds the biotin-cAMP. High cellular cAMP (agonist for Gαs) leads to low signal; low cellular cAMP (agonist for Gαi) leads to high signal. [13]* Materials:
-
Cells expressing the GPCR of interest
-
Stimulation Buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
AlphaScreen cAMP Assay Kit (containing Streptavidin-Donor beads, anti-cAMP Acceptor beads, biotin-cAMP, and lysis buffer)
-
-
Protocol Steps:
-
Cell Plating: Seed cells in a 384-well plate and grow overnight.
-
Compound Addition: Remove media and add 5 µL of guanidine compound diluted in Stimulation Buffer. For antagonist screening, add the compound first, incubate, then add a known agonist.
-
Cell Stimulation: Incubate the plate for 30 minutes at room temperature to allow for cAMP production.
-
Bead Mix Preparation: During incubation, prepare the bead mixture in lysis buffer as per the manufacturer's protocol.
-
Expert Insight: Donor and Acceptor beads are light-sensitive and should be handled under subdued lighting conditions to prevent photobleaching.
-
-
Lysis and Detection: Add 5 µL of the bead mixture to each well. This step lyses the cells and initiates the detection reaction.
-
Incubation: Incubate the plate for 1-3 hours at room temperature in the dark.
-
Detection: Read the plate on an AlphaScreen-capable reader.
-
-
Data Analysis:
-
A decrease in signal indicates an increase in cellular cAMP (Gαs activation).
-
An increase in signal indicates a decrease in cellular cAMP (Gαi activation).
-
Data is typically plotted as AlphaScreen counts vs. compound concentration.
-
Cell-Based Assays: Screening in a Physiological Context
Cell-based assays provide a more physiologically relevant environment to screen for guanidine derivatives that modulate complex signaling pathways. [3][14]
GPCR Activation via Split-Luciferase Complementation
Principle of Causality: Many guanidine derivatives target G protein-coupled receptors (GPCRs). Split-luciferase or other protein complementation assays (PCAs) are powerful tools to monitor GPCR activation by measuring protein-protein interactions in live cells. [15]For example, a GPCR can be fused to one fragment of luciferase (e.g., LgBiT) and its interacting partner, such as β-arrestin or a mini-G protein, to the other fragment (e.g., SmBiT). Upon GPCR activation by a guanidine agonist, β-arrestin is recruited, bringing the luciferase fragments together, reconstituting enzyme activity, and generating a quantifiable luminescent signal. [14][16][17]
Sources
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Technical Support Center: Optimizing the Synthesis of N,N',N'-Trisubstituted Guanidines
Welcome to the technical support center for the synthesis of N,N',N'-trisubstituted guanidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of guanidine synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic strategies.
Introduction: The Challenge and Opportunity of Guanidine Synthesis
The guanidinium group is a privileged scaffold in medicinal chemistry and materials science due to its strong basicity and ability to form multiple hydrogen bonds.[1][2] However, the synthesis of highly substituted guanidines, particularly N,N',N'-trisubstituted derivatives, can be challenging. Issues such as low yields, difficult purifications, and unwanted side reactions are common hurdles.[3] This guide is structured to help you overcome these obstacles by providing practical, field-proven insights and solutions.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses the most frequent problems encountered during the synthesis of N,N',N'-trisubstituted guanidines in a question-and-answer format.
Low or No Product Yield
Question: I am attempting a guanylation reaction using a carbodiimide and a secondary amine, but I am observing very low to no formation of my desired N,N',N'-trisubstituted guanidine. What are the likely causes and how can I improve the yield?
Answer:
Low or non-existent yields in carbodiimide-mediated guanylations of secondary amines are a common issue. The primary reasons often revolve around the reactivity of the amine, the choice of coupling agent, and the reaction conditions. Here’s a systematic approach to troubleshoot this problem:
-
Assess Amine Nucleophilicity: Sterically hindered or electron-deficient secondary amines exhibit reduced nucleophilicity, leading to slow or incomplete reactions.
-
Solution: For weakly nucleophilic amines, consider using a more reactive guanylating agent. N,N'-Di-Boc-N''-triflylguanidine is known for its ability to guanylate even poorly reactive amines.[4] Alternatively, employing a catalyst can enhance the reaction rate.
-
-
Carbodiimide Activation and Side Reactions: The carbodiimide itself can undergo decomposition or react with other species in the reaction mixture.[4]
-
Reaction Conditions: Temperature and solvent can significantly impact the reaction outcome.
-
Solution: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-60 °C) can be beneficial. The choice of an appropriate aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile is crucial.
-
Experimental Protocol: Catalytic Guanylation of a Secondary Amine
This protocol describes a general procedure for the Ytterbium triflate-catalyzed synthesis of an N,N',N'-trisubstituted guanidine.
| Reagent/Parameter | Quantity/Value | Notes |
| Secondary Amine | 1.0 mmol | |
| Carbodiimide (e.g., DIC, EDC) | 1.1 mmol | A slight excess of the carbodiimide is often used. |
| Ytterbium triflate (Yb(OTf)₃) | 5-10 mol% | Catalyst loading may need optimization. |
| Solvent (e.g., Acetonitrile) | 5 mL | Ensure the solvent is anhydrous. |
| Temperature | Room Temperature to 50 °C | Monitor reaction progress by TLC or LC-MS. |
| Reaction Time | 12-24 hours | Varies depending on the substrates. |
Step-by-Step Procedure:
-
To a stirred solution of the secondary amine (1.0 mmol) in anhydrous acetonitrile (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add Ytterbium triflate (5-10 mol%).
-
Add the carbodiimide (1.1 mmol) to the mixture.
-
Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Difficulty in Product Purification
Question: My reaction to synthesize an N,N',N'-trisubstituted guanidine appears to be successful based on LC-MS, but I am struggling to purify the product. It seems to be very polar and streaks on my silica gel column. What purification strategies can I employ?
Answer:
The basic nature of the guanidine functional group (pKa of the conjugate acid is around 12.5-13.5) often leads to strong interactions with silica gel, resulting in poor chromatographic separation.[6][7] Here are several strategies to overcome this challenge:
-
Use of a Modified Eluent:
-
Solution: Add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-2% of triethylamine (TEA) or ammonia in methanol to the mobile phase. This helps to neutralize the acidic sites on the silica gel and reduce tailing.
-
-
Reverse-Phase Chromatography:
-
Solution: For highly polar guanidines, reverse-phase chromatography (e.g., using a C18 column) can be a more effective purification method. A typical eluent system would be a gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the guanidine is protonated.
-
-
Salt Formation and Precipitation:
-
Solution: If your product is a free base, you can try to form a salt (e.g., hydrochloride or trifluoroacetate) by treating the crude product with the corresponding acid. The resulting salt may be crystalline and can be purified by recrystallization.
-
-
Ion-Exchange Chromatography:
-
Solution: Cation-exchange chromatography is a powerful technique for purifying basic compounds like guanidines.[8] The crude product is loaded onto the column, washed to remove neutral and acidic impurities, and then the desired guanidine is eluted by increasing the ionic strength or pH of the eluent.
-
Troubleshooting Purification Workflow
Caption: Decision workflow for purifying N,N',N'-trisubstituted guanidines.
Unwanted Side Reactions with Protecting Groups
Question: I am working with a substrate that has multiple functional groups, and my protecting groups are not stable under the guanylation conditions. How can I choose an appropriate orthogonal protection strategy?
Answer:
Orthogonal protecting group strategies are essential for the synthesis of complex molecules.[9] The key is to select protecting groups that can be removed under conditions that do not affect other protecting groups or the guanidine moiety itself.
-
Understanding Protecting Group Lability:
-
Designing an Orthogonal Strategy:
-
Analyze your molecule: Identify all functional groups that require protection.
-
Consider your guanylation conditions: If your guanylation is acid-catalyzed, avoid using acid-labile protecting groups like Boc on other parts of your molecule.
-
Plan your deprotection sequence: Choose protecting groups that can be removed sequentially without affecting the others. For example, if you have a Boc-protected amine and a Cbz-protected guanidine, you can selectively deprotect the amine with acid before removing the Cbz group by hydrogenolysis.
-
Table: Common Protecting Groups for Guanidines and their Orthogonality
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | Cbz, Fmoc, TFAc |
| Carboxybenzyl | Cbz | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc, TFAc |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Cbz |
| Trifluoroacetyl | TFAc | Mild Base (e.g., K₂CO₃ in MeOH) | Boc, Cbz |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for introducing the guanidine moiety?
A1: The choice of guanylating agent is critical and depends on the substrate and desired substitution pattern. Some of the most common reagents include:
-
Carbodiimides (e.g., DIC, EDC): These are widely used for the synthesis of trisubstituted guanidines from secondary amines. Catalysts are often required for less reactive amines.[12][13]
-
Thioureas: These can be converted to guanidines through activation with reagents like mercury(II) chloride or Mukaiyama's reagent, followed by reaction with an amine.[3][4] Modern methods often use less toxic activators.[5]
-
N,N'-Di-Boc-N''-triflylguanidine: This is a highly reactive and efficient reagent for guanylating a wide range of amines, including those with low nucleophilicity.[4]
-
Cyanamides: These can react with amines to form guanidines, often catalyzed by Lewis acids.[3][5]
Q2: How can I monitor the progress of my guanylation reaction?
A2: Several analytical techniques can be used to monitor the reaction:
-
Thin Layer Chromatography (TLC): This is a quick and easy method for qualitative monitoring. Staining with ninhydrin can be useful if your starting amine is primary or secondary, as the product will likely not stain.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for monitoring the reaction, as it allows you to track the disappearance of starting materials and the appearance of the product mass.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used for quantitative analysis of the reaction mixture.[6][8][14]
Q3: My N,N',N'-trisubstituted guanidine product appears to be unstable. What could be the cause?
A3: While the guanidinium core is generally stable, certain substitution patterns or the presence of specific functional groups can lead to instability.
-
Hydrolysis: Bicyclic guanidines, in particular, can be susceptible to hydrolysis, especially under basic conditions.[15] The stability is generally higher in neutral or slightly acidic aqueous solutions.
-
Intramolecular Reactions: If the substituents on the guanidine contain reactive functional groups, intramolecular cyclization or rearrangement reactions can occur.
-
Storage: It is best to store purified guanidines as their stable salts (e.g., hydrochloride or sulfate) at low temperatures and under an inert atmosphere.
Q4: Are there any catalytic methods that are particularly effective for synthesizing N,N',N'-trisubstituted guanidines?
A4: Yes, catalytic methods have become increasingly popular due to their efficiency and atom economy.[13][16]
-
Metal-Catalyzed Guanylation: A variety of metal catalysts, including those based on zinc,[1] copper,[5] iron,[17] and rare-earth metals like ytterbium,[5] have been developed for the addition of amines to carbodiimides. These catalysts can operate under mild conditions and often have a broad substrate scope.
-
Mechanism of Catalysis: The mechanisms of these catalytic reactions can vary, but they generally involve activation of either the amine N-H bond or the carbodiimide.[12][13] Understanding the plausible mechanism can help in optimizing the reaction conditions.
Catalytic Cycle for Zinc-Catalyzed Guanylation
Caption: A plausible mechanism for zinc-catalyzed guanylation of amines.
References
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Xu, L., Zhang, W.-X., & Xi, Z. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 34(9), 1595–1606. [Link]
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Xu, L., Zhang, W.-X., & Xi, Z. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics. [Link]
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Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 68(22), 8737–8740. [Link]
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Anonymous. (n.d.). Catalytic Carbodiimide Guanylation by a Nucleophilic, High Spin Iron(II) Imido Complex. OSTI.GOV. [Link]
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Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. The Journal of Organic Chemistry, 68(22), 8737–8740. [Link]
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Xu, L., Zhang, W.-X., & Xi, Z. (2015). ChemInform Abstract: Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. ChemInform, 46(32). [Link]
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Kumar, A., Kumar, A., & Kumar, R. (2017). Zinc catalyzed Guanylation reaction of Amines with Carbodiimides/ Isocyanate leading to Guanidines/Urea derivatives formation. Journal of Chemical Sciences, 129(7), 1047–1054. [Link]
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Anonymous. (n.d.). The reagents used for the optimization of compound 4 guanidylation process. [Link]
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Anonymous. (n.d.). Optimization of Guanidine Formation Reaction d. ResearchGate. [Link]
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Ganesan, P., Perumal, S., & Ramkumar, V. (2018). N′,N′′-Trisubstituted guanidine derivatives as DNA-intercalators: synthesis, crystal structures and biophysical investigations. New Journal of Chemistry, 42(15), 12603–12615. [Link]
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Carrillo-Hermosilla, F., Otero, A., & Lara-Sánchez, A. (2010). Simple, Versatile, and Efficient Catalysts for Guanylation of Amines. Inorganic Chemistry, 49(18), 8351–8360. [Link]
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Carrillo-Hermosilla, F., Otero, A., & Lara-Sánchez, A. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(8), 2636–2670. [Link]
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Anonymous. (n.d.). Catalyst Optimization for the Direct Guanylation of 24. ResearchGate. [Link]
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Lucy, C. A., & Vuin, A. (2012). A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. Analyst, 137(19), 4541–4547. [Link]
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Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]
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Carrillo-Hermosilla, F., Otero, A., & Lara-Sánchez, A. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Molecules, 28(18), 6561. [Link]
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Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. The Journal of Organic Chemistry, 65(5), 1566–1568. [Link]
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Anonymous. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]
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Anonymous. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. DTIC. [Link]
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King, A. W. T., Asikkala, J., & Kilpeläinen, I. (2013). Stability of bicyclic guanidine superbases and their salts in water. RSC Advances, 3(42), 19221. [Link]
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Liu, A., & Wang, J. (2005). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. Journal of Chromatography A, 1073(1–2), 263–267. [Link]
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Anonymous. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
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MicroSolv. (n.d.). Guanidine analyzed with HPLC- AppNote. [Link]
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Glasovac, Z., Eckert-Maksić, M., & Maksić, Z. B. (2005). Synthesis and properties of novel guanidine bases. N, N′, N″Tris(3-dimethylaminopropyl)-guanidine. Tetrahedron Letters, 46(50), 8733–8736. [Link]
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Baker, T. J., Luedtke, N. W., & Schepartz, A. (2000). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Organic Letters, 2(14), 2053–2055. [Link]
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Tan, D. S., & Foley, M. A. (1998). Solid-Phase Synthesis of Trisubsituted Guanidines. Journal of Organic Chemistry, 63(24), 8564–8568. [Link]
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de Oliveira, R. B., Soeiro, M. N. C., & de Souza, R. O. M. A. (2019). N, N', N″-trisubstituted guanidines: Synthesis, characterization and evaluation of their leishmanicidal activity. Bioorganic & Medicinal Chemistry Letters, 29(11), 1361–1364. [Link]
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Mlinarić, M., & Stilinović, V. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules, 27(24), 8963. [Link]
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Anonymous. (n.d.). 68 questions with answers in GUANIDINES | Science topic. ResearchGate. [Link]
- Goodman, M., & Zapf, C. (2000). Guanidinylation reagents.
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Tan, D. S., Foley, M. A., Shair, M. D., & Schreiber, S. L. (1998). Solid-phase synthesis of trisubsituted guanidines. Journal of the American Chemical Society, 120(33), 8565–8566. [Link]
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Aho, J. A. S., Männistö, J. K., Mattila, S. P. M., Hallamaa, M., & Deska, J. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 90(4), 2636–2643. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of guanidines. [Link]
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Drozdov, F. V., & Kotov, V. M. (2020). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN, 3(6), 200–213. [Link]
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Looper, R. E., & Haussener, T. J. (2011). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 88, 36. [Link]
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Vincentelli, R., & Cambillau, C. (2005). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Protein Science, 14(3), 779–786. [Link]
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Technical Support Center: Overcoming Challenges in the Synthesis of Fluorinated Compounds
Welcome to the Technical Support Center for Fluorinated Compound Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into organic molecules. The unique properties of fluorine that make it a valuable element in pharmaceuticals and materials science also present significant synthetic challenges.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered in the lab.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Choosing the Right Fluorinating Reagent
-
Understanding Reaction Mechanisms
-
Safety and Handling of Fluorinating Agents
-
-
Troubleshooting Guides
-
Guide 1: Low Reaction Yield or Stalled Reactions
-
Guide 2: Formation of Undesired Byproducts (e.g., Elimination, Difluorination)
-
Guide 3: Purification of Polar and Fluorinated Compounds
-
-
Experimental Protocols
-
Protocol 1: General Procedure for Electrophilic Fluorination of a Ketone
-
Protocol 2: General Procedure for Nucleophilic Deoxyfluorination of an Alcohol
-
-
References
Frequently Asked Questions (FAQs)
Choosing the Right Fluorinating Reagent
Q1: What are the key differences between nucleophilic and electrophilic fluorination?
A1: The choice between a nucleophilic or electrophilic fluorination strategy depends on the substrate and the desired transformation.
-
Nucleophilic Fluorination: This method utilizes a nucleophilic fluoride source (F⁻) to displace a leaving group on an electrophilic carbon center, typically via an SN2 mechanism.[4][5][6] It is often more cost-effective and suitable for large-scale synthesis.[4] Common nucleophilic fluorinating agents include alkali metal fluorides (KF, CsF) and amine/HF complexes (Olah's reagent).[3][4]
-
Electrophilic Fluorination: This approach uses a reagent with an electron-deficient fluorine atom ("F⁺" equivalent) to react with an electron-rich (nucleophilic) carbon, such as an enolate, aromatic ring, or alkene.[4][5][7] Electrophilic fluorination is particularly useful for late-stage functionalization due to its high selectivity.[1][4] Widely used electrophilic reagents include N-F compounds like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[4][7]
Q2: I need to fluorinate a sensitive, late-stage intermediate. Which type of reagent is generally preferred?
A2: For late-stage fluorination of complex molecules, electrophilic fluorinating agents are often preferred.[1][4] Reagents like Selectfluor® and NFSI are known for their high functional group tolerance and selectivity, allowing for the precise introduction of fluorine without affecting other sensitive parts of the molecule.[4][7]
Q3: Are there "greener" or more sustainable fluorinating agents available?
A3: While many traditional fluorinating agents are hazardous, efforts are being made to develop safer alternatives.[8][9] For instance, solid, crystalline reagents like Fluolead and XtalFluor are easier and safer to handle than gaseous reagents like SF₄.[2] Additionally, the use of continuous flow technology can mitigate the risks associated with highly reactive gases like elemental fluorine (F₂).[10][11]
Understanding Reaction Mechanisms
Q4: My nucleophilic fluorination reaction is giving me a mixture of stereoisomers. What could be the cause?
A4: Nucleophilic fluorination, especially with reagents like DAST, can proceed through both SN1 and SN2 pathways.[6] An SN2 mechanism will result in an inversion of stereochemistry.[6] However, if the reaction conditions promote the formation of a carbocation intermediate (SN1 pathway), you will likely obtain a mixture of stereoisomers.[6] To favor the SN2 pathway, you can try using a less polar solvent and a more potent nucleophilic fluoride source.
Q5: What is the proposed mechanism for electrophilic fluorination with N-F reagents?
A5: The exact mechanism of electrophilic fluorination is still a topic of discussion, with evidence supporting both SN2-type and single-electron transfer (SET) pathways depending on the specific reagent and substrate.[5][7] For many common applications, the reaction is considered to proceed via an SN2-like attack of the nucleophilic carbon on the electrophilic fluorine atom of the N-F reagent.[5][12]
Safety and Handling of Fluorinating Agents
Q6: What are the primary safety concerns when working with fluorinating agents?
A6: Many fluorinating agents are highly reactive, toxic, and corrosive.[2][9][13] For example, elemental fluorine (F₂) is a powerful oxidizer that can react violently with many materials.[14] Hydrogen fluoride (HF) is extremely corrosive and can cause severe burns that penetrate deep into tissues.[14] It is crucial to have a thorough understanding of the hazards associated with each specific reagent.[13]
Q7: What are the essential personal protective equipment (PPE) and engineering controls for handling fluorinating agents?
A7: The following are mandatory for ensuring safety:
-
Engineering Controls: All work with volatile fluorinating agents must be conducted in a properly functioning chemical fume hood.[13] For particularly hazardous or moisture-sensitive reagents, a glove box with an inert atmosphere is recommended.[13]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[13]
-
Hand Protection: Choose gloves based on the specific fluorinating agent and solvent. Double-gloving is recommended for highly corrosive or readily absorbed compounds.[13]
-
Body Protection: A flame-resistant lab coat should be worn at all times. A chemical-resistant apron may be necessary for larger-scale work.[13]
-
Q8: What should I do in case of accidental exposure to a fluorinating agent like HF?
A8: In case of skin contact with HF, immediately flush the affected area with copious amounts of water for at least 5 minutes, remove contaminated clothing, and apply 2.5% calcium gluconate gel.[14] Seek immediate medical attention.[14] For any exposure, prompt medical attention is crucial.[14]
Troubleshooting Guides
Guide 1: Low Reaction Yield or Stalled Reactions
| Symptom | Potential Cause | Troubleshooting Strategy |
| No or low conversion of starting material | Insufficient reactivity of the fluorinating agent. | Switch to a more reactive fluorinating agent. For example, if KF is ineffective in a nucleophilic substitution, consider using CsF or a phase-transfer catalyst to enhance fluoride nucleophilicity.[4] |
| Poor leaving group in nucleophilic fluorination. | Convert the leaving group to a better one, such as a tosylate or triflate, for SN2 reactions.[4] | |
| Deactivation of the substrate. | In electrophilic fluorination of electron-deficient substrates, consider using a stronger fluorinating agent or adding a Lewis acid to activate the substrate.[12] | |
| Moisture in the reaction. | Many fluorinating agents are moisture-sensitive. Ensure all glassware is oven-dried and use anhydrous solvents. For highly sensitive reactions, consider working in a glove box.[13] | |
| Reaction starts but does not go to completion | Decomposition of the fluorinating agent. | Some fluorinating agents have limited thermal stability. Consider running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Product inhibition. | The product formed may be coordinating with the catalyst or reagent, preventing further reaction. Try adding the reagents slowly over time. |
Guide 2: Formation of Undesired Byproducts (e.g., Elimination, Difluorination)
| Symptom | Potential Cause | Troubleshooting Strategy |
| Formation of elimination byproducts (alkenes) | High basicity of the fluoride source. | In nucleophilic fluorination, high temperatures and strongly basic fluoride sources can favor elimination over substitution.[15] Use a less basic fluoride source or run the reaction at a lower temperature. |
| Formation of difluorinated product | Over-fluorination of a reactive intermediate. | This is common in the fluorination of ketones where the enol is readily formed.[12] To favor monofluorination, carefully control the stoichiometry of the fluorinating agent (use a slight excess, e.g., 1.1 equivalents).[12] Monitor the reaction closely and stop it once the starting material is consumed.[12] Running the reaction at a lower temperature can also improve selectivity.[12] |
| Formation of rearranged products | Carbocation formation. | If the reaction proceeds through an SN1 mechanism, carbocation rearrangements can occur. To suppress this, use conditions that favor an SN2 pathway, such as a more nucleophilic fluoride source and a less polar solvent.[6] |
Guide 3: Purification of Polar and Fluorinated Compounds
| Symptom | Potential Cause | Troubleshooting Strategy |
| Compound is too polar and elutes in the void volume (Reversed-Phase HPLC) | High polarity of the analyte. | The compound is not retained on the non-polar stationary phase. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which is designed for the retention of highly polar compounds.[16] Alternatively, consider a more retentive reversed-phase column with an embedded polar group.[16] |
| Co-elution with impurities | Insufficient resolution or similar polarity of impurities. | Optimize selectivity by changing the stationary phase (e.g., from C18 to a phenyl-hexyl or fluorinated phase) or the mobile phase organic modifier (e.g., switching from acetonitrile to methanol).[16] Using a fluorinated eluent with a standard C8 column can also improve the separation of fluorinated molecules.[17] |
| Poor peak shape | Secondary interactions with the stationary phase. | Add a mobile phase modifier, such as trifluoroacetic acid (TFA) for acidic compounds or an ion-pairing reagent, to improve peak shape. |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of a Ketone
This protocol describes a general method for the monofluorination of a ketone at the α-position using Selectfluor®.
Workflow Diagram:
Caption: Workflow for electrophilic fluorination of a ketone.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the ketone substrate (1.0 eq.) in an anhydrous solvent (e.g., acetonitrile). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add Selectfluor® (1.1 eq.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired α-fluoroketone.
Protocol 2: General Procedure for Nucleophilic Deoxyfluorination of an Alcohol
This protocol outlines a general method for converting an alcohol to an alkyl fluoride using Deoxo-Fluor®.
Decision Tree for Reagent Choice:
Caption: Decision tree for choosing deoxyfluorination conditions.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried flask made of a fluorine-resistant material (e.g., polyethylene or Teflon) under an inert atmosphere, dissolve the alcohol (1.0 eq.) in an anhydrous, non-polar solvent (e.g., dichloromethane or toluene). Cool the solution to -78 °C (dry ice/acetone bath).
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.2 eq.) to the stirred solution via syringe.
-
Reaction: Stir the reaction at -78 °C for 30 minutes, then allow it to slowly warm to room temperature. Continue stirring until the reaction is complete (monitor by TLC or GC-MS).
-
Workup: Carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) saturated aqueous solution of sodium bicarbonate. Caution: Quenching can be exothermic and may release HF.
-
Extraction: Separate the layers and extract the aqueous phase with the reaction solvent (2x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Meanwell, N. A. (2020). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Organic Process Research & Development, 24(3), 364-386. Retrieved from [Link]
-
Pharmaceutical Technology. (2014). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Retrieved from [Link]
-
Pharmaceutical Technology. (2016). GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. Retrieved from [Link]
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Hofmann, K., & Kappe, C. O. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 2-17. Retrieved from [Link]
-
Lee, S. J., & Hooker, J. M. (2016). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of chemical research, 49(8), 1611–1617. Retrieved from [Link]
-
Lee, E., & Ritter, T. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society, 135(45), 17150–17153. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorinating agents. ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
-
Wang, F., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3538. Retrieved from [Link]
-
Tarpo, J. Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Fluorine and Fluorination Chemistry. Mettler Toledo. Retrieved from [Link]
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Grisard, F. P., et al. (1951). Purification of Fluorine by Distillation. Journal of the American Chemical Society, 73(4), 1707-1708. Retrieved from [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia. Retrieved from [Link]
-
Ma, Y., & Luo, Z. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. International journal of molecular sciences, 15(6), 10464–10473. Retrieved from [Link]
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Li, Y., et al. (2023). Application Progress of New Adsorption Materials for Removing Fluorine from Water. Water, 15(4), 666. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Fluorination. Wordpress. Retrieved from [Link]
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Ni, C., & Hu, J. (2017). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry, 1(5), 0045. Retrieved from [Link]
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Togni, A. (2024). The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching. Chimia, 78(10), 687-689. Retrieved from [Link]
-
Ley Research Group. (n.d.). Fluorination Reactions. University of Cambridge. Retrieved from [Link]
-
Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. Retrieved from [Link]
-
Margrey, K. A., & Doyle, A. G. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Accounts of Chemical Research, 56(10), 1215-1228. Retrieved from [Link]
-
Zupan, M., & Iskra, J. (2006). Problems. In Fluorine Chemistry for Organic Chemists. Oxford University Press. Retrieved from [Link]
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Improving the yield and purity of N-[3-(trifluoromethyl)phenyl]guanidine
Welcome to the technical support center for the synthesis and purification of N-[3-(trifluoromethyl)phenyl]guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing experimental outcomes. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve both the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing N-[3-(trifluoromethyl)phenyl]guanidine?
A1: The synthesis of aryl guanidines like N-[3-(trifluoromethyl)phenyl]guanidine typically involves the reaction of the corresponding aniline (3-(trifluoromethyl)aniline) with a guanylating agent. Common and effective methods include:
-
Reaction with Cyanamides: This involves the addition of an amine hydrochloride to a cyanamide. The pathway can be modulated, but reacting an N-arylcyanamide with an amine hydrochloride often gives higher yields than the reverse.[1]
-
Addition to Carbodiimides: A reliable method where the aniline is added across the N=C=N bond of a carbodiimide.
-
Use of Guanylating Reagents: Commercially available or prepared reagents like S-methylisothiourea salts or pyrazole-1-carboximidamides are frequently used.[2] These offer a direct and often high-yielding route to the desired guanidine.[3]
-
Repurposing Peptide Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can act as effective guanylation agents for anilines, sometimes as an unwanted side reaction in amide coupling but exploitable for this purpose.[4][5]
Q2: What are the key physical and chemical properties I should be aware of?
A2: N-[3-(trifluoromethyl)phenyl]guanidine is a solid at room temperature. Its key characteristic is its basicity (predicted pKa around 10.2), stemming from the highly resonant guanidinium cation that forms upon protonation.[6] This strong basicity is a critical factor during purification, especially on silica gel. The trifluoromethyl group makes the phenyl ring electron-deficient, which can influence reactivity.
Q3: How should I properly store N-[3-(trifluoromethyl)phenyl]guanidine and its precursors?
A3: The final compound should be stored in a tightly sealed container in a dry, cool place, protected from light. Precursors like 3-(trifluoromethyl)aniline are sensitive to air and light and should be stored under an inert atmosphere (e.g., argon or nitrogen). Many guanylating agents are moisture-sensitive. Always handle them in a dry environment (e.g., glove box or with dry solvents) to prevent decomposition and ensure reaction efficiency.
Q4: What analytical techniques are best for assessing the purity of my final product?
A4: A combination of methods is recommended for comprehensive purity analysis:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and robust technique. An acidic mobile phase modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is essential to protonate the guanidine group, ensuring a sharp, symmetrical peak shape.[7]
-
Gas Chromatography (GC): Can be used if the compound is thermally stable and sufficiently volatile. Derivatization may be necessary to improve volatility and peak shape.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation and can be used for purity assessment (qNMR) with an internal standard.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify impurities.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges you may encounter during synthesis and purification, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Low yield is one of the most frequent issues, often stemming from suboptimal reaction conditions or reagent quality.
| Potential Cause | Scientific Explanation & Recommended Solution |
| Moisture Contamination | Guanidine synthesis often involves moisture-sensitive reagents and intermediates. Water can hydrolyze guanylating agents or react with strong bases used in the reaction, quenching the process. Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and handle reagents under an inert atmosphere (N₂ or Ar). |
| Incorrect Choice of Base or Solvent | The choice of base and solvent is critical. For instance, in HATU-mediated guanylation, triethylamine (TEA) is effective for electron-rich anilines, while a stronger base like potassium tert-butoxide (KOtBu) in a polar aprotic solvent like DMF is needed for electron-deficient anilines.[4] Acetonitrile has also been shown to be a superior solvent over non-polar options in some multi-component reactions.[2] Solution: Consult literature for your specific guanylating agent. If using an electron-deficient aniline like 3-(trifluoromethyl)aniline, a stronger, non-nucleophilic base may be required. |
| Side Reactions / Byproduct Formation | Unwanted side reactions, such as the formation of urea or isourea byproducts, can consume starting materials and reduce the yield of the desired guanidine. This is particularly common when using carbodiimides if reaction conditions are not optimized. Solution: Carefully control the reaction temperature. Adding the aniline slowly to the guanylating agent can minimize side reactions. Monitor the reaction by TLC or LC-MS to identify the optimal reaction time and avoid prolonged heating that can lead to decomposition. |
| Incomplete Reaction | The reaction may stall due to insufficient activation energy, poor reagent solubility, or deactivation of the guanylating agent. Solution: Ensure adequate stirring and heating. For reactions involving amine hydrochlorides and cyanamides, temperatures around 130°C in a solvent like toluene may be necessary.[1] Monitor the reaction progress; if it stalls, a modest increase in temperature or addition of more reagent (if appropriate) may be beneficial. |
The following decision tree provides a logical path for diagnosing low-yield issues.
Problem 2: Product Impurity and Difficult Purification
The high polarity and strong basicity of guanidines make them notoriously difficult to purify using standard silica gel chromatography.
| Potential Cause | Scientific Explanation & Recommended Solution |
| Strong Interaction with Silica Gel | The basic guanidine group interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible adsorption or significant peak tailing (streaking) on TLC plates and poor recovery from columns.[9] |
| Co-elution of Polar Impurities | Unreacted starting materials (e.g., 3-(trifluoromethyl)aniline) or polar byproducts can co-elute with the highly polar guanidine product, making separation difficult. |
| Product is a Salt | If the reaction produces the guanidinium salt (e.g., hydrochloride or trifluoroacetate), it will be highly polar and may not move from the baseline in typical normal-phase chromatography systems. |
| Technique | Description & Best Use Case |
| Modified Normal-Phase Chromatography | Method: Add a basic modifier to the eluent (e.g., 0.5-2% triethylamine or 0.1-1% ammonium hydroxide) when using silica gel.[9] This deactivates the acidic silanol groups, preventing strong product adsorption and allowing for proper elution. Best For: First-pass purification to remove non-basic impurities. |
| Alternative Stationary Phases | Method: Use a less acidic stationary phase like neutral alumina or a specialized phase like amino-functionalized silica.[9][10] Amino-silica provides a basic surface that repels the basic product, improving peak shape and recovery. Best For: When modified silica gel fails or for higher purity requirements. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Method: HILIC is an excellent technique for purifying very polar compounds that have poor retention in reversed-phase.[11][12] It uses a polar stationary phase with a mobile phase containing a high concentration of a non-polar solvent (like acetonitrile) and a small amount of a polar solvent (like water). Best For: Purifying highly polar guanidinium salts or when other methods yield impure fractions. |
| Recrystallization | Method: If a solid, the crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water). This is a powerful technique for removing small amounts of impurities to achieve high final purity.[13][14] Best For: Final purification step after chromatography to obtain analytically pure material. |
Detailed Experimental Protocols
The following protocols provide a starting point for synthesis and purification. Optimization may be required based on your specific lab conditions and reagent sources.
Overall Experimental Workflow
Protocol 1: Synthesis via Cyanamide Intermediate
This protocol is adapted from methodologies described in the literature for related N,N',N''-trisubstituted guanidines, which can be applied to this simpler case.[1]
-
Reagent Preparation: Prepare a solution of 3-(trifluoromethyl)aniline hydrochloride. If starting from the free base, dissolve it in diethyl ether and add a stoichiometric amount of 1 M HCl in ether. Filter the resulting precipitate and dry briefly.
-
Reaction Setup: In a sealed reaction vessel, combine the 3-(trifluoromethyl)aniline hydrochloride (1.0 eq), N,N-dimethylcyanamide (1.1 eq), and anhydrous toluene (approx. 0.5 M concentration).
-
Heating and Monitoring: Heat the mixture to 130°C with vigorous stirring. Monitor the reaction for 18-24 hours. Progress can be checked by taking a small aliquot, quenching it with a basic solution (e.g., sat. NaHCO₃), extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS.
-
Workup: Once the reaction is complete (starting material consumed), cool the mixture to room temperature. Dilute with a solvent like methanol and concentrate the solution onto a small amount of silica gel under reduced pressure.
Protocol 2: Purification by Modified Flash Chromatography
-
Column Preparation: Select a silica gel column appropriate for your scale. Prepare the mobile phase. A typical starting point is Dichloromethane (DCM) with a basic modifier. Elution is achieved with a gradient of methanol.
-
Solvent A: 99.5% DCM / 0.5% Triethylamine (Et₃N)
-
Solvent B: 94.5% DCM / 5% Methanol / 0.5% Triethylamine (Et₃N)
-
-
Sample Loading: Dry-load the crude product (adsorbed onto silica gel from the workup step) onto the top of the column.
-
Elution: Begin elution with 100% Solvent A. Gradually increase the proportion of Solvent B to elute the product. A typical gradient might be from 0% to 100% B over 10-15 column volumes.
-
Fraction Collection: Collect fractions and analyze them by TLC (using a mobile phase similar to the column eluent, e.g., 95:5 DCM:MeOH with a drop of Et₃N). Visualize spots using a UV lamp (254 nm).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield N-[3-(trifluoromethyl)phenyl]guanidine as a solid.
Protocol 3: Purity Analysis by RP-HPLC
-
Instrumentation: An HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), UV detector, and autosampler.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in a 50:50 mixture of Solvents A and B.
-
Analysis: Inject the sample and integrate the peak areas to determine the purity percentage. The retention time should be consistent, and the peak shape sharp and symmetrical under these acidic conditions.
References
-
Plisson, C., et al. (2016). 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. Journal of Medicinal Chemistry. Available at: [Link]
- BenchChem (2025). Technical Support Center: Optimizing Guanidine Synthesis. BenchChem.
-
de la Fuente, A., et al. (2018). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules. Available at: [Link]
-
Isenegger, P. G., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Available at: [Link]
-
Biotage (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]
-
Waters Corporation (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
- BenchChem (2025). Technical Support Center: Purification of Polar Organic Compounds. BenchChem.
-
Bak, A., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry. Available at: [Link]
- Veeprho Pharmaceuticals (n.d.).
- UNL Digital Commons (2016). GUANIDINIUM COMPOUNDS. UNL Digital Commons.
- Pharmaffiliates (n.d.). Guanidine Hydrochloride-impurities.
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Isenegger, P. G., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications. Available at: [Link]
- Semantic Scholar (2016).
- BenchChem (2025).
- Pharmaffiliates (n.d.). Guanidine-impurities.
- BioCat GmbH (n.d.). N-(3-TRIFLUOROMETHYL-PHENYL)-GUANIDINE.
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Reddit (2023). Purification of strong polar and basic compounds. r/Chempros. Available at: [Link]
-
Kulkarni, R., et al. (2022). Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection. STAR Protocols. Available at: [Link]
- ResearchGate (2025). Chromatography of guanidino compounds.
- Sigma-Aldrich (2025).
-
Lee, H., et al. (2022). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. ACS Omega. Available at: [Link]
- Sigma-Aldrich (n.d.). N-[4-(Trifluoromethyl)phenyl]guanidine. Sigma-Aldrich.
- Google Patents (n.d.). HU190546B - Process for preparing n-/3-trifluoro-methyl-phenyl/-n'propargil-piperazine.
- Wikipedia (n.d.). Guanidine. Wikipedia.
- BLDpharm (n.d.). 1-(3,5-Dimethylphenyl)-3-(2-(trifluoromethyl)phenyl)guanidine. BLDpharm.
- Clonagen (n.d.). N-[3-(trifluoromethyl)phenyl]guanidine. Clonagen.
- Sigma-Aldrich (n.d.). 1-(3-(TRIFLUOROMETHYL)PHENYL)
- PubChem (2026). 1,1-Bis[3-(trifluoromethyl)phenyl]guanidine. PubChem.
- ResearchGate (2017). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection.
- BenchChem (2025). Application Notes and Protocols for Purity Analysis of 3-(2-(Trifluoromethyl)phenyl)propanal by HPLC and GC. BenchChem.
- AIChE (n.d.). A New Recrystallization Method for Nitroguanidine. AIChE Proceedings.
- PMDA (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA.
- DTIC (1977).
- MDPI (n.d.). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). MDPI.
- ResearchGate (n.d.). Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature.
- DTIC (n.d.). Analysis of nitroguanidine in Aqueous Solutions by HPLC (High Performance Liquid Chromatography) with electrochemical Detection. DTIC.
- The Royal Society of Chemistry (n.d.). Supporting information. The Royal Society of Chemistry.d.).
Sources
- 1. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]
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Technical Support Center: Navigating the Challenges of Guanidine Derivative Development
Welcome to the technical support center dedicated to addressing the complex issues of solubility and stability inherent to guanidine-containing compounds. As researchers and drug developers, you are likely aware of the immense therapeutic potential of this functional group, as well as the significant hurdles it presents in formulation and development. This guide is structured to provide not only solutions but also a deep understanding of the underlying chemical principles. We will move from foundational questions to specific, hands-on troubleshooting protocols, equipping you with the knowledge to overcome these challenges in your own research.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core physicochemical properties of guanidine derivatives that are essential for understanding their behavior in experimental and physiological systems.
Q1: Why are my guanidine derivatives consistently showing poor solubility and oral bioavailability?
The primary reason lies in the fundamental nature of the guanidine group itself. The guanidinium group possesses a very high basicity, with a pKa typically in the range of 12.5 to 13.8.[1][2][3][4] This means that at physiological pH (around 7.4), the group is permanently protonated and carries a positive charge.[2][3] This permanent cationic state leads to high polarity and strong interactions with water molecules, which in turn hinders the molecule's ability to passively diffuse across the lipid-rich intestinal epithelium, a key mechanism for the absorption of many orally administered drugs.[1]
Q2: I've noticed my compound degrading in solution. What are the most common stability issues with guanidine derivatives?
The guanidine functional group is susceptible to hydrolysis, particularly under basic conditions.[5] While the resonance-stabilized guanidinium ion is more stable under acidic conditions, strong acids coupled with high temperatures can also promote hydrolysis.[5] Additionally, like many organic molecules, guanidine derivatives can be susceptible to oxidative and photolytic degradation.[6][7] It is also crucial to consider the compatibility of your compound with excipients in a formulation, as some excipients can contain reactive impurities that may lead to degradation.[8][9]
Q3: What is the initial step I should take to improve the solubility of my lead guanidine compound?
Salt formation is often the most straightforward and cost-effective initial approach to enhance the solubility of an ionizable drug.[10][11] By reacting your guanidine derivative (a strong base) with an acid, you can form a salt with potentially improved physicochemical properties. The choice of the counterion is critical, as it significantly influences the resulting salt's solubility, stability, hygroscopicity, and crystallinity.[11][12][13] A systematic salt screening study is highly recommended in early-stage development.
Q4: What are "forced degradation studies" and why are they important for my project?
Forced degradation, or stress testing, involves intentionally exposing your drug substance to harsh conditions such as high heat, humidity, light, and a range of pH values (acidic and basic hydrolysis) and oxidative environments.[6][7][14] These studies are a regulatory requirement and serve several critical purposes:
-
They help identify the likely degradation products of your compound.[14][15]
-
This information is crucial for developing stability-indicating analytical methods that can separate the parent drug from its degradants.[15]
-
Understanding the degradation pathways provides invaluable insight into the intrinsic stability of your molecule, which guides formulation development, packaging selection, and the definition of storage conditions.[14][15]
Part 2: Troubleshooting Guide - From Problem to Protocol
This section provides a structured approach to common experimental challenges, complete with detailed protocols to guide your laboratory work.
Issue 1: My Guanidine Salt Shows Poor Aqueous Solubility.
If your initial salt form is not providing the desired solubility, a systematic approach to optimization is necessary.
Troubleshooting Workflow: Improving Solubility
Caption: A decision tree for troubleshooting poor solubility.
Comparative Data: Common Guanidinium Salts
The choice of counterion has a profound effect on the properties of the resulting salt.[11][12][13] Below is a comparative summary compiled from various sources. Note that absolute values can vary based on experimental conditions.
| Guanidinium Salt | Formula | Key Characteristics | Reference |
| Guanidinium Chloride | C(NH₂)₃⁺Cl⁻ | Very high aqueous solubility, but can be hygroscopic. Commonly used as a protein denaturant. | [2][16][17][18] |
| Guanidinium Sulfate | [C(NH₂)₃⁺]₂SO₄²⁻ | Generally shows lower hygroscopicity compared to the chloride salt. Known to have a stabilizing effect on some proteins. | [17][19] |
| Guanidinium Nitrate | C(NH₂)₃⁺NO₃⁻ | Used as a propellant; its use in pharmaceuticals is less common due to the potential reactivity of the nitrate ion. | [2][17] |
| Guanidinium Acetate | C(NH₂)₃⁺CH₃COO⁻ | Offers an alternative counterion with different hydrogen bonding capabilities, potentially influencing crystal packing and solubility. | [17][19] |
Protocol 1: Salt Screening for Optimal Solubility
Objective: To identify a salt form of a guanidine derivative with improved aqueous solubility.
Methodology:
-
Free Base Preparation: If starting from a salt (e.g., hydrochloride), convert it to the free base. This can be achieved by neutralization with a strong base like sodium hydroxide followed by extraction into an organic solvent, or by using a basic anion exchange resin.[20]
-
Counterion Selection: Choose a diverse set of pharmaceutically acceptable counterions. A good starting point includes:
-
Inorganic: Sulfate, phosphate
-
Simple Organic: Acetate, mesylate, tosylate
-
More Complex: Citrate, tartrate
-
-
Salt Formation (Stoichiometric Addition): a. Dissolve a known molar amount of the guanidine free base in a suitable solvent (e.g., ethanol, isopropanol). b. Add an equimolar amount of the selected acid (counterion). c. Stir the mixture at room temperature or with gentle heating to encourage salt formation. d. Induce precipitation/crystallization by cooling, adding an anti-solvent, or allowing slow evaporation.
-
Isolation and Characterization: a. Isolate the solid salt by filtration and dry under vacuum. b. Confirm salt formation using techniques like NMR, FTIR, or DSC.
-
Solubility Measurement: a. Add an excess of each new salt to a fixed volume of deionized water (or a relevant buffer) in separate vials. b. Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. c. Filter the samples to remove undissolved solid. d. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).[21][22][23]
-
Analysis: Compare the equilibrium solubility values for all salt forms to identify the optimal candidate.
Issue 2: My Compound is Unstable in Formulation and on Storage.
Identifying the degradation pathway is the first step toward mitigating stability issues. A forced degradation study is the definitive tool for this purpose.
Degradation Pathways Overview
Caption: Common degradation pathways for guanidine derivatives.
Protocol 2: Forced Degradation Study
Objective: To investigate the intrinsic stability of a guanidine derivative and identify its primary degradation products. This protocol is based on ICH guidelines Q1A and Q1B.[6][24]
Methodology:
-
Sample Preparation: Prepare solutions of your drug substance (typically 1 mg/mL) in various media. Also, prepare a solid sample for thermal and photolytic stress.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl. Heat at 60-80°C.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH. Keep at room temperature or heat gently (40-60°C). Guanidines are often more sensitive to base.[5]
-
Oxidation: Treat the drug solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation (Solution): Heat the drug solution in a neutral solvent (water or buffer) at 60-80°C.
-
Thermal Degradation (Solid): Expose the solid drug substance to high heat (e.g., 105°C) in a stability chamber.
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]
-
-
Time Points: Sample each condition at multiple time points (e.g., 0, 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, adjust the stressor concentration or temperature.[14]
-
Sample Analysis: a. At each time point, quench the reaction if necessary (e.g., neutralize acid/base). b. Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method (preferably with a mass spectrometer, LC-MS, as a detector).[21][22] c. The method should be able to resolve the parent peak from all major degradation products.
-
Data Interpretation: a. Calculate the percentage of degradation for each condition. b. Use the mass spectrometry data to propose structures for the observed degradation products. c. This information will reveal if your molecule is primarily sensitive to hydrolysis, oxidation, or light, guiding future formulation and handling decisions.
Issue 3: Poor Oral Bioavailability Persists Despite Adequate Solubility.
If solubility is addressed but bioavailability remains low, the issue may be poor intestinal absorption due to the permanent charge of the guanidinium group. A prodrug strategy can be an effective solution.
Prodrug Strategy: Reversible Masking
A recent and promising strategy involves converting the guanidine group into a more lipophilic, uncharged moiety that can be absorbed through the intestine.[25][26][27] Once in the bloodstream, this "mask" is cleaved, releasing the active parent drug. One such approach is the formation of Guanidine Cyclic Diimides (GCDIs).[26][28]
Mechanism: GCDI-Based Prodrug Activation
Caption: Workflow of a GCDI-based prodrug strategy.
Protocol 3: Synthesis of a Guanidine Cyclic Diimide (GCDI) Prodrug
Objective: To synthesize a GCDI prodrug from a guanidine-containing parent drug to improve its lipophilicity. This is a general procedure adapted from the literature.[25][28]
Methodology:
-
Reactant Selection:
-
Guanidine Drug: Your parent active pharmaceutical ingredient (API).
-
Cyclic Anhydride: Select a suitable cyclic anhydride, such as phthalic anhydride or cis-1,2-cyclohexanedicarboxylic anhydride.[25]
-
-
Reaction Setup: a. Dissolve the guanidine-containing drug in a suitable aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or acetonitrile). b. Add the cyclic anhydride (typically 1.1 to 1.5 molar equivalents). c. Add a coupling agent (e.g., a carbodiimide like EDC) and a base (e.g., triethylamine or DIPEA) to facilitate the reaction.
-
Reaction Conditions: a. Stir the reaction mixture at room temperature. b. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Reactions are often complete within a few hours.
-
Work-up and Purification: a. Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. b. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. c. Purify the crude product using column chromatography on silica gel to isolate the desired GCDI prodrug.
-
Characterization: a. Confirm the structure of the synthesized prodrug using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). b. Crucially, assess the change in lipophilicity by measuring the LogP or LogD₇.₄ of the prodrug compared to the parent drug. A significant increase is expected and desired.[28]
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to diagnose and solve the complex solubility and stability challenges associated with guanidine derivatives, accelerating your path toward successful drug development.
References
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- Novel prodrug strategy based on reversibly degradable guanidine imides to enhance oral bioavailability and prolong pharmacokinetics. American Chemical Society.
- A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents.
- A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokin. eScholarship.org.
- A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents | Request PDF.
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- Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. NIH.
- Guanidinium group is protonated in a strongly basic arginine solution.
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- Counterion effects on the mesomorphic and electrochemical properties of guanidinium salts.
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- Analytical Methods for Nitroguanidine and Characterization of Its Degrad
- Guanidinium Group Remains Protonated in a Strongly Basic Arginine Solution. SciSpace.
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- 12. Counterion effects on the mesomorphic and electrochemical properties of guanidinium salts - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00356J [pubs.rsc.org]
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- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Guanidinium chloride - Wikipedia [en.wikipedia.org]
- 19. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. d-nb.info [d-nb.info]
- 22. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ajpsonline.com [ajpsonline.com]
- 25. A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Novel prodrug strategy based on reversibly degradable guanidine imides to enhance oral bioavailability and prolong pharmacokinetics | Poster Board #815 - American Chemical Society [acs.digitellinc.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. escholarship.org [escholarship.org]
Technical Support Center: Minimizing Side Reactions in Guanidine Synthesis
Welcome to the Technical Support Center for Guanidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of guanidinylation reactions and minimize the formation of unwanted side products. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles and practical, field-proven insights. Our goal is to empower you to achieve higher yields, simplify purifications, and ensure the integrity of your target molecules.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during guanidine synthesis in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning.
Issue 1: Low or No Yield of the Desired Guanidine
Question: My guanidinylation reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in guanidinylation reactions are a common frustration, often stemming from a few key factors. Let's break down the likely culprits and their solutions:
-
Cause A: Inactive or Degraded Reagents
-
Explanation: Guanidinylating reagents, particularly the more reactive ones, can be sensitive to moisture and may degrade over time. Similarly, the amine substrate must be pure, and the solvents should be anhydrous.
-
Solution:
-
Verify Reagent Quality: Use freshly opened or properly stored guanidinylating agents. For reagents like N,N'-Di-Boc-N''-triflylguanidine, it is crucial to handle them under an inert atmosphere.[1][2]
-
Ensure Purity of Starting Materials: Purify the amine substrate if its purity is questionable. Use anhydrous solvents, as water can react with highly electrophilic intermediates.
-
Check Catalyst Activity: If using a catalyst, ensure it has not been poisoned by impurities in the starting materials or solvent.
-
-
-
Cause B: Suboptimal Reaction Temperature
-
Explanation: The optimal temperature for guanidinylation is highly dependent on the specific reagents and substrates. Some reactions proceed efficiently at room temperature, while others may require heating to overcome activation barriers or cooling to prevent side reactions.[3]
-
Solution:
-
Perform a Temperature Screen: Run small-scale reactions at a range of temperatures (e.g., 0 °C, room temperature, 50 °C) to identify the optimal condition for your system.
-
Consider Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can sometimes accelerate the desired transformation while minimizing the formation of thermal degradation byproducts.[4]
-
-
-
Cause C: Steric Hindrance
-
Explanation: Sterically hindered amines, such as secondary amines with bulky substituents or some anilines, can be challenging substrates for guanidinylation due to impeded access to the electrophilic carbon of the guanidinylating agent.[5]
-
Solution:
-
Select a More Reactive Reagent: For hindered amines, a more potent guanidinylating agent like N,N'-Di-Boc-N''-triflylguanidine is often necessary.[1][6]
-
Increase Reaction Time and/or Temperature: Allow for longer reaction times or carefully increase the temperature to facilitate the reaction with sterically demanding substrates.
-
Use a Suitable Catalyst: Certain catalysts, such as lanthanide amides, have shown high activity for the guanylation of both aromatic and secondary amines under mild conditions.[4]
-
-
-
Cause D: Inappropriate Base or Solvent
-
Explanation: The choice of base and solvent is critical. For weakly nucleophilic amines, a stronger base like potassium tert-butoxide (KOtBu) may be required to facilitate the reaction.[7] The solvent must be able to dissolve the reactants and should not participate in side reactions. Acetonitrile has been found to be superior to non-polar solvents in some cases, as the latter can favor the formation of side products.[3]
-
Solution:
-
Optimize the Base: If using a weakly nucleophilic amine, consider switching from a milder base like triethylamine (TEA) to a stronger, non-nucleophilic base.
-
Screen Solvents: Test a range of anhydrous aprotic solvents such as acetonitrile (ACN), dichloromethane (DCM), and dimethylformamide (DMF) to find the one that gives the best results for your specific reaction.
-
-
Issue 2: Formation of Aza-Michael Adducts
Question: I am observing a significant amount of aza-Michael addition products in my reaction, especially when using α,β-unsaturated carbonyl compounds. How can I prevent this?
Answer: The aza-Michael addition is a common side reaction in guanidine chemistry due to the high nucleophilicity of the guanidine nitrogen atoms. This is particularly problematic when Michael acceptors are present in the substrate or as reagents.
-
Mechanism of Aza-Michael Addition: The lone pair of electrons on a guanidine nitrogen can act as a nucleophile and attack the β-carbon of a Michael acceptor, leading to the formation of a stable carbon-nitrogen bond.
-
Mitigation Strategies:
-
Protonation as a Protecting Group: The most effective strategy is to protonate the guanidine functionality. By converting the guanidine into a guanidinium salt, its nucleophilicity is significantly reduced, thus inhibiting the aza-Michael addition. This can be achieved by using guanidinium salts of your starting material or by adding a suitable acid to the reaction mixture. The choice of the counter-ion is also important; non-nucleophilic anions like hexafluorophosphate are preferred over halides.[5]
-
Use of Protecting Groups: If protonation is not compatible with your reaction conditions, employing protecting groups on the guanidine nitrogens, such as Boc or Cbz, will decrease its nucleophilicity and prevent this side reaction.[8]
-
Issue 3: Difficult Purification of the Guanidine Product
Question: I am struggling to purify my target guanidine from unreacted starting materials and byproducts. What are some effective purification strategies?
Answer: The basicity and polarity of guanidines can make their purification challenging. Here are several techniques that can be employed:
-
Strategy A: Column Chromatography
-
Explanation: For protected guanidines, which are generally less polar, silica gel column chromatography is a standard and effective method.
-
Protocol:
-
Solvent System: A gradient of ethyl acetate in a non-polar solvent like hexanes is a good starting point for elution.[9]
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify and collect the desired product.
-
Basified Silica: For unprotected guanidines that may interact strongly with acidic silica gel, using silica treated with a small amount of triethylamine in the eluent can improve recovery.
-
-
-
Strategy B: Precipitation as a Salt
-
Explanation: Unprotected guanidines are strong bases and can be selectively precipitated from a solution of the crude reaction mixture by the addition of an acid to form a salt. This is an excellent method for removing non-basic impurities.
-
Protocol:
-
Acid Selection: Oxalic acid is often a good choice as it forms crystalline salts with many guanidines.[5]
-
Procedure: Dissolve the crude product in a suitable solvent (e.g., diethyl ether) and add a solution of oxalic acid. The guanidinium oxalate salt will precipitate and can be collected by filtration. The free base can be regenerated by treatment with a base.
-
-
-
Strategy C: Aqueous Workup and Extraction
-
Explanation: A carefully planned aqueous workup can effectively remove many impurities.
-
Protocol:
-
Acid Wash: Washing the organic layer with a dilute aqueous acid (e.g., 2 M sodium bisulfate) will protonate the basic guanidine, which may move it to the aqueous layer, while non-basic impurities remain in the organic layer. The guanidine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Base Wash: Conversely, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate) can remove acidic byproducts.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right guanidinylating reagent for my amine?
A1: The choice of reagent is critical and depends on the nucleophilicity and steric hindrance of your amine substrate.
-
For Primary and Secondary Aliphatic Amines: Reagents like 1H-pyrazole-1-carboxamidine hydrochloride or N,N'-Di-Boc-thiourea activated with an agent like cyanuric chloride (TCT) are often effective.[10]
-
For Weakly Nucleophilic Amines (e.g., Anilines): A more powerful reagent such as N,N'-Di-Boc-N''-triflylguanidine (Goodman's reagent) is typically required to achieve good yields.[1]
-
For Sterically Hindered Amines: Goodman's reagent is also the reagent of choice for these challenging substrates.[5]
-
When using Peptide Coupling Reagents: Reagents like HATU can be repurposed for guanidinylation, especially for forming pentasubstituted guanidines. However, be aware of potential side reactions on amino acid side chains.[7][11][12][13]
Q2: What is the role of protecting groups in guanidine synthesis, and which ones should I use?
A2: Protecting groups are essential for modulating the reactivity of the guanidine moiety. They serve to:
-
Decrease the high basicity and nucleophilicity of the guanidine, preventing unwanted side reactions.[8][14]
-
Improve solubility in organic solvents.
-
Allow for orthogonal deprotection strategies in multi-step syntheses.
The most common protecting groups are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The choice depends on the overall synthetic strategy:
-
Boc Group: Cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA). It is stable to a wide range of other reaction conditions.
-
Cbz Group: Removed by hydrogenolysis.
-
Trifluoroacetyl Group: A newer protecting group that is cleaved under mild basic conditions and is orthogonal to both Boc and Cbz.[15]
Q3: How can I monitor the progress of my guanidinylation reaction?
A3: The most common methods for monitoring the progress of a guanidinylation reaction are:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the consumption of the starting amine and the formation of the product. Staining with ninhydrin can be useful for detecting primary and secondary amines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the desired product, starting materials, and any byproducts by their mass-to-charge ratio. This is the preferred method for complex reaction mixtures.
Q4: What are some general tips for setting up a successful guanidinylation reaction?
A4:
-
Inert Atmosphere: For moisture-sensitive reagents, always conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the guanidinylating agent may be necessary for less reactive amines, but it can also lead to side reactions.
-
Order of Addition: The order of addition of reagents can be important. For example, when using HATU, pre-activating the carboxylic acid before adding the amine can minimize side reactions.[11]
-
Workup: Quench the reaction carefully and perform the workup promptly to avoid degradation of the product.
Data Summary
The following table provides a general comparison of common guanidinylating reagents and their typical applications.
| Guanidinylating Reagent | Activating Agent (if required) | Typical Substrates | Key Advantages | Potential Issues |
| Cyanamide | Scandium(III) triflate | Primary and secondary amines | Atom economical, mild conditions.[4] | Can be hazardous.[2] |
| N,N'-Di-Boc-thiourea | Cyanuric chloride (TCT), HgCl₂ | Primary and secondary amines | Milder alternative to some reagents, avoids heavy metals with TCT.[10] | Requires activation, potential for carbodiimide decomposition. |
| 1H-Pyrazole-1-carboxamidine HCl | None | Primary and secondary amines | Good for a range of amines, avoids toxic byproducts. | Can be less reactive towards hindered amines. |
| N,N'-Di-Boc-N''-triflylguanidine | None | Primary, secondary, aromatic, and hindered amines | Highly reactive, broad substrate scope.[1] | Can be expensive, sensitive to moisture. |
| HATU | Base (e.g., TEA, DIPEA) | Primary and secondary amines, anilines | Efficient for pentasubstituted guanidines, readily available.[5][16] | Potential for side reactions on nucleophilic functional groups.[11][12][13] |
Experimental Protocols
Protocol 1: General Procedure for Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine[6][17][18]
This protocol is suitable for a wide range of primary and secondary amines, including those that are sterically hindered or weakly nucleophilic.
-
Reaction Setup: In an oven-dried, round-bottomed flask under an inert atmosphere, dissolve the amine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add N,N'-Di-Boc-N''-triflylguanidine (1.05 eq.). For less reactive amines, a non-nucleophilic base such as triethylamine (1.1 eq.) can be added.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 30 minutes to a few hours.
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with 2 M aqueous sodium bisulfate and saturated aqueous sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layers with DCM. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Guanidinylation using HATU[7][11]
This method is particularly useful for the synthesis of pentasubstituted guanidines from secondary amines and anilines.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the amine (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.). For weakly nucleophilic anilines, a stronger base like KOtBu may be necessary.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue can be purified by column chromatography or by precipitation as an oxalate salt.
Visualizing Reaction Pathways
General Guanidinylation and Side Reaction Pathways
The following diagram illustrates the general mechanism of guanidinylation and the pathways to common side reactions.
Caption: General guanidinylation pathway and common side reactions.
References
-
A New Solution Phase Protecting Group Strategy for Alkyl Guanidines. ACS. Available at: [Link].
-
Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. Organic Syntheses Procedure. Available at: [Link].
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. 2017;7(80):50519-50526. doi:10.1039/c7ra06655d.
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Available at: [Link].
-
Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry. Available at: [Link].
-
Manufacture process for Guanidine hydrochloride. Shizuishan Pengsheng Chemical Co., Ltd. Published November 8, 2022. Available at: [Link].
-
Optimization of Guanidination Procedures for MALDI Mass Mapping. ResearchGate. Published August 2025. Available at: [Link].
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link].
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC. Available at: [Link].
-
Guanidine synthesis by guanylation. Organic Chemistry Portal. Available at: [Link].
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Published February 11, 2025. Available at: [Link].
-
Synthesis of guanidines. Organic Chemistry Portal. Available at: [Link].
-
Guanidine. In: Encyclopædia Britannica. ; 2025. Available at: [Link].
-
Chapter 3 Towards the understanding of the factors affecting cell transfection by calix[3]arene guanidinium derivatives. Available at: [Link].
-
A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Available at: [Link].
-
Optimization of Guanidine Formation Reaction d. ResearchGate. Available at: [Link].
-
A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine. RSC Publishing. Available at: [Link].
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Available at: [Link].
-
Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. PubMed. Available at: [Link].
-
Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine. ResearchGate. Available at: [Link].
-
Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics. Available at: [Link].
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. CORE. Published September 9, 2016. Available at: [Link].
-
A) Guanidine synthesis from anilines and carbodiimides catalyzed by... ResearchGate. Available at: [Link].
-
Classical guanidine synthesis. Guanidine core structure obtained by... ResearchGate. Available at: [Link].
-
Guanidines: from classical approaches to efficient catalytic syntheses. RSC Publishing. Published February 10, 2014. Available at: [Link].
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PMC. Published September 9, 2016. Available at: [Link].
-
NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. RUN. Published February 17, 2022. Available at: [Link].
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- 7. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Optimization of PET Radioligand Development for NMDA Receptors
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the development of Positron Emission Tomography (PET) radioligands targeting the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor's crucial role in synaptic plasticity, learning, and memory, coupled with its implication in numerous neurological and psychiatric disorders, makes it a high-value target for in vivo imaging.[1][2] However, its complex pharmacology and the stringent requirements for a successful brain imaging agent have made the development of suitable PET radioligands a formidable challenge.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments, moving from troubleshooting common problems to answering frequently asked questions.
Part 1: Troubleshooting Guide
This section addresses specific, common failures encountered during the development pipeline. Each answer explains the underlying causality and provides a systematic approach to resolving the issue.
Issue 1: Poor Blood-Brain Barrier (BBB) Penetration
Question: My novel NMDA radioligand shows excellent affinity and selectivity in vitro, but in vivo PET imaging in rodents shows minimal or no brain uptake. What are the likely causes and how can I troubleshoot this?
Answer: This is one of the most common failure points in CNS PET radioligand development. The disconnect between excellent in vitro properties and poor in vivo brain penetration stems from the complex physiological hurdles imposed by the BBB.
Primary Causes & Causal Chain:
-
Suboptimal Lipophilicity: The ability of a molecule to cross the BBB is heavily dependent on its lipophilicity, typically measured as logP or logD.
-
Too Low (logD < 1.0): The ligand is too hydrophilic and cannot efficiently partition into the lipid membranes of the endothelial cells of the BBB.[5]
-
Too High (logD > 3.5): The ligand is excessively lipophilic. This leads to high non-specific binding to plasma proteins like albumin, reducing the free fraction available to cross the BBB.[1][6] It also causes high non-specific binding within the brain tissue itself, obscuring any specific signal, and can lead to sequestration in lipid-rich tissues.[6]
-
-
Recognition by Efflux Transporters: The BBB is fortified with active efflux transporters, most notably P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). If your compound is a substrate for these transporters, it will be actively pumped back into the bloodstream immediately after crossing into the brain, resulting in negligible net accumulation.
-
High Plasma Protein Binding: As mentioned, high binding to plasma proteins severely restricts the concentration of free ligand available to diffuse into the brain. Even ligands with optimal lipophilicity will fail if they are too tightly bound in circulation.[1]
-
Structural Properties: Large molecular weight (>500 Da) and a high number of rotatable bonds or hydrogen bond donors can also negatively impact BBB permeability.
Systematic Troubleshooting Protocol:
-
Verify Physicochemical Properties:
-
Action: Experimentally determine the logD at pH 7.4. The ideal range for CNS PET ligands is generally between 1.5 and 3.5.[1]
-
Rationale: Calculated logP (clogP) can be inaccurate. An experimental value is critical for diagnosis.
-
-
Assess Efflux Transporter Liability:
-
Action: Perform an in vitro P-gp substrate assay (e.g., using MDCK-MDR1 cells).
-
Rationale: This directly tests if your compound is actively removed by the primary BBB efflux pump. If it is a substrate, structural modification is almost certainly required.
-
-
Measure Free Fraction in Plasma:
-
Action: Use equilibrium dialysis to determine the unbound fraction of the radioligand in plasma.
-
Rationale: This quantifies how much of your injected dose is actually available to enter the brain. A low free fraction can be a fatal flaw.
-
-
Consider a Prodrug Strategy:
-
Action: If your parent compound is too polar but has a desirable pharmacophore, a prodrug approach can be considered. This involves adding a lipophilic moiety that is cleaved by brain-specific enzymes to release the active, polar ligand.
-
Rationale: This strategy has been attempted for NMDA ligands targeting the glycine site to increase brain penetration, although with limited success.[1][7] It adds significant complexity but can be a viable solution for polarity issues.
-
Issue 2: High & Widespread Non-Specific Binding In Vivo
Question: My PET scan shows brain uptake, but the distribution is uniform and does not match the known density of NMDA receptors (i.e., high in the cortex and hippocampus, low in the cerebellum). What's happening?
Answer: This frustrating result indicates that while your ligand enters the brain, the resulting signal is dominated by non-specific or off-target interactions, rendering it useless for quantifying NMDA receptors.
Primary Causes & Causal Chain:
-
Excessive Lipophilicity: As discussed above, a logD > 3.5 is a primary driver of non-specific binding. The ligand partitions indiscriminately into lipid membranes throughout the brain, creating a high background signal that swamps the specific binding to NMDA receptors.[1][6]
-
Off-Target Binding: The ligand may possess high affinity for other CNS targets with a more uniform distribution than NMDA receptors. For NMDA receptor ligands, the most common culprit is the sigma-1 receptor .[1] Many scaffolds developed for NMDA receptors have shown significant sigma-1 affinity, leading to an in vivo signal that is a composite of both targets and difficult to interpret.[1][4]
-
Formation of Brain-Penetrant Radiometabolites: The parent radioligand may be rapidly metabolized in the periphery (e.g., in the liver) to produce new radioactive compounds. If these radiometabolites can cross the BBB, they will contribute to the overall brain radioactivity signal, confounding quantification of the parent ligand's binding.[1][8]
Systematic Troubleshooting Protocol:
-
Conduct an Off-Target Screening Panel:
-
Action: Before advancing to in vivo studies, screen your lead compound against a broad panel of CNS receptors, transporters, and ion channels, with a mandatory inclusion of sigma-1 and sigma-2 receptors.
-
Rationale: This is a critical, cost-effective step to identify potential liabilities early. A high affinity for an off-target site is a major red flag.[2]
-
-
Perform Blocking and Displacement Studies:
-
Action: In your animal model, co-administer your radioligand with a high dose of a known, selective NMDA receptor antagonist (e.g., MK-801 for the ion channel, or a selective GluN2B antagonist if that is your target).[1] Additionally, perform a separate study using a selective sigma-1 antagonist (e.g., haloperidol).[1]
-
Rationale: A successful blocking study with an NMDA antagonist should show a significant reduction in signal in NMDA-rich regions but not in regions like the cerebellum. If a sigma-1 antagonist reduces the signal globally, you have confirmed off-target binding is a major contributor.[1]
-
-
Analyze Arterial Blood Samples for Radiometabolites:
-
Action: During the PET scan, take arterial blood samples at multiple time points. Use HPLC to separate the parent radioligand from its radioactive metabolites.
-
Rationale: This analysis is essential to determine the metabolic stability of your tracer. If you find a high fraction of radiometabolites in the plasma, you must then determine if they are brain-penetrant, which would compromise the validity of your PET signal.[8]
-
-
Use Ex Vivo Autoradiography as a Bridge:
-
Action: Inject the radioligand into an animal, sacrifice it at the time of peak brain uptake, and immediately section and image the brain using autoradiography.
-
Rationale: This technique provides a high-resolution snapshot of radioligand distribution without the kinetic confounds of a dynamic PET scan. If the ex vivo distribution pattern is consistent with NMDA receptor density, it suggests the in vivo issue may be related to slow kinetics or metabolism rather than a fundamental lack of specific binding.[1]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a PET radioligand for NMDA receptors?
An ideal NMDA PET radioligand must balance several properties, as summarized in the table below. Failure in any one of these can lead to an unviable tracer.
| Property | Ideal Range / Characteristic | Rationale & Importance |
| Affinity (K_d or K_i) | < 10 nM | High affinity is required to ensure the tracer binds robustly to the target at the low (picomolar) concentrations used in PET imaging.[1] |
| Selectivity | >100-fold over other CNS targets | Must avoid binding to other receptors (especially sigma-1), transporters, and ion channels to ensure the PET signal is specific to NMDA receptors.[1][2] |
| Lipophilicity (logD_7.4) | 1.5 - 3.5 | The "sweet spot" for optimal BBB penetration without inducing high non-specific binding.[1] |
| BBB Penetration | High initial uptake (>1% ID/mL in rodents) | The tracer must efficiently cross the BBB to reach its target in sufficient quantities for imaging.[1] |
| Non-Specific Binding | Low (BP_ND > 0.5 desirable) | The ratio of specific to non-specific binding (Binding Potential, BP_ND) must be high enough for reliable quantification.[1] |
| Metabolism | Slow; No brain-penetrant radiometabolites | Rapid metabolism reduces the amount of parent tracer available and can produce confounding signals if metabolites enter the brain.[8] |
| Kinetics | Reversible binding; appropriate kinetics for modeling | The tracer should reach equilibrium within a typical scan time (60-120 min) to allow for robust kinetic modeling and quantification of receptor density. |
Q2: Which NMDA receptor binding site or subunit is the best to target?
The NMDA receptor is a heterotetrameric complex with multiple potential binding sites, each with its own advantages and disadvantages for PET imaging.[1][7]
-
Ion Channel (PCP site): This site, where blockers like MK-801 and ketamine act, was the first to be explored.[2][9]
-
Challenge: Many first-generation channel blockers failed due to poor pharmacokinetics, high non-specific binding, and complex "trapping" mechanisms that depend on the channel being open.[1][9] The recently developed [18F]GE-179 specifically targets the activated, open channel, providing a measure of receptor function rather than just density.[10][11]
-
-
Glutamate Binding Site: Targeting the primary neurotransmitter binding site is challenging.
-
Challenge: Most competitive antagonists at this site are highly polar, charged molecules with very poor BBB permeability.[7]
-
-
Glycine Co-agonist Site: This allosteric site is another potential target.
-
Challenge: Similar to glutamate site ligands, many compounds targeting this site have struggled with insufficient brain uptake.[1]
-
-
GluN2B Subunit Allosteric Site: This has emerged as the most promising target to date.[1][9]
-
Advantage: The development of highly potent and selective negative allosteric modulators (NAMs) for the GluN2B subunit has led to successful PET radioligands like [11C]Me-NB1.[1][12][13] This approach allows for imaging a specific sub-population of NMDA receptors, which is highly valuable for studying diseases where GluN2B expression is altered.[4]
-
Q3: Why do so many NMDA radioligands that look promising in vitro fail in vivo?
This discrepancy is the central challenge of NMDA PET development. The primary reasons are:
-
The BBB is not a simple lipid membrane: In vitro assays cannot fully replicate the active efflux systems (like P-gp) and complex protein environment of the in vivo BBB.[1][4]
-
Metabolism is a whole-body process: In vitro stability in microsomes does not always predict in vivo metabolic fate, especially the generation of brain-penetrant radiometabolites.[8]
-
Non-specific binding is underestimated in vitro: The sheer volume of lipids and low-affinity "sticky" proteins in the brain creates a massive sink for non-specific binding that is not present in a simple buffer-based receptor binding assay.[1][6]
-
Endogenous Competition: The in vivo environment contains endogenous ligands (glutamate, glycine, polyamines) that can affect tracer binding in ways not accounted for in standard in vitro assays.[9]
Part 3: Experimental Protocols & Data
Protocol: In Vitro Autoradiography to Confirm Specific Binding
This protocol is a self-validating system to confirm your radioligand binds specifically to NMDA receptors in a native tissue environment.
Objective: To visually assess the regional binding pattern of a novel radioligand in brain tissue and to confirm that this binding can be blocked by a known NMDA receptor antagonist.
Methodology:
-
Tissue Preparation:
-
Obtain rodent (e.g., rat) brains and rapidly freeze them.
-
Using a cryostat, slice the brains into thin sections (e.g., 20 µm).
-
Thaw-mount the sections onto microscope slides and store at -80°C until use.
-
-
Radioligand Incubation:
-
Prepare a Tris-HCl buffer (pH 7.4).
-
Prepare three sets of slides:
-
Set A (Total Binding): Incubate with buffer containing your radioligand at a concentration near its K_d (e.g., 1-5 nM).
-
Set B (Non-Specific Binding): Incubate with the same buffer and radioligand concentration as Set A, but also include a high concentration (e.g., 10 µM) of a saturating, non-labeled NMDA antagonist (e.g., MK-801).
-
Set C (Optional Off-Target Check): Incubate as in Set B, but use a selective antagonist for a suspected off-target site (e.g., a sigma-1 antagonist).
-
-
Incubate all slides for a set time (e.g., 60 minutes) at room temperature.
-
-
Washing:
-
Quickly wash the slides in ice-cold buffer to remove unbound radioligand. Perform multiple short washes (e.g., 2 x 2 minutes).
-
Dip the slides briefly in ice-cold distilled water to remove buffer salts.
-
-
Imaging:
-
Dry the slides rapidly under a stream of cool air.
-
Appose the slides to a phosphor imaging screen or autoradiographic film.
-
Expose for a duration determined by the isotope and signal intensity.
-
Scan the screen or develop the film to visualize the binding pattern.
-
-
Data Analysis (Self-Validation):
-
Total Binding (Set A): The image should show a heterogeneous distribution. High signal should be observed in the hippocampus and cerebral cortex, with low signal in the cerebellum. This pattern should match the known distribution of NMDA receptors.[2]
-
Non-Specific Binding (Set B): The image should show a low, uniform signal across all brain regions. The specific binding is calculated by subtracting the signal in Set B from the signal in Set A.
-
Validation Check: If the signal in NMDA-rich regions is not significantly reduced in Set B compared to Set A, your ligand does not bind specifically to the intended target. If the distribution in Set A is uniform and does not match NMDA receptor density, your ligand is dominated by non-specific binding.[1]
-
Part 4: Visualizations
Workflow & Pathway Diagrams
Caption: High-level workflow for NMDA PET radioligand development.
Caption: Key binding sites on the NMDA receptor for PET ligand targeting.
Caption: Decision tree for troubleshooting poor in vivo PET results.
References
-
Fu, H., Chen, Z., Josephson, L., Li, Z., & Liang, S. H. (2019). Positron Emission Tomography (PET) Ligand Development for Ionotropic Glutamate Receptors: Challenges and Opportunities for Radiotracer Targeting N-methyl-d-aspartate (NMDA), α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA), and Kainate Receptors. Journal of Medicinal Chemistry, 62(2), 403–419. [Link]
-
Fu, H., Chen, Z., Josephson, L., Li, Z., & Liang, S. H. (2019). Positron Emission Tomography (PET) Ligand Development for Ionotropic Glutamate Receptors... PubMed. [Link]
-
Fu, H., Chen, Z., Josephson, L., Li, Z., & Liang, S. H. (2018). Positron Emission Tomography (PET) Ligand Development for Ionotropic Glutamate Receptors... ACS Publications. [Link]
-
Vasdev, N., Cao, J., & Van Oosten, E. M. (2023). Glutamate's Effects on the N-Methyl-D-Aspartate (NMDA) Receptor Ion Channel in Alzheimer's Disease Brain: Challenges for PET Radiotracer Development for Imaging the NMDA Ion Channel. MDPI. [Link]
-
Ishiwata, K., & Toyohara, J. (2016). Development of Radioligands for In Vivo Imaging of NMDA Receptors. Radiology Key. [Link]
-
Liang, S. H., & Chen, Y. (2022). In vitro evaluation of PET radiotracers reflecting multidimensionality of Alzheimer's disease: building more roadmaps for clinical translation. PubMed Central. [Link]
-
SNMMI. (2018). Novel PET Imaging Agent Could Help Guide Therapy for Brain Diseases. Neuroscience News. [Link]
-
Tamborini, L., Chen, Y., Foss, C. A., et al. (2016). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. PubMed Central. [Link]
-
LHC, & Pike, V. W. (2016). Selected PET Radioligands for Ion Channel Linked Neuroreceptor Imaging: Focus on GABA, NMDA and nACh Receptors. PubMed Central. [Link]
-
Ametamey, S. M. (2018). PET imaging agent may help guide therapy for Alzheimer's. Drug Target Review. [Link]
-
Galovic, M. (2020). Measuring NMDA receptors using [18F]GE-179 PET in health and disease. UCL Discovery. [Link]
-
Metaxas, A., et al. (2014). Preclinical evaluation of a new NMDA receptor PET ligand in the rhesus monkey brain. ResearchGate. [Link]
-
Galovic, M., et al. (2022). In Vivo N-Methyl-d-Aspartate Receptor (NMDAR) Density as Assessed Using Positron Emission Tomography During Recovery From NMDAR-Antibody Encephalitis. PubMed Central. [Link]
-
Pike, V. W. (2009). Considerations in the Development of Reversibly Binding PET Radioligands for Brain Imaging. PubMed Central. [Link]
-
Zanotti-Fregonara, P., et al. (2016). Measuring specific receptor binding of a PET radioligand in human brain without pharmacological blockade: The genomic plot. PubMed Central. [Link]
-
IAEA. (2012). Strategies for Clinical Implementation and Quality Management of PET Tracers. IAEA. [Link]
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Technical Support Center: Refinement of Protocols for In Vitro Binding Assays
Welcome to the Technical Support Center for In Vitro Binding Assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assay development and troubleshoot common challenges. As a self-validating system, each section is built on the principles of scientific integrity, providing not just steps, but the causal logic behind them to empower you to make informed decisions in your experiments.
Section 1: Assay Design & Optimization Principles
A robust and reproducible binding assay begins with a well-thought-out design. The choices made at this stage will directly impact the quality and interpretability of your data. This section addresses fundamental questions about setting up a successful experiment.
Q1: I'm developing a new binding assay. What are the most critical factors to consider at the design stage?
A1: The success of your binding assay is predicated on several key factors you must define at the outset. Overlooking these can lead to issues like poor reproducibility or uninterpretable data down the line.
-
Assay Format Selection: The choice of format (e.g., competitive, sandwich, fluorescence polarization, SPR) dictates the experimental setup and the type of data you can obtain.[1][2] Your decision should be based on the nature of your interactants, the required throughput, and whether you need kinetic data (on/off rates) or just equilibrium data (affinity). Surface-based assays like SPR or BLI are powerful for kinetics but can introduce artifacts due to immobilization.[3] In-solution assays like FRET or Microfluidic Diffusional Sizing (MDS) measure interactions in a more native state.[2][3]
-
Reagent Quality and Characterization: The integrity of your binding partners is non-negotiable. Ensure proteins are correctly folded, pure, and free of aggregation.[2] The quality of reagents like antibodies, ligands, and buffers is a crucial determinant of assay performance.[1] Using high-affinity, specific reagents, such as monoclonal antibodies, is key to achieving high sensitivity and specificity.[1]
-
Buffer Composition: The assay buffer is critical for maintaining the stability and activity of your molecules.[2][3] Key parameters to optimize include pH and ionic strength to match physiological conditions. Additives like detergents (e.g., Tween-20) can prevent non-specific interactions, but their concentration must be optimized.[3][4]
-
Equilibrium Conditions: For affinity (Kd) measurements, ensuring the reaction has reached equilibrium is paramount.[2] This can be particularly important for high-affinity interactions with slow off-rates (k_off_), which may require extended incubation times.[2] Failure to reach equilibrium is a common reason for inaccurate affinity measurements.[5]
To systematically approach optimization, a logical workflow is essential. The following diagram outlines a typical decision-making process.
Caption: A decision tree for systematic in vitro binding assay optimization.
Section 2: Troubleshooting: Signal & Noise Issues
The most frequently encountered problems in binding assays are a poor signal-to-noise ratio, manifesting as either excessively high background or an unacceptably low signal.
Q2: My assay background is extremely high, obscuring any specific signal. What are the primary causes and how can I fix this?
A2: High background is a common issue that reduces assay sensitivity and can completely mask your results.[6] The primary culprits are usually non-specific binding (NSB) and issues with detection reagents.
-
Cause 1: Insufficient Blocking: The surfaces of your microplate or sensor chip have sites that can bind proteins or other molecules non-specifically. If these sites are not effectively blocked, your detection reagents can bind, creating a high background signal.[6][7]
-
Solution: Optimize your blocking strategy. Increase the concentration of your blocking agent (e.g., from 1% to 3% BSA) or extend the incubation time.[6] Consider trying different blocking agents, as no single agent is perfect for all systems. Normal serum from the same species as your secondary antibody can be very effective.[7]
-
| Blocking Agent | Typical Concentration | Use Case & Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | General purpose, cost-effective. Ensure it is protease-free. Can be a source of phosphotyrosine contamination. |
| Non-fat Dry Milk | 1-5% (w/v) | Effective and inexpensive. Not recommended for biotin-avidin systems due to endogenous biotin. May contain phosphoproteins that interfere with phospho-specific antibody detection. |
| Casein | 1-3% (w/v) | A purified milk protein, can be a component of commercial blockers. Similar limitations to milk regarding phosphoproteins. |
| Normal Serum | 5-10% (v/v) | Highly effective. Use serum from the same species as the host of the secondary antibody to block non-specific binding to Fc receptors. |
| Commercial Blockers | Per Manufacturer | Often proprietary formulations optimized for specific assay types. Can be a good option when common blockers fail. |
-
Cause 2: Reagent Concentration Too High: Excessively high concentrations of either the primary or secondary antibody (or other detection reagents) can lead to increased non-specific binding and high background.[7]
-
Solution: Perform a titration experiment (a "checkerboard" titration for ELISA) to determine the optimal concentration for your detection reagents. The goal is to find the concentration that provides the best signal-to-noise ratio, not necessarily the strongest absolute signal.[8]
-
-
Cause 3: Inadequate Washing: Insufficient washing between steps fails to remove unbound reagents, which then contribute to the background signal.[6][7]
-
Cause 4: Cross-Reactivity or Contamination: The detection antibody may be cross-reacting with other molecules in the sample or another reagent.[10] Alternatively, one of your buffers or reagents could be contaminated.[6]
The following diagram illustrates the concepts of specific binding, non-specific binding, and the effect of proper blocking.
Caption: Specific vs. Non-Specific Binding with and without blocking agents.
Q3: My assay signal is very low or completely absent. How should I troubleshoot this?
A3: A low or absent signal can be caused by a variety of factors, ranging from reagent problems to suboptimal assay conditions.[11] A systematic check is the best approach.
-
Cause 1: Inactive Reagents: One of the key binding partners (e.g., protein, antibody) may be degraded, denatured, or inactive. This is a common issue with proteins that have undergone multiple freeze-thaw cycles or have been stored improperly. Similarly, enzyme conjugates or detection substrates can expire or lose activity.[12]
-
Solution: First, verify the activity of your reagents independently if possible. Use a positive control to confirm that the assay system is working.[12] Aliquot reagents into single-use volumes upon arrival to minimize freeze-thaw cycles.[1][13] Always check the expiration dates on kits and substrates.
-
-
Cause 2: Suboptimal Assay Conditions: The binding interaction you are trying to measure is highly dependent on the experimental conditions.
-
Solution: Re-optimize.
-
Incubation Time/Temperature: Ensure you are incubating long enough for binding to occur and at an appropriate temperature.[1] Some interactions are slow and require overnight incubation at 4°C.
-
Buffer Composition: Confirm that the pH, salt concentration, and any necessary co-factors in your buffer are optimal for the interaction.
-
Reagent Concentrations: The concentration of one of your binding partners may be too low to generate a detectable signal.[14] Try increasing the concentration of the limiting reagent.
-
-
-
Cause 3: Incorrect Assay Setup or Protocol Deviation: Simple mistakes in protocol execution can lead to a complete loss of signal.
-
Solution: Carefully review the protocol step-by-step.[15] Did you forget to add a critical reagent (like the primary antibody or the detection substrate)?[9] Are you using the correct filter sets or wavelength on your plate reader?[8] Ensure that wells did not dry out at any point during the assay.[9]
-
-
Cause 4: Low Target Expression/Availability: In cell-based or lysate-based assays, the target protein may simply not be present at a high enough concentration to be detected.[12]
Section 3: Reagent Quality & Handling
The axiom "garbage in, garbage out" is especially true for binding assays. The quality and consistent handling of your reagents are foundational to achieving reproducible results.
Q4: I'm seeing significant variability between experiments. Could my reagents be the problem?
A4: Absolutely. Reagent inconsistency is a primary driver of poor reproducibility in ligand-binding assays.[13]
-
Lot-to-Lot Variability: This is a major challenge, especially for antibodies and recombinant proteins.[17] A new lot of an antibody can have different affinity or specificity characteristics, drastically altering assay results.
-
Solution: Whenever you receive a new lot of a critical reagent, you must qualify it against the old lot before using it in critical experiments.[13] Purchase reagents in large batches when possible to minimize the number of lot changes over the course of a project.
-
-
Improper Storage and Handling: The stability of your reagents is paramount. Repeated freeze-thaw cycles can denature proteins and antibodies. Leaving reagents at room temperature for extended periods can lead to degradation.
-
Solution: Establish and follow strict standard operating procedures (SOPs) for reagent handling. Aliquot reagents into single-use volumes immediately after receipt.[1] Store all components at their recommended temperatures and monitor freezer/refrigerator temperatures regularly.
-
-
Buffer and Reagent Preparation: Inconsistencies in buffer preparation (e.g., incorrect pH, weighing errors) can introduce significant variability.[1]
-
Solution: Prepare large batches of buffers to ensure consistency across multiple experiments.[1] Always check the pH after all components have been added. Use calibrated pipettes and balances, and ensure all personnel are trained on these basic procedures.
-
Protocol: Standard Procedure for Reagent Qualification
This protocol outlines a general procedure for qualifying a new lot of a critical reagent (e.g., a primary antibody) against a previously validated lot.
-
Preparation: Prepare two identical sets of assay plates/samples. One set will use the "Old Lot" of the reagent, and the other will use the "New Lot".
-
Standard Curve: On each plate, run a full standard curve of your analyte. This is critical for comparing performance.
-
Control Samples: Include high, medium, and low concentration quality control (QC) samples on each plate. These QCs should be prepared from a consistent, well-characterized source.
-
Assay Execution: Run both assays in parallel, ensuring all other conditions (incubation times, temperatures, other reagents) are identical.
-
Data Analysis:
-
Compare the standard curves generated with the old and new lots. Key parameters to check are the slope, EC50, and signal range.
-
Calculate the concentrations of the QC samples using their respective standard curves.
-
Acceptance Criteria: The calculated concentrations of the QCs from the "New Lot" plate should typically be within ±20% of the values from the "Old Lot" plate. The overall curve shapes and signal-to-noise ratios should also be comparable.
-
-
Documentation: Document the results of the qualification. If the new lot passes, it can be released for use in routine experiments. If it fails, you must troubleshoot or source a different lot.
This guide will be expanded with additional sections on protocol-specific troubleshooting (SPR, BLI, Radioligand Assays) and data interpretation pitfalls in subsequent updates.
References
- Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024-11-05). Vertex AI Search.
- Immunoassay Troubleshooting | Biocompare: The Buyer's Guide for Life Scientists. (2022-10-18). Biocompare.
- How to deal with high background in ELISA. Abcam.
- Elisa troubleshooting tips – High background. ARP American Research Products, Inc.
- What Causes High Background in ELISA Tests?. Surmodics IVD.
-
Troubleshooting low signal in Dakli binding assays. (2025). Benchchem. [Link]
- improving signal-to-noise ratio in 5'-ADP receptor binding assays. (2025). Benchchem.
- Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025-11-18). Fluidic Sciences.
- Binding Assays: Common Techniques and Key Considerations. (2025-03-21). Fluidic Sciences Ltd.
- Causes Of High Background In ELISA Tests and How to Solve Them. (2024-02-13). Caltag Medsystems.
- Technical Support Center: Optimizing Signal-to-Noise Ratio in Cell-Based Assays. (2025). Benchchem.
- Western Blot Doctor™ — Signal Strength Problems. Bio-Rad.
- Western Blot Troubleshooting Low Signal or No Signal. Sino Biological.
- A Guide to Simple and Informative Binding Assays. (2005). Molecular Biology of the Cell.
- 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie.
- Western Blot Troubleshooting: Weak/No Signal & Other. Proteintech Group.
- Technical Support Center: Troubleshooting Ligand-Binding Assay Reproducibility. (2025). Benchchem.
- Addressing The Challenges of Biomarker Calibration Standards in Ligand-Binding Assays: A European Bioanalysis Forum Perspective. Taylor & Francis Online.
Sources
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- 2. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 3. Binding Assays: Common Techniques and Key Considerations - Fluidic Sciences Ltd % [fluidic.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Guide to Simple and Informative Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Metabolic Stability of Trifluoromethyl Groups
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on strategies to enhance the metabolic stability of trifluoromethyl (CF₃) groups. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your experimental work.
Introduction
The trifluoromethyl group is a cornerstone in modern medicinal chemistry, frequently employed to enhance the metabolic stability of drug candidates. Its powerful electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond make it exceptionally resistant to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes. By strategically replacing a metabolically labile group, such as a methyl (-CH₃) group, with a CF₃ group, a common metabolic pathway can be effectively blocked. This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile. However, challenges can still arise. This guide is designed to help you navigate these issues and optimize the metabolic stability of your trifluoromethyl-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethyl group so effective at increasing metabolic stability?
A1: The primary reason lies in the strength of the carbon-fluorine bond, one of the strongest covalent bonds in organic chemistry. This high bond energy makes the CF₃ group highly resistant to the oxidative enzymes of the cytochrome P450 (CYP) superfamily, which are major players in drug metabolism. By replacing a metabolically vulnerable site, like a methyl group that can be easily hydroxylated, with a robust CF₃ group, that specific metabolic pathway is blocked.
Q2: Besides blocking oxidation, are there other advantages of using a CF₃ group?
A2: Yes, the trifluoromethyl group offers several other benefits in drug design. Its high lipophilicity can enhance a molecule's ability to cross cellular membranes, potentially improving absorption and distribution, including penetration of the blood-brain barrier. Furthermore, its strong electron-withdrawing properties can modulate the pKa of nearby functional groups, which can influence binding affinity to the biological target.
Q3: Can a trifluoromethyl group itself be metabolized?
A3: While highly stable, the CF₃ group is not completely inert. Under certain, less common, metabolic pathways or harsh chemical conditions, it can undergo biotransformation. One known pathway is hydrolysis, which can convert the CF₃ group into a carboxylic acid (-COOH) group, particularly if it is attached to an aromatic ring. However, this is generally a much slower process compared to the metabolism of more labile functional groups.
Q4: What are the initial steps to assess the metabolic stability of my new CF₃-containing compound?
A4: The standard initial step is to perform an in vitro metabolic stability assay. The most common of these is the liver microsomal stability assay, where the compound is incubated with liver microsomes that contain a high concentration of drug-metabolizing enzymes. By measuring the disappearance of the parent compound over time using techniques like LC-MS/MS, you can determine key parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Q5: What is the difference between using liver microsomes and hepatocytes for metabolic stability studies?
A5: Liver microsomes are subcellular fractions containing primarily the endoplasmic reticulum, which is rich in phase I metabolic enzymes like CYPs. They are a cost-effective and high-throughput tool for initial screening of metabolic stability. Hepatocytes, on the other hand, are whole liver cells and contain both phase I and phase II metabolic enzymes, as well as transporters. They provide a more complete picture of a compound's hepatic metabolism and are often used in later stages of drug discovery to get a more accurate prediction of in vivo clearance.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| My CF₃-containing compound shows unexpectedly rapid metabolism in a microsomal stability assay. | 1. Metabolism at another site: The CF₃ group may be successfully blocking metabolism at its location, but another part of the molecule is now a "soft spot" for metabolic enzymes. 2. Non-CYP mediated metabolism: The metabolism might be driven by enzymes not highly present in microsomes (e.g., certain phase II enzymes or oxidases not dependent on NADPH). 3. Instability of the CF₃ group itself: While less common, the CF₃ group could be undergoing metabolism, for example, through reductive pathways under specific conditions. | 1. Metabolite Identification: Use high-resolution mass spectrometry to identify the metabolites formed. This will pinpoint the new site of metabolism. 2. Structural Modification: Once the new metabolic hotspot is identified, consider further chemical modifications at that site to improve stability. This could involve introducing another blocking group or altering the electronics of that region. 3. Use Hepatocytes: Conduct the stability assay in hepatocytes to assess the contribution of a wider range of metabolic enzymes. |
| I suspect my compound is undergoing defluorination. | 1. Chemical Instability: The C-F bond can be cleaved under certain chemical conditions, which might be mimicked in your assay buffer or due to the inherent reactivity of the molecule. 2. Metabolic Defluorination: Specific enzymes can catalyze the removal of fluorine atoms, although this is a relatively rare metabolic pathway for CF₃ groups. | 1. Fluoride Ion Assay: Use a fluoride-selective electrode to measure the release of fluoride ions in your incubation mixture over time. 2. ¹⁹F NMR Spectroscopy: This technique can be used to monitor the disappearance of the parent CF₃ signal and the potential appearance of new fluorine-containing species. 3. Forced Degradation Studies: Subject your compound to various stress conditions (acidic, basic, oxidative) to identify conditions that promote defluorination. |
| My compound has poor solubility in the aqueous assay buffer. | 1. High Lipophilicity: The CF₃ group significantly increases lipophilicity, which can lead to poor aqueous solubility. | 1. Use of Co-solvents: A small percentage of an organic co-solvent like DMSO or acetonitrile (typically ≤1%) can be used to aid solubility without significantly inhibiting enzyme activity. 2. Formulation Strategies: For in vivo studies, consider formulation approaches such as the use of cyclodextrins or lipid-based delivery systems. |
| High variability in my metabolic stability assay results. | 1. Inconsistent Experimental Technique: Variations in pipetting, incubation times, or quenching steps. 2. Lot-to-lot variability of Microsomes/Hepatocytes: Different batches of biological reagents can have varying enzyme activity. 3. Compound Adsorption: The compound may be adsorbing to the walls of the incubation plate, leading to an apparent loss that is not due to metabolism. | 1. Standardize Protocol: Ensure consistent and accurate execution of the experimental protocol. Use positive controls with known metabolic rates to monitor assay performance. 2. Quality Control of Reagents: Qualify new lots of microsomes or hepatocytes with standard compounds before use in experiments. 3. Low-binding Plates: Use low-protein-binding plates for your incubations. 4. Include a "No NADPH" Control: Run a control incubation without the NADPH regenerating system. Any loss of compound in this control is likely due to factors other than CYP-mediated metabolism, such as non-specific binding or chemical instability. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a trifluoromethyl-containing compound.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Human Liver Microsomes (HLMs) (20 mg/mL stock)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Ice-cold acetonitrile with an internal standard (for quenching the reaction)
-
96-well plates (low-protein-binding recommended)
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound at 1 µM in phosphate buffer.
-
Thaw the HLMs on ice and dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the diluted HLM solution.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold acetonitrile with internal standard. The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing:
-
Seal the plate and vortex thoroughly to mix and precipitate the microsomal proteins.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL protein in incubation).
-
Visualizations
Caption: Metabolic blocking effect of the trifluoromethyl group.
Caption: Workflow for an in vitro microsomal stability assay.
References
-
Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed. Available from: [Link]
-
Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed. Available from: [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. Available from: [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. Available from: [Link]
-
Methods to Increase the Metabolic Stability of F-Radiotracers. ResearchGate. Available from: [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. Available from: [Link]
Technical Support Center: Navigating the Complexities of Fluorinated Molecule Characterization
Welcome to the technical support center dedicated to addressing the common pitfalls encountered during the characterization of fluorinated molecules. The unique physicochemical properties imparted by fluorine, while beneficial for drug discovery and materials science, often introduce significant challenges in analytical characterization.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Foremost Tool for Fluorine
¹⁹F NMR is a powerful and highly specific technique for the analysis of fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[4][5] However, its unique characteristics can also be a source of confusion.
Frequently Asked Questions (FAQs)
Q1: Why are my ¹⁹F NMR chemical shifts so different from what I expected, and what is the proper way to reference my spectra?
A1: The ¹⁹F nucleus has a very large chemical shift dispersion, spanning over 800 ppm, which is significantly wider than that for ¹H NMR.[4] This wide range makes ¹⁹F chemical shifts highly sensitive to the local electronic environment, solvent, temperature, and concentration. Unlike ¹H NMR where Tetramethylsilane (TMS) is a universal internal standard, there is no single, universally accepted reference standard for ¹⁹F NMR.[6]
Causality and Best Practices:
-
Reference Compound Selection: The choice of a reference compound should be based on the specific experimental conditions and the nature of the analyte.[6] Common external references include CFCl₃ (trichlorofluoromethane), which is set to 0 ppm, and trifluoroacetic acid (TFA).[7] However, due to the ozone-depleting nature of CFCl₃, alternative secondary standards are often used. For quantitative NMR (qNMR), certified reference materials (CRMs) like 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) are recommended to ensure traceability.[8][9]
-
Internal vs. External Referencing:
-
External Referencing: A reference compound is placed in a coaxial insert within the NMR tube. This method avoids any potential interaction between the reference and the sample but can be susceptible to magnetic susceptibility differences between the sample and the reference solution.
-
Internal Referencing: The reference is added directly to the sample. This is convenient but requires the reference to be inert and not interact with the analyte. It's crucial to choose a reference with a signal that does not overlap with any analyte signals.[10]
-
-
Reporting: Always report the reference compound used, its concentration, the solvent, and the temperature at which the spectrum was acquired to ensure reproducibility.[6]
Troubleshooting Protocol: Inconsistent Chemical Shifts
-
Verify Reference Standard: Ensure the purity and correct identity of your reference standard.
-
Check for Interactions: If using an internal standard, run a spectrum of your analyte with and without the standard to check for any induced chemical shift changes.
-
Solvent Effects: Be aware that changing the solvent can significantly alter ¹⁹F chemical shifts. Always use the same deuterated solvent for comparable experiments.
-
Temperature Control: Ensure the NMR spectrometer's temperature is stable and accurately calibrated.
Q2: My ¹⁹F NMR spectrum shows very complex splitting patterns (multiplets). How can I interpret these?
A2: The complexity arises from ¹⁹F-¹⁹F and ¹⁹F-¹H spin-spin couplings, which are often transmitted over multiple bonds (long-range coupling).[4] The magnitudes of these coupling constants (J-values) are typically larger than for ¹H-¹H couplings and can provide valuable structural information.[4][11]
Understanding Fluorine Couplings:
-
¹⁹F-¹⁹F Coupling: Can be observed over two, three, four, or even five bonds (²J, ³J, ⁴J, ⁵J). The magnitude of the coupling constant generally decreases with the number of bonds.[4]
-
¹⁹F-¹H Coupling: Geminal (two-bond) couplings can be as large as 50 Hz.[4] Vicinal (three-bond) and longer-range couplings are also common.
-
¹⁹F-¹³C Coupling: These couplings are also significant and can be used for structural elucidation through 2D NMR experiments like ¹H-¹³C HSQC and HMBC, which can be adapted for fluorine.[12]
Data Summary: Typical ¹⁹F Coupling Constants
| Coupled Nuclei | Example Compound | Typical J-Value (Hz) | Description |
| ¹⁹F-¹H (geminal) | CH₂F₂ | 45 to 50 | Direct, large coupling.[13] |
| ¹⁹F-¹H (vicinal) | CH₂FCH₃ | 5 to 10 | Smaller, three-bond interaction.[13] |
| ¹⁹F-¹³C (one-bond) | CF₄ | 240 to 320 | Very strong coupling through a single bond.[13] |
| ¹⁹F-¹⁹F (geminal) | CF₂=CF₂ | 220 to 250 | Large coupling for geminal fluorines.[13] |
| ¹⁹F-¹⁹F (long-range) | CHF=CF₂ | 5 to 12 | Common in conjugated systems.[13] |
Experimental Workflow: Simplifying Complex Spectra
Caption: Workflow for simplifying complex ¹⁹F NMR spectra.
Q3: I am trying to perform quantitative ¹⁹F NMR (qNMR), but my results are not accurate. What could be the problem?
A3: Accurate quantification using ¹⁹F qNMR requires careful consideration of experimental parameters to ensure that the signal intensity is directly proportional to the number of nuclei.
Key Considerations for Accurate ¹⁹F qNMR:
-
Relaxation Delays (d1): The longitudinal relaxation time (T₁) for ¹⁹F can be long. To ensure complete relaxation between scans, the relaxation delay should be at least 5 times the longest T₁ of both the analyte and the reference standard.
-
Pulse Angle: A 90° pulse angle should be used to maximize the signal.
-
Inverse-Gated Decoupling: To suppress the Nuclear Overhauser Effect (NOE), which can alter signal intensities, inverse-gated decoupling should be used.[8]
-
Baseline Correction and Integration: Proper phasing and baseline correction are critical for accurate integration.
-
Reference Standard: Use a certified reference material (CRM) with a known purity and a signal that is close to, but not overlapping with, the analyte signals.[8][9]
II. Mass Spectrometry (MS): Dealing with Ionization and Matrix Effects
Mass spectrometry is indispensable for determining the molecular weight and structure of fluorinated compounds. However, their unique properties can lead to analytical challenges.[14]
Frequently Asked Questions (FAQs)
Q1: I am having trouble detecting my fluorinated compound using Electrospray Ionization Mass Spectrometry (ESI-MS). What can I do?
A1: The high electronegativity of fluorine can decrease the basicity of nearby functional groups, making them difficult to protonate in positive-ion ESI. Conversely, it can increase the acidity of other groups, favoring negative-ion detection.
Troubleshooting ESI-MS of Fluorinated Compounds:
-
Switch Ionization Mode: If you are using positive-ion mode, try negative-ion mode. Many fluorinated compounds, especially those with acidic protons, ionize more efficiently in negative mode.
-
Mobile Phase Additives:
-
Negative Mode: Add a small amount of a weak base like ammonium hydroxide or piperidine to the mobile phase to facilitate deprotonation.
-
Positive Mode: While often less effective, adding formic acid or acetic acid is a standard starting point. For very weakly basic compounds, a stronger acid might be necessary, but this can suppress ionization.
-
-
Alternative Ionization Techniques:
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is often more suitable for less polar and less basic compounds that do not ionize well by ESI.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique is highly sensitive for fluorine elemental analysis but is destructive and does not provide molecular information.[15][16] It can be useful for quantifying total fluorine content.
-
Q2: My quantitative LC-MS results for a fluorinated analyte in a complex matrix (e.g., plasma, wastewater) are inconsistent and show poor recovery. Why is this happening?
A2: This is likely due to matrix effects , where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte.[17][18] Fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), are notoriously prone to matrix effects.[17]
Mitigating Matrix Effects: A Decision Tree
Caption: Decision tree for troubleshooting matrix effects in LC-MS.
Detailed Strategies:
-
Stable Isotope-Labeled Internal Standards: This is the most effective way to compensate for matrix effects and extraction losses. The internal standard should co-elute with the analyte and experience the same ionization suppression or enhancement.
-
Sample Preparation: The goal is to remove interfering matrix components. Solid-Phase Extraction (SPE) is commonly used, and different sorbents should be tested. For some PFAS, sorbents like graphitized carbon can be effective at removing interferences.[18]
-
Chromatographic Separation: Improve the separation between the analyte and the interfering compounds. This can be achieved by modifying the mobile phase gradient, changing the column chemistry (see next section), or using a longer column.
III. Chromatography: Taming the "Fluorous" Effect
The unique properties of fluorinated molecules also influence their chromatographic behavior. They can exhibit both hydrophobic and lipophobic characteristics, making their separation challenging with standard reversed-phase columns.[19]
Frequently Asked Questions (FAQs)
Q1: My fluorinated analyte has poor retention or peak shape on a standard C18 HPLC column. What column should I try next?
A1: Standard C18 phases rely on hydrophobic interactions. Highly fluorinated compounds can be "fluorous," meaning they have a preference for interacting with other fluorinated molecules and may be repelled by hydrocarbon stationary phases.
Alternative Stationary Phases for Fluorinated Compounds:
| Stationary Phase | Principle of Separation | Best For |
| Pentafluorophenyl (PFP) | Multiple interaction modes including π-π, dipole-dipole, and hydrophobic interactions.[20] | Aromatic and halogenated compounds, offering alternative selectivity to C18.[19][20] |
| Fluoroalkyl Phases (e.g., F8) | "Fluorous" interactions, enhancing retention of highly fluorinated compounds.[19] | Separation of mixtures containing both fluorinated and non-fluorinated analytes.[19] |
| Hydrophilic Interaction Chromatography (HILIC) | Partitioning into a water-enriched layer on a polar stationary phase. | Very polar fluorinated compounds that are not retained in reversed-phase.[21] |
Experimental Protocol: Column Screening
-
Start with C18: As a baseline, run the analysis on a standard C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid.
-
Try a PFP Column: Use the same mobile phases as with the C18 column. Often, the elution order of compounds will change, which can be beneficial for resolving co-eluting peaks.[19]
-
Consider a Fluoroalkyl Column: If analyzing highly fluorinated compounds, a fluoroalkyl phase may provide the necessary retention.
-
HILIC for Polar Analytes: For highly polar fluorinated molecules, switch to a HILIC column (e.g., amide or silica) and a mobile phase gradient starting with a high percentage of organic solvent (e.g., 95% acetonitrile).[21]
IV. Biological Stability and Metabolite Characterization
Fluorine is often introduced into drug candidates to block metabolic "soft spots" and improve metabolic stability.[1][22] However, the C-F bond is not always inert in biological systems.[2][23]
Frequently Asked Questions (FAQs)
Q1: I assumed the C-F bonds in my compound were stable, but I am seeing evidence of defluorination. How is this possible?
A1: While the C-F bond is very strong, its stability in a biological context depends on the surrounding molecular structure.[2][22] Enzymatic metabolism can lead to C-F bond cleavage.[2]
Mechanisms of C-F Bond Cleavage:
-
Oxidative Metabolism: Cytochrome P450 enzymes can hydroxylate a carbon atom adjacent to a fluorine, leading to the formation of an unstable intermediate that eliminates fluoride.
-
Nucleophilic Displacement: If a fluorine atom is in an electronically activated position (e.g., benzylic, allylic, or alpha to a carbonyl), it can be susceptible to nucleophilic attack by biological nucleophiles like glutathione.[2]
Q2: What are the best techniques for identifying fluorinated metabolites?
A2: A combination of high-resolution mass spectrometry (HRMS) and NMR is often necessary.
Workflow for Fluorinated Metabolite ID:
-
LC-HRMS Screening: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to analyze samples from in vitro (e.g., liver microsomes) or in vivo studies. Look for mass shifts corresponding to common metabolic transformations (e.g., +16 for oxidation, +79 for glucuronidation) while retaining the fluorinated part of the molecule.
-
¹⁹F NMR of Extracts: After sample cleanup, acquire a ¹⁹F NMR spectrum of the extract. The appearance of new ¹⁹F signals indicates the formation of fluorinated metabolites. The chemical shift of these new signals provides clues about the structural changes near the fluorine atom.
-
Isolation and Full Characterization: If a major metabolite is observed, it may need to be isolated using preparative HPLC for full structural elucidation by 2D NMR.
References
- Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI).
- 19F NMR Reference Standards.
- Technical Support Center: Matrix Effects in Mass Spectrometry of Fluorinated Analytes - Benchchem.
- Technical Support Center: Purification Strategies for Polar Fluorinated Compounds - Benchchem.
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Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]
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Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - NIH. Available at: [Link]
- Fluorine NMR.
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The Dark Side of Fluorine - PMC - NIH. Available at: [Link]
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Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening | ACS Omega. Available at: [Link]
-
High-Resolution 19F MAS NMR Spectroscopy: Structural Disorder and Unusual J Couplings in a Fluorinated Hydroxy-Silicate | Journal of the American Chemical Society. Available at: [Link]
-
Full article: The role of fluorine in medicinal chemistry. Available at: [Link]
-
Determination and Elimination of Matrix Effect in Analysis of Perfluorinated Acids Using High Performance Liquid Chromatography-Negative Electrospray Tandem Mass Spectrometry | Request PDF - ResearchGate. Available at: [Link]
-
The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. Available at: [Link]
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Metabolism and Toxicity of Fluorine Compounds - PMC - NIH. Available at: [Link]
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Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. Available at: [Link]
-
Metabolism and Toxicity of Fluorine Compounds | Chemical Research in Toxicology. Available at: [Link]
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Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - ResearchGate. Available at: [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH. Available at: [Link]
-
High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow | Analytical Chemistry - ACS Publications. Available at: [Link]
-
qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR | Analytical Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]
-
qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR | ChemRxiv. Available at: [Link]
-
Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - ResearchGate. Available at: [Link]
-
(PDF) qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR - ResearchGate. Available at: [Link]
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Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for F‐MRI. Available at: [Link]
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Troubleshooting HPLC.pdf - vscht.cz. Available at: [Link]
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Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available at: [Link]
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19Flourine NMR. Available at: [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology - ACS Publications. Available at: [Link]
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF - ResearchGate. Available at: [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds - PMC - PubMed Central. Available at: [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH. Available at: [Link]
-
Structural basis for the enhanced stability of highly fluorinated proteins - PMC. Available at: [Link]
-
Fluorination of compounds enhances stabilizing potency a Structures and... - ResearchGate. Available at: [Link]
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Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed. Available at: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]
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HPLC Troubleshooting Guide. Available at: [Link]
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An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices - ResearchGate. Available at: [Link]
-
A beginner's guide to 19F NMR and its role in drug screening. Available at: [Link]
-
Fluorinated drug metabolism in microorganisms | Request PDF - ResearchGate. Available at: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. Available at: [Link]
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Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC - PubMed Central. Available at: [Link]
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HPLC Troubleshooting Guide - SCION Instruments. Available at: [Link]
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Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier. Available at: [Link]
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The Strategic Advantage of the Trifluoromethylphenyl Scaffold: A Comparative Guide for Drug Development Professionals
Introduction: The Power of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Among the various fluorinated motifs, the 3-(trifluoromethyl)phenyl group stands out for its profound ability to enhance a molecule's pharmacological profile. The trifluoromethyl (-CF3) group is a bioisostere of the methyl group but possesses vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly improve metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] This guide provides a comparative analysis of distinct classes of N'-3-(trifluoromethyl)phenyl derivatives, offering field-proven insights into their synthesis, biological activity, and therapeutic potential. We will delve into a comparative study of mTOR inhibitors, COX-2 inhibitors, and antimicrobial agents, all featuring this privileged scaffold.
Comparative Analysis of N'-3-(trifluoromethyl)phenyl Derivatives
This guide will focus on a comparative analysis of three distinct classes of compounds, each leveraging the 3-(trifluoromethyl)phenyl moiety to achieve therapeutic efficacy in different domains: oncology, inflammation, and infectious disease.
Dual mTORC1/mTORC2 Inhibitors for Oncology: Torin1 vs. Torin2
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and proliferation and is frequently deregulated in various cancers.[3] The mammalian target of rapamycin (mTOR) kinase exists in two distinct complexes, mTORC1 and mTORC2, making it a prime target for cancer therapy.[3][4] Torin1 and Torin2 are potent and selective ATP-competitive inhibitors of mTOR, both incorporating the N'-3-(trifluoromethyl)phenyl scaffold.[2][5][6][7]
Mechanism of Action: Torin1 and Torin2 act by binding to the ATP-binding site in the mTOR kinase domain, which is essential for the functions of both mTORC1 and mTORC2.[4] This dual inhibition is a significant advantage over first-generation inhibitors like rapamycin, which only target mTORC1. By inhibiting both complexes, these compounds can block the feedback activation of AKT, a common resistance mechanism.[4] Torin2 was developed as a second-generation inhibitor to improve upon the pharmacological limitations of Torin1, such as poor water solubility and a short half-life.[3][5]
Comparative Performance Data:
| Compound | Cellular mTOR EC50 | PI3K Selectivity (fold) | Bioavailability | Key Advantages |
| Torin1 | 2 nM[2] | ~1000-fold vs PI3Kα[8] | Low | Highly potent research tool |
| Torin2 | 0.25 nM[3][9] | ~800-fold vs PI3Kα[3][9] | 54%[3][9] | Improved pharmacokinetics, potency, and solubility[5] |
Causality Behind Experimental Choices: The development of Torin2 was driven by the need for an mTOR inhibitor with better drug-like properties for in vivo studies and potential clinical development. The structural modifications from Torin1 to Torin2, while maintaining the core N'-3-(trifluoromethyl)phenyl scaffold, were aimed at reducing metabolic liability and increasing solubility, which directly translated to significantly improved oral bioavailability.[3] The sustained inhibition of mTOR by Torin2, likely due to a slow dissociation from the kinase, offers a prolonged pharmacodynamic effect, which is highly desirable for oncology treatments.[6][7]
Signaling Pathway Diagram:
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by Torin1/Torin2.
Selective COX-2 Inhibitors for Inflammation: Celecoxib and Novel Pyrazole Derivatives
Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage pain and inflammation.[10] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. The discovery of two isoforms, COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation), led to the development of selective COX-2 inhibitors like Celecoxib, which contains a 3-(trifluoromethyl)phenyl-pyrazole scaffold.[10][11] The goal was to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Mechanism of Action: Celecoxib and its derivatives selectively bind to and inhibit the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[10] The trifluoromethyl group on the pyrazole ring is crucial for its selective binding to the larger active site of COX-2 compared to COX-1.[11]
Comparative Performance Data:
A study by Penning et al. (2008) identified novel 1,5-diarylpyrazole derivatives with improved properties over Celecoxib.[11]
| Compound | In vivo Anti-inflammatory Activity (% Reversal of Edema) | Ulcerogenic Effect |
| Celecoxib | 24% (acute), 54% (chronic) at 30 mg/kg[11] | Present at higher doses |
| Compound 16 | 90% (acute), 54% (chronic) at 30 mg/kg[11] | Significantly more favorable side effect profile than celecoxib[11] |
Causality Behind Experimental Choices: The research aimed to identify compounds with potent anti-inflammatory effects comparable to or exceeding Celecoxib, but with a significantly improved safety profile, particularly concerning gastrointestinal toxicity.[11] Interestingly, Compound 16 showed superior in vivo activity despite having no in vitro COX-1 or COX-2 inhibitory activity, suggesting a different or more complex mechanism of action, possibly involving a prodrug effect or modulation of other inflammatory pathways.[11] This highlights the importance of in vivo models, such as the carrageenan-induced paw edema assay, for evaluating the true therapeutic potential of drug candidates.
Experimental Workflow Diagram:
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Antimicrobial Thiourea Derivatives
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Thiourea derivatives incorporating the 3-(trifluoromethyl)phenyl moiety have emerged as a promising class of compounds with significant activity, particularly against Gram-positive bacteria.[12]
Mechanism of Action: Some of these derivatives act as dual inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, leading to bacterial cell death.[13][14][15] The lipophilicity imparted by the trifluoromethylphenyl group likely enhances cell wall penetration.
Comparative Performance Data:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of copper(II) complexes of 3-(trifluoromethyl)phenylthiourea derivatives against Staphylococcus aureus.[15]
| Compound | R-group on second phenyl ring | MIC (µg/mL) vs. S. aureus |
| Cu1 | 4-methylphenyl | 64 |
| Cu3 | 2,4-dimethylphenyl | 32 |
| Cu4 | 3-chloro-4-fluorophenyl | 8 |
| Cu5 | 4-chloro-3-nitrophenyl | 4 |
| Ciprofloxacin | (Reference Antibiotic) | - |
Causality Behind Experimental Choices: The synthesis of a series of derivatives with varying substituents on the second phenyl ring allows for the exploration of structure-activity relationships (SAR). The data clearly indicates that the presence of electron-withdrawing halogen and nitro groups (Cu4 and Cu5) significantly enhances antimicrobial potency compared to electron-donating alkyl groups (Cu1 and Cu3).[15] This suggests that the electronic properties of the entire molecule play a crucial role in its interaction with the bacterial targets. The use of a standardized MIC assay is a robust, self-validating system for quantifying and comparing the potency of antimicrobial compounds.
Logical Relationship Diagram:
Caption: Structure-Activity Relationship (SAR) for Antimicrobial Thiourea Derivatives.
Experimental Protocols
Protocol 1: In Vitro mTOR Kinase Assay
This protocol is a self-validating system for determining the inhibitory activity of compounds like Torin1 and Torin2 against mTORC1.
Objective: To measure the phosphorylation of a known mTORC1 substrate (e.g., GST-4E-BP1) by immunoprecipitated mTORC1 in the presence of varying concentrations of an inhibitor.
Materials:
-
Cell lines expressing tagged mTOR components (e.g., Myc-mTOR, HA-Raptor).
-
CHAPS lysis and wash buffers.[16]
-
Antibodies for immunoprecipitation (e.g., anti-Myc).
-
Protein A/G beads.
-
Kinase assay buffer (75 mM HEPES pH 7.4, 60 mM KCl, 30 mM MgCl2).[17]
-
Purified recombinant substrate (e.g., GST-4E-BP1).
-
ATP and test inhibitors (Torin1, Torin2).
-
SDS-PAGE and Western blotting reagents.
-
Phospho-specific antibody (e.g., anti-phospho-4E-BP1).
Step-by-Step Methodology:
-
Cell Lysis: Lyse cells in CHAPS lysis buffer to preserve the integrity of the mTORC1 complex.[16]
-
Immunoprecipitation: Incubate cell lysates with an anti-Myc antibody to capture the Myc-mTOR containing complexes, followed by incubation with Protein A/G beads.
-
Washing: Wash the immunoprecipitates extensively with CHAPS wash buffer to remove non-specific proteins.
-
Kinase Reaction Setup: Resuspend the beads in kinase assay buffer. Aliquot the bead slurry into separate reaction tubes.
-
Inhibitor Pre-incubation: Add varying concentrations of Torin1, Torin2, or vehicle (DMSO) to the reaction tubes. Include a "no inhibitor" positive control and a "no ATP" negative control. Incubate for 10-20 minutes at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding the purified substrate (GST-4E-BP1) and ATP to each tube.
-
Incubation: Incubate the reactions at 30°C for 30 minutes with gentle shaking.[17]
-
Reaction Termination: Stop the reaction by adding 4x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using a phospho-specific antibody against the substrate (phospho-4E-BP1).
-
Quantification: Quantify the band intensities to determine the extent of phosphorylation and calculate IC50 values for the inhibitors.
Self-Validation: The inclusion of positive (no inhibitor) and negative (no ATP) controls ensures that the observed phosphorylation is ATP-dependent and catalyzed by the immunoprecipitated kinase. A known potent inhibitor can be used as a reference control.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for assessing the anti-inflammatory activity of novel compounds.[18][19]
Objective: To evaluate the ability of a test compound to reduce acute inflammation induced by carrageenan injection in a rat paw.
Materials:
-
Wistar rats (male, 150-200g).
-
1% w/v carrageenan suspension in sterile saline.
-
Test compounds (e.g., Celecoxib derivative) and vehicle control.
-
Plethysmometer for measuring paw volume.[4]
-
Administration tools (e.g., oral gavage needles).
Step-by-Step Methodology:
-
Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least 48 hours.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V0).
-
Compound Administration: Administer the test compound or vehicle control to the animals via the desired route (e.g., oral gavage). Group sizes should be statistically relevant (n=6-8). A known anti-inflammatory drug (e.g., Indomethacin) should be used as a positive control.[10]
-
Inflammation Induction: At a set time post-drug administration (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.[4][10]
-
Edema Measurement: Measure the paw volume (Vt) at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[10]
-
Data Calculation:
-
Calculate the edema volume at each time point: Edema = Vt - V0.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine the significance of the anti-inflammatory effect.
Self-Validation: The vehicle control group establishes the baseline inflammatory response to carrageenan. The positive control group validates the sensitivity of the assay to known anti-inflammatory agents.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is the gold-standard method for quantifying the in vitro potency of antimicrobial agents.[8][9][12][13]
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a specific microorganism.
Materials:
-
Test compounds (e.g., thiourea derivatives).
-
Sterile 96-well microtiter plates.
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial strain for testing (e.g., S. aureus ATCC 29213).
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
-
Incubator.
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh culture, suspend bacterial colonies in saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[8]
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in broth directly in the 96-well plate. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the highest drug concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and repeat across the plate to well 10. Discard the final 100 µL from well 10.
-
Controls:
-
Growth Control (Positive): Well 11 contains broth and inoculum but no drug.
-
Sterility Control (Negative): Well 12 contains broth only.
-
-
Inoculation: Add the prepared bacterial inoculum to wells 1-11. The final volume in each well should be uniform (e.g., 200 µL).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). This can be assessed visually or by using a plate reader to measure optical density at 600 nm.[8]
Self-Validation: The sterility control must remain clear, and the growth control must show distinct turbidity. The use of a quality control strain with a known MIC range for a reference antibiotic validates the accuracy of the entire test system.
Conclusion and Future Perspectives
The N'-3-(trifluoromethyl)phenyl scaffold is a demonstrably powerful tool in the medicinal chemist's arsenal. As illustrated through the comparative analysis of mTOR inhibitors, COX-2 inhibitors, and antimicrobial thioureas, this moiety consistently imparts favorable properties that can be fine-tuned to achieve high potency and selectivity across diverse biological targets. The evolution from Torin1 to Torin2 showcases how iterative design around this core can overcome pharmacokinetic hurdles, while the exploration of novel pyrazole and thiourea derivatives reveals the vast chemical space and therapeutic potential that remains to be explored. For drug development professionals, a deep understanding of the structure-activity relationships and the application of robust, self-validating experimental protocols are paramount to successfully harnessing the strategic advantage of this and other privileged scaffolds in the pursuit of novel therapeutics.
References
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Liu, Q., Wang, J., Kang, S. A., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][13]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480. [Link]
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Bio-protocol. (n.d.). In vitro mTORC1 Kinase Assay for Mammalian Cells. Bio-protocol. [Link]
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Bielenica, A., Stefańska, J., Stępień, K., et al. (2015). Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. European Journal of Medicinal Chemistry, 101, 111-125. [Link]
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Penning, T. D., Talley, J. J., Bertenshaw, S. R., et al. (2008). New celecoxib derivatives as anti-inflammatory agents. Journal of Medicinal Chemistry, 51(22), 7202-7206. [Link]
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Thoreen, C. C., Kang, S. A., Chang, J. W., et al. (2009). An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1. Journal of Biological Chemistry, 284(12), 8023-8032. [Link]
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Głogowska, A., Drzewiecka-Antonik, A., Struga, M., & Bielenica, A. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. International Journal of Molecular Sciences, 23(24), 15694. [Link]
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OTAVAchemicals. (n.d.). mTOR inhibitor. OTAVAchemicals. [Link]
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Głogowska, A., Drzewiecka-Antonik, A., Struga, M., & Bielenica, A. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. PubMed. [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
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Posadas, I., Bucci, M., Roviezzo, F., et al. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. British Journal of Pharmacology, 167(6), 1217-1227. [Link]
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Amso, Z., & El-Khamisy, S. F. (2021). Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma. Oncology Reports, 46(5), 1-1. [Link]
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Głogowska, A., Drzewiecka-Antonik, A., Struga, M., & Bielenica, A. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. MDPI. [Link]
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A Senior Application Scientist's Guide to Validating the Binding Affinity of N-[3-(trifluoromethyl)phenyl]guanidine to the PCP Site
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technical framework for validating the binding affinity of N-[3-(trifluoromethyl)phenyl]guanidine to the phencyclidine (PCP) site of the N-methyl-D-aspartate (NMDA) receptor. Moving beyond a simple recitation of protocols, we will explore the causal logic behind experimental choices, compare the target compound with established alternatives, and present self-validating methodologies to ensure the scientific rigor of your findings.
Introduction: The NMDA Receptor and its PCP Modulatory Site
The NMDA receptor is a cornerstone of excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] Its dysfunction is implicated in a range of neurological and psychiatric disorders, making it a critical target for therapeutic development.[1] The receptor is a heterotetrameric ion channel that, uniquely, requires the simultaneous binding of glutamate and a co-agonist (glycine or D-serine) for activation.[1][2][3]
Deep within the receptor's ion channel lies the PCP site, an allosteric modulatory site named after its prototypical ligand, phencyclidine.[4][5] Ligands that bind here act as non-competitive antagonists, physically occluding the channel pore and blocking the influx of cations like Ca²⁺.[4][6] This "open-channel block" mechanism is state-dependent; the binding site is only accessible when the receptor is activated by its agonists.[4][5] N-[3-(trifluoromethyl)phenyl]guanidine and its derivatives represent a class of compounds that have demonstrated significant affinity for this site, necessitating robust methods for their characterization.[7][8]
Figure 1: Logical flow of NMDA receptor activation and subsequent open-channel block by a PCP site ligand.
Comparative Analysis: Benchmarking Against Standard PCP Site Ligands
Validating a novel compound requires objective comparison against well-characterized alternatives. The performance of N-[3-(trifluoromethyl)phenyl]guanidine should be benchmarked against these standards to contextualize its affinity and potential.
| Ligand | Typical Kᵢ (nM) | Key Characteristics & Scientific Rationale |
| [³H]Dizocilpine (MK-801) | ~5 - 60 | The "gold standard" radioligand for the PCP site due to its very high affinity and slow dissociation kinetics, which provides a wide experimental window.[4] It is highly selective for the PCP site over other binding sites.[4] |
| [³H]Tenocyclidine (TCP) | ~12 - 70 | Another high-affinity radioligand. Some studies suggest [³H]TCP and [³H]MK-801 may label different, albeit overlapping, domains of the PCP site, making comparative studies valuable.[9] |
| Phencyclidine (PCP) | ~50 - 140 | The prototypical, but less selective, ligand for this site. It has known affinities for sigma receptors and biogenic amine transporters, making it a crucial tool for counter-screening to establish selectivity.[4][10][11] |
| Ketamine | ~100 - 600 | A clinically relevant anesthetic and antidepressant with lower affinity and faster kinetics than MK-801.[6] Its properties are often used as a benchmark for therapeutic potential. |
| N-[3-(trifluoromethyl)phenyl]guanidine derivatives | Low nM | Studies have identified derivatives with low nanomolar affinity, highlighting the promise of this chemical scaffold for potent PCP site interaction.[8] |
Table 1: Comparative data for established PCP site ligands. Kᵢ values are synthesized from multiple sources and can vary based on experimental conditions.
The Gold Standard: Competitive Radioligand Binding Assays
Radioligand binding assays are the most direct and robust method for quantifying the affinity of a test compound for a receptor.[12][13] The methodology relies on the principle of competition: the unlabeled test compound, N-[3-(trifluoromethyl)phenyl]guanidine, competes with a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]MK-801) for binding to the PCP site in a tissue preparation rich in NMDA receptors, such as rat cortical membranes.[1]
Detailed Protocol: Validating Affinity at the PCP Site
This protocol is designed as a self-validating system, incorporating essential controls for robust and reproducible data.
1. Materials & Reagents:
-
Biological Source: Rat cerebral cortex membranes (a rich source of NMDA receptors).[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]MK-801 or [³H]TCP (Specific Activity >20 Ci/mmol).
-
Test Compound: N-[3-(trifluoromethyl)phenyl]guanidine, prepared in a stock solution and serially diluted.
-
Agonists: 100 µM Glutamate and 30 µM Glycine (final concentrations) are required to ensure the NMDA receptor channel is in the open conformation, allowing access to the PCP site.
-
Non-Specific Binding (NSB) Control: 10 µM unlabeled MK-801 or 100 µM PCP. This high concentration saturates the specific binding sites, allowing for the quantification of background signal.
-
Apparatus: Glass fiber filters (e.g., Whatman GF/B), filtration manifold, liquid scintillation counter, and scintillation cocktail.
2. Experimental Workflow:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer, followed by differential centrifugation to isolate the membrane fraction. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).
-
Assay Incubation: In a 96-well plate, combine in order:
-
Equilibration: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.
-
Separation of Bound/Free Ligand: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filter mat using a cell harvester. The filters trap the membranes with bound radioligand.
-
Washing: Immediately wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand. This step is critical to reduce background noise.
-
Quantification: Dry the filter mat, add scintillation cocktail, and measure the trapped radioactivity in a liquid scintillation counter.
3. Data Analysis & Interpretation:
-
Calculate Specific Binding: For each data point, subtract the average counts per minute (CPM) of the NSB wells from the total binding CPM.
-
Generate Competition Curve: Plot the percent specific binding against the log concentration of N-[3-(trifluoromethyl)phenyl]guanidine. The resulting sigmoidal curve demonstrates the dose-dependent displacement of the radioligand.
-
Determine IC₅₀: Use non-linear regression analysis to fit the data and calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ), a true measure of affinity, using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)
-
Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
-
Figure 2: Standard workflow for a competitive radioligand binding assay.
Functional Validation: From Binding to Blockade
While binding assays confirm affinity, they do not reveal the functional consequence. Electrophysiology directly measures the compound's ability to block ion flow, validating its role as a channel antagonist.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides the highest resolution for studying ion channel function. By recording currents from a single cell expressing NMDA receptors, one can directly observe the inhibitory effect of N-[3-(trifluoromethyl)phenyl]guanidine.
Experimental Rationale & Outline:
-
Cell System: Use primary cultured neurons or a cell line (e.g., HEK293) stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2B).
-
NMDA Current Elicitation: "Clamp" the cell's voltage and apply a rapid pulse of glutamate and glycine to evoke an inward ionic current through the NMDA receptors.
-
Inhibition Measurement: Co-apply or pre-incubate the cells with varying concentrations of N-[3-(trifluoromethyl)phenyl]guanidine and measure the reduction in the peak current amplitude.
-
Data Analysis: Plot the percent inhibition of the NMDA current against the log concentration of the test compound to determine a functional IC₅₀. This value provides a powerful, functional correlate to the Kᵢ derived from binding assays.
Multi-electrode array (MEA) recordings offer a higher-throughput alternative, allowing for the evaluation of compound effects on synaptic activity in native neuronal networks.[16]
Emerging Alternatives & Future Directions
While robust, traditional methods have limitations, such as the use of hazardous radioactive materials. Emerging technologies offer compelling alternatives:
-
Fluorescent Ligand Assays: The development of fluorescent probes that bind to the PCP site, such as AM-DAN, may circumvent the need for radioligands, offering a safer and potentially more versatile assay format.[5]
-
Microscale Thermophoresis (MST): This advanced biophysical technique can measure binding affinity directly in cell membrane fragments, preserving the receptor in a more native lipid environment and avoiding the need for purification or radioactive labels.[17]
Validating the binding affinity of N-[3-(trifluoromethyl)phenyl]guanidine to the PCP site requires a multi-faceted and rigorous approach. The cornerstone of this process is the competitive radioligand binding assay, benchmarked against known standards like [³H]MK-801, which provides a quantitative Kᵢ value. This must be complemented by functional validation through electrophysiology to confirm the compound's efficacy as a channel blocker. By integrating these methodologies with meticulous experimental design and data analysis, researchers can confidently and accurately characterize the interaction of this promising compound with its critical neurological target.
References
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3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. National Institutes of Health (NIH). Available at: [Link]
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N '-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N '-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure-Affinity Relationships. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of N-aryl-N'-methylguanidines
This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of N-aryl-N'-methylguanidines. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocol listings to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to off-target assessment.
Introduction: The Double-Edged Sword of the Guanidinium Group
The N-aryl-N'-methylguanidine scaffold is a privileged structure in medicinal chemistry. The guanidinium group, being protonated at physiological pH, is an excellent hydrogen bond donor and can engage in crucial charge-pairing interactions with biological targets.[1] This has led to its incorporation into a wide array of therapeutic agents, targeting everything from central nervous system (CNS) disorders to inflammatory conditions.[2][3][4] Specifically, many N-aryl-N'-methylguanidines have been developed as potent and selective antagonists for the N-methyl-D-aspartate (NMDA) receptor, showing promise in treating conditions like stroke and neurodegenerative diseases.[5][6][7]
However, the very features that make the guanidinium group so effective also predispose it to off-target interactions. Its strong basicity and ability to mimic the side chain of arginine mean that these compounds can interact with a wide range of unintended biological macromolecules. Undesired cross-reactivity is a primary driver of drug attrition during clinical trials, often due to unforeseen toxicity.[8][9] Therefore, a rigorous and early-stage cross-reactivity profiling campaign is not just a regulatory hurdle but a critical step in de-risking a drug discovery program and ensuring the development of safe and effective medicines.[8][10]
This guide will delineate a logical, tiered approach to profiling these compounds, providing comparative data and actionable protocols to build a comprehensive safety profile.
The Strategic Framework for Cross-Reactivity Profiling
A successful profiling campaign is not a random walk through the proteome but a structured, hypothesis-driven investigation. The strategy should be tiered, starting with broad screening panels and progressing to more focused, functional assessments for any identified "hits." This approach conserves resources by focusing detailed studies on the most relevant interactions.
Below is a recommended workflow for assessing the cross-reactivity of a novel N-aryl-N'-methylguanidine lead compound.
Caption: Tiered workflow for cross-reactivity profiling.
Common Off-Target Classes for Guanidinium Compounds
Based on the physicochemical properties of the N-aryl-N'-methylguanidine scaffold, several protein families are common culprits for off-target interactions. The primary screening panel should, at a minimum, include representatives from these classes.
-
Sigma (σ) Receptors: These receptors are notorious for binding guanidinium-containing ligands. The diarylguanidine compound DTG is a classic example of a high-affinity sigma receptor ligand.[5] Cross-reactivity at σ1 and σ2 receptors can lead to complex and undesirable CNS side effects.
-
Aminergic G-Protein Coupled Receptors (GPCRs): The cationic guanidinium group can mimic protonated amines found in endogenous ligands for serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors.
-
Ion Channels: Voltage-gated ion channels, such as the hERG potassium channel, are critical for cardiac function. Blockade of hERG by non-cardiac drugs is a major cause of acquired long QT syndrome and can lead to fatal arrhythmias.
-
Transporters: The solute carrier (SLC) family of transporters, which move a wide range of substrates across cell membranes, can also interact with guanidinium compounds.
Comparative Data Analysis
To illustrate the process, let's consider three hypothetical N-aryl-N'-methylguanidine compounds developed as NMDA receptor antagonists. All three compounds show high affinity for the primary target. A broad off-target screen was performed at a single 10 µM concentration, followed by dose-response curves for any target showing >50% inhibition.
Table 1: Comparative Cross-Reactivity Profile (Ki in nM)
| Target | Compound X (Lead) | Compound Y (Analogue 1) | Compound Z (Analogue 2) | Rationale for Inclusion |
| NMDA Receptor (Primary) | 36 | 45 | 28 | On-Target Potency |
| Sigma-1 Receptor | 2,540 | 850 | >10,000 | High prevalence of guanidine binding[5] |
| Sigma-2 Receptor | >10,000 | 1,200 | >10,000 | High prevalence of guanidine binding |
| 5-HT2A Receptor | 8,900 | 450 | 9,500 | Common aminergic GPCR off-target |
| Alpha-2A Adrenergic R | >10,000 | 6,200 | >10,000 | Common aminergic GPCR off-target |
| hERG Channel | >10,000 | 1,500 | >10,000 | Critical for cardiac safety |
Interpretation of Results:
-
Compound X: This compound demonstrates excellent selectivity. Its affinity for the off-targets is significantly lower (higher Ki values) than for the primary NMDA receptor target. The selectivity window (Off-Target Ki / On-Target Ki) is >70-fold for the closest off-target (Sigma-1), making it a promising candidate.[11]
-
Compound Y: This analogue displays significant cross-reactivity. It has high affinity for the 5-HT2A receptor and moderate affinity for Sigma and hERG receptors. This polypharmacology makes it a less desirable candidate due to the potential for multiple side effects.[12]
-
Compound Z: This compound shows the best selectivity profile, with no significant affinity for any of the tested off-targets, making it the most promising lead for further development.
Key Experimental Protocols
Scientific integrity requires robust and reproducible assays. The protocols below are provided as a template and should be optimized for specific laboratory conditions. The inclusion of appropriate positive and negative controls is non-negotiable for data validation.
Radioligand Binding Assay for Sigma-1 Receptor
This assay quantifies the ability of a test compound to displace a known radioactive ligand from the receptor.
-
Objective: To determine the binding affinity (Ki) of an N-aryl-N'-methylguanidine for the human Sigma-1 receptor.
-
Causality: This is a direct measure of binding to the receptor protein. A low Ki value indicates high affinity and a higher potential for in vivo effects.
-
Materials:
-
Membrane homogenates from cells expressing human Sigma-1 receptors.
-
Radioligand: [³H]-(+)-Pentazocine (specific activity ~40-50 Ci/mmol).
-
Non-specific binding control: Haloperidol (10 µM final concentration).
-
Positive control: DTG (N,N'-di-o-tolylguanidine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: N-aryl-N'-methylguanidine, serially diluted.
-
-
Step-by-Step Protocol:
-
Prepare serial dilutions of the test compound (e.g., from 100 µM to 10 pM) in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Haloperidol (for non-specific binding), or 50 µL of the test compound dilution.
-
Add 50 µL of [³H]-(+)-Pentazocine to all wells (final concentration ~1 nM).
-
Add 100 µL of the membrane homogenate preparation (containing ~50 µg protein) to initiate the binding reaction.
-
Incubate the plate at room temperature for 120 minutes with gentle agitation.
-
Harvest the membranes by rapid filtration onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding (Total Binding - Non-specific Binding).
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
hERG Functional Patch-Clamp Assay
This is the gold-standard assay for assessing the risk of cardiac QT prolongation.
-
Objective: To measure the inhibitory effect (IC50) of a test compound on the hERG potassium channel current.
-
Causality: This assay directly measures the functional consequence of compound binding—the blockade of ion flow, which is the electrophysiological basis for cardiotoxicity.
-
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel.
-
Automated patch-clamp system (e.g., QPatch, Patchliner).
-
Extracellular solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, pH 7.4.
-
Intracellular solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 5 EGTA, 5 ATP-Mg, pH 7.2.
-
Positive control: Cisapride or E-4031.
-
-
Step-by-Step Protocol:
-
Culture the hERG-expressing cells to the appropriate confluency for the automated patch-clamp system.
-
Prepare a cell suspension and place it into the system.
-
The system will automatically establish whole-cell patch-clamp recordings.
-
Record baseline hERG tail currents by applying a depolarizing voltage step (e.g., to +20 mV for 2 seconds) followed by a repolarizing step (e.g., to -50 mV for 3 seconds) to elicit the characteristic tail current.
-
Apply the vehicle control (e.g., 0.1% DMSO in extracellular solution) and record the current to establish a stable baseline.
-
Sequentially perfuse increasing concentrations of the test compound (e.g., 0.1, 0.3, 1, 3, 10 µM) over the cell, allowing the effect to stabilize at each concentration (typically 3-5 minutes).
-
Record the hERG tail current at each concentration.
-
After the highest concentration, apply a positive control (e.g., 1 µM Cisapride) to confirm the sensitivity of the cell.
-
Calculate the percentage of current inhibition at each concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Conclusion and Future Directions
The N-aryl-N'-methylguanidine class of compounds holds significant therapeutic promise, particularly in the realm of neuroscience.[7][11] However, their inherent chemical properties necessitate a vigilant and systematic approach to safety assessment. The tiered strategy outlined in this guide—combining broad panel screening with quantitative, functional follow-up assays—provides a robust framework for identifying and mitigating off-target liabilities early in the drug discovery process.[10][13]
By understanding the causality behind experimental choices and adhering to self-validating protocols, researchers can confidently select and optimize lead candidates. This not only increases the probability of clinical success but also upholds the highest standards of scientific integrity and patient safety. Future work should continue to integrate in silico prediction models with these in vitro assays to further refine and accelerate the safety profiling of this valuable chemical class.[12]
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The guanidine group containing drugs, Guanadrel 1, Guanoxan 2, Guanethidine 3 and Creatine 4. ResearchGate. Available at: [Link]
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Selected examples of guanidine-based drugs. ResearchGate. Available at: [Link]
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Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PubMed Central. Available at: [Link]
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Biologically active guanidine alkaloids. ScienceOpen. Available at: [Link]
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Predictive in silico off-target profiling in drug discovery. PubMed. Available at: [Link]
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Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. ACS Publications. Available at: [Link]
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Off-Target Profiling. Creative Biolabs. Available at: [Link]
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Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. PubMed. Available at: [Link]
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bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. Available at: [Link]
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New N-Aryl-N'-(3-(substituted)phenyl)-N'-methylguanidines as Leads to Potential PET Radioligands for Imaging the Open NMDA Receptor. PubMed Central. Available at: [Link]
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Synthesis and pharmacological evaluation of N-(2,5-disubstituted phenyl)-N'-(3-substituted phenyl)-N'-methylguanidines as N-methyl-D-aspartate receptor ion-channel blockers. PubMed. Available at: [Link]
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How can off-target effects of drugs be minimised? Patsnap Synapse. Available at: [Link]
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In silico off-target profiling for enhanced drug safety assessment. PubMed. Available at: [Link]
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Small-molecule Profiling. Broad Institute. Available at: [Link]
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Synthesis and Biological Evaluation of N-Aryl-N'-(5-(2-hydroxybenzoyl) pyrimidin-2-yl)guanidines as Toll-Like Receptor 4 Antagonists. PubMed. Available at: [Link]
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N'-(3-methoxyphenyl)-N'-methylguanidine ([ 3 H]GMOM), a Non-Competitive N-methyl-D-aspartate (NMDA) Receptor Antagonist. PubMed. Available at: [Link]
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N '-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N '-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure-Affinity Relationships. ResearchGate. Available at: [Link]
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Methylguanidine. PubChem. Available at: [Link]
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A Comparative Benchmarking Guide to Novel Guanidine Derivatives Targeting the NMDA Receptor
This guide provides a comprehensive framework for benchmarking new guanidine derivatives against established N-methyl-D-aspartate (NMDA) receptor ligands. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel neuromodulatory compounds. We will delve into the underlying principles of NMDA receptor pharmacology, present a comparative analysis of benchmark ligands, and provide detailed experimental protocols to ensure rigorous and reproducible evaluation of new chemical entities.
The NMDA Receptor: A Critical Target in Neuroscience
The NMDA receptor is a subtype of ionotropic glutamate receptor that plays a pivotal role in excitatory synaptic transmission throughout the central nervous system.[1][2] Its unique properties, including voltage-dependent magnesium block, high calcium permeability, and the requirement for co-agonists (glutamate and glycine or D-serine), make it a crucial mediator of synaptic plasticity, learning, and memory.[2][3][4] However, excessive activation of NMDA receptors leads to excitotoxicity, a process implicated in the pathophysiology of numerous neurological and psychiatric disorders, including stroke, epilepsy, neurodegenerative diseases like Alzheimer's and Parkinson's, and major depressive disorder.[1][5][6] This dual role in both physiological and pathological processes makes the NMDA receptor a compelling, albeit challenging, therapeutic target.[5][7]
The NMDA receptor is a heterotetrameric complex typically composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) subunits.[3][8] This subunit diversity gives rise to distinct pharmacological and biophysical properties, offering opportunities for the development of subtype-selective modulators with improved therapeutic profiles.[9] The receptor complex presents multiple binding sites for pharmacological intervention, including the glutamate binding site on GluN2 subunits, the glycine binding site on GluN1 subunits, the ion channel pore, and various allosteric modulatory sites.[5][8][10]
Caption: NMDA Receptor Activation and Signaling Cascade.
Established Benchmark Ligands for Comparative Analysis
A thorough understanding of a new compound's mechanism of action requires comparison against well-characterized ligands that target distinct sites on the NMDA receptor.
-
D-(-)-2-Amino-5-phosphonopentanoic acid (D-AP5): The Competitive Antagonist. D-AP5 is a highly selective and potent competitive antagonist that acts at the glutamate binding site on the GluN2 subunit.[11][12][13] By directly competing with the endogenous agonist glutamate, D-AP5 prevents the conformational changes necessary for channel activation.[11] Its effects are surmountable with increasing concentrations of glutamate. D-AP5 is an indispensable tool for isolating and studying NMDA receptor-mediated processes in vitro and in vivo.[13][14]
-
MK-801 (Dizocilpine): The Non-Competitive Channel Blocker. MK-801 is a high-affinity, non-competitive antagonist that binds to the phencyclidine (PCP) site located within the ion channel pore of the NMDA receptor.[15][16][17] Its binding is use-dependent, meaning the channel must first be opened by agonist binding for MK-801 to gain access to its binding site.[12] This results in a potent and long-lasting blockade of ion flux.[15] MK-801 and other channel blockers like phencyclidine (PCP) and ketamine are powerful pharmacological tools, though their therapeutic potential has been limited by psychotomimetic side effects.[16][18]
-
5,7-Dichlorokynurenic Acid (5,7-DCKA): The Glycine Site Antagonist. 5,7-DCKA is a potent and selective antagonist of the glycine co-agonist binding site on the GluN1 subunit.[14][19][20] By preventing glycine binding, it allosterically inhibits receptor activation, even in the presence of saturating concentrations of glutamate.[19] The development of antagonists for the glycine site, such as kynurenic acid and its derivatives, has provided another avenue for modulating NMDA receptor function.[10][21][22]
A New Frontier: Guanidine Derivatives as NMDA Receptor Modulators
Recent research has identified various substituted guanidine derivatives as potent modulators of the NMDA receptor.[23][24] Many of these compounds, such as N,N'-diarylguanidines, have been shown to interact with the ion channel site, similar to MK-801, and exhibit neuroprotective properties in vitro.[23][24] The guanidinium group, being protonated at physiological pH, is well-suited for interactions within the cation-permeable channel of the NMDA receptor. One such derivative, butanesulfonyl-homospermine guanidine (BsHSPMG), has demonstrated potent, voltage-dependent inhibition of NMDA receptors, suggesting deep penetration into the channel pore.[25]
For the purpose of this guide, we will benchmark a hypothetical new compound, "Guanidine-X" , against our established ligands to illustrate the evaluation process.
Quantitative Comparison of Pharmacological Profiles
The initial characterization of a new ligand involves determining its affinity and potency at the target receptor. This is typically achieved through radioligand binding assays and functional electrophysiological recordings. The data below is presented for illustrative purposes, with values for benchmark ligands derived from published literature and plausible hypothetical data for "Guanidine-X".
| Compound | Ligand Class | Binding Site | Binding Affinity (Ki) | Functional Potency (IC₅₀) | References |
| D-AP5 | Competitive Antagonist | Glutamate (GluN2) | ~1.4 µM (Kd) | ~10-50 µM | [13] |
| MK-801 | Non-competitive Antagonist | Channel Pore (PCP site) | ~3-10 nM | ~15-50 nM | [15][26] |
| 5,7-DCKA | Glycine Site Antagonist | Glycine (GluN1) | ~79 nM | ~1-10 µM | [19] |
| Guanidine-X | Non-competitive Antagonist | Channel Pore | Hypothetical: 45 nM | Hypothetical: 150 nM | - |
Note: Ki and IC₅₀ values can vary depending on the specific NMDA receptor subunit composition and experimental conditions.
Experimental Design and Methodologies
A robust benchmarking strategy relies on standardized and well-validated experimental protocols. The following outlines a typical workflow for characterizing a new NMDA receptor ligand.
Caption: A typical experimental workflow for characterizing a new NMDA receptor ligand.
Protocol: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for a specific binding site. To characterize "Guanidine-X" as a potential channel blocker, we would use [³H]MK-801.
Objective: To determine the Ki of Guanidine-X for the PCP binding site on the NMDA receptor.
Materials:
-
Rat cortical synaptosomal membrane preparation.[27]
-
Radioligand: [³H]MK-801.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: Guanidine-X, dissolved in a suitable vehicle.
-
Non-specific binding control: 10 µM unlabeled MK-801.
-
96-well plates, glass fiber filters (GF/B or GF/C), cell harvester, and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare synaptosomal membranes from rat cortical tissue as described in established protocols.[28] Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of membrane preparation (50-100 µg protein).
-
50 µL of Assay Buffer (for total binding) or 10 µM unlabeled MK-801 (for non-specific binding) or varying concentrations of Guanidine-X.
-
50 µL of [³H]MK-801 (at a final concentration near its Kd, e.g., 2-5 nM).
-
-
Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation to reach equilibrium.[28]
-
Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to separate bound from free radioligand.[29]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Guanidine-X.
-
Determine the IC₅₀ value (the concentration of Guanidine-X that inhibits 50% of specific [³H]MK-801 binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[30]
-
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the functional inhibition of NMDA receptor-mediated currents by the test compound in neurons or heterologous expression systems.
Objective: To determine the IC₅₀ and mechanism of inhibition of Guanidine-X on NMDA receptor currents.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) expressing specific NMDA receptor subunits.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass pipettes.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 tetrodotoxin (TTX), 0.01 glycine, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
Agonist solution: External solution containing 100 µM NMDA.
-
Test compound: Guanidine-X dissolved in the external solution at various concentrations.
Procedure:
-
Cell Preparation: Plate neurons or transfected cells on coverslips suitable for microscopy and recording.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Whole-Cell Configuration: Fabricate patch pipettes with a resistance of 3-5 MΩ. Approach a neuron and form a giga-ohm seal. Rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Eliciting NMDA Currents: Apply the agonist solution (NMDA + glycine) for a brief period (e.g., 2-5 seconds) to evoke an inward NMDA receptor-mediated current. Ensure the response is stable over several applications.[31][32]
-
Compound Application: Co-apply varying concentrations of Guanidine-X with the agonist solution. Record the peak current amplitude at each concentration.
-
Data Analysis:
-
Measure the peak amplitude of the NMDA current in the absence and presence of Guanidine-X.
-
Normalize the current amplitude in the presence of the compound to the control current.
-
Plot the normalized current as a function of the log concentration of Guanidine-X.
-
Fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.
-
To investigate the mechanism (e.g., voltage-dependency), repeat the experiment at different holding potentials.[33][34]
-
Interpretation of Results and Future Directions
The data generated from these experiments will provide a comprehensive initial profile of "Guanidine-X".
-
Binding vs. Functional Data: A close correlation between the Ki from binding assays and the IC₅₀ from electrophysiology suggests that the compound's primary mechanism is direct inhibition of the receptor. Discrepancies may indicate more complex interactions, such as allosteric modulation or effects on downstream signaling.
-
Mechanism of Action: If Guanidine-X, like MK-801, shows use- and voltage-dependency in electrophysiological recordings, it would confirm its action as an open-channel blocker.[25] This has significant therapeutic implications, as such compounds may preferentially target overactive channels associated with pathological states while sparing those involved in normal synaptic transmission.[7]
-
Selectivity: The next critical step is to assess the selectivity of Guanidine-X. This involves testing its activity against different NMDA receptor subunit combinations (e.g., GluN2A vs. GluN2B) and against other neurotransmitter receptors (e.g., AMPA, kainate, GABA-A receptors) to determine its specificity and potential for off-target effects.
The ultimate goal is to identify ligands with high affinity, specificity for a particular NMDA receptor subtype, and a mechanism of action that normalizes pathological receptor activity without disrupting physiological function. The benchmarking framework outlined in this guide provides a rigorous and systematic approach to achieving this goal, paving the way for the development of the next generation of therapeutics for neurological and psychiatric disorders.
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Daniell, L. C. (1990). The noncompetitive N-methyl-D-aspartate antagonists, MK-801, phencyclidine and ketamine, increase the potency of general anesthetics. Pharmacology Biochemistry and Behavior, 36(1), 111-115. [Link]
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Costa, B. M., & Popescu, G. K. (2015). Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. Current pharmaceutical design, 21(32), 4789–4802*. [Link]
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Papouin, T., & Oliet, S. H. (2014). A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices. The Journal of physiology, 592(Pt 4), 639–650. [Link]
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Kemp, J. A., Foster, A. C., Leeson, P. D., Priestley, T., Tridgett, R., Iversen, L. L., & Woodruff, G. N. (1988). 5,7-Dichlorokynurenic acid is a potent and selective antagonist at the glycine site on the N-methyl-D-aspartate receptor complex. Proceedings of the National Academy of Sciences of the United States of America, 85(17), 6547–6550. [Link]
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Boyd, R. E., Shook, B. C., & DeGrado, T. R. (1995). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of medicinal chemistry, 38(16), 3147–3155. [Link]
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Monaghan, D. T., & Jane, D. E. (2009). Pharmacology of NMDA Receptors. In A. M. Van Dongen (Ed.), Biology of the NMDA Receptor. CRC Press/Taylor & Francis. [Link]
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Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400. [Link]
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ResearchGate. (n.d.). N-methyl-d-aspartate receptor (NMDAR) and its ligand binding sites. ResearchGate. [Link]
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Niidome, T., Tanii, M., Umehara, T., Mori, H., Mishina, M., & Sugihara, H. (2011). Antagonism of NMDA receptors by butanesulfonyl-homospermine guanidine and neuroprotective effects in in vitro and in vivo. Neuroscience letters, 493(3), 130–134. [Link]
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Carlsson, M., & Svensson, A. (1990). The non-competitive NMDA antagonists MK-801 and PCP, as well as the competitive NMDA antagonist SDZ EAA494 (D-CPPene), interact synergistically with clonidine to promote locomotion in monoamine-depleted mice. Life sciences, 47(19), 1729–1736. [Link]
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Introduction: The Quest for the Ideal In Vivo Imaging Agent
An In-Depth Technical Guide to the In Vivo Validation of Prospective PET Radioligands
Positron Emission Tomography (PET) provides an unparalleled window into the biological processes of a living subject, enabling the non-invasive quantification of physiological and pathological events at the molecular level.[1][2] The power of this technology, however, is fundamentally dependent on the quality of the radioligand—the molecular probe engineered to bind to a specific target. A prospective PET radioligand is not merely a compound that binds with high affinity in a test tube; it must perform reliably and specifically within the complex, dynamic environment of a living organism.
The in vivo validation process is a rigorous, multi-stage gauntlet designed to determine if a promising candidate has the right characteristics for clinical translation. An ideal radioligand should exhibit high affinity and selectivity for its target, demonstrate appropriate lipophilicity to cross biological barriers like the blood-brain barrier (BBB), exhibit favorable pharmacokinetics with rapid uptake in target tissues and clearance from non-target tissues, and show metabolic stability to ensure the detected signal originates from the parent compound.[3] This guide provides a comprehensive overview of the critical in vivo validation stages, explaining the causality behind experimental choices and presenting self-validating protocols for researchers, scientists, and drug development professionals.
Part 1: Preclinical In Vivo Validation: From Bench to Animal Model
Preclinical testing in appropriate animal models is the foundational stage where a radioligand candidate proves its mettle.[4] The objective is to de-risk the transition to human studies by establishing a profile of its in vivo behavior, specificity, and preliminary safety.
Workflow for Preclinical PET Radioligand Validation
Caption: Logical progression of preclinical validation experiments.
In Vitro & Ex Vivo Autoradiography: Visualizing the Target
Before progressing to live animal imaging, autoradiography serves as a crucial bridge between in vitro affinity data and in vivo performance.[5] It provides a high-resolution map of the radioligand's binding distribution in tissue sections, which can be directly compared to the known distribution of the target protein or gene expression.[6]
Causality: This step validates that the radioligand binds to the correct anatomical structures. A mismatch between the autoradiography signal and the known target location is a significant red flag, suggesting poor specificity that will likely be magnified in a dynamic in vivo setting.[7]
Protocol: In Vitro Receptor Autoradiography
-
Tissue Preparation: Obtain tissue from relevant species (e.g., rodent, non-human primate, or post-mortem human tissue). Rapidly freeze and section the tissue (10-20 µm thickness) using a cryostat.
-
Incubation: Incubate the tissue sections with a solution containing the radioligand at a concentration near its dissociation constant (Kd).
-
Washing: Wash the sections in buffer to remove unbound radioligand. The causality here is critical: this step removes the non-specifically bound tracer, which is not possible in a living system, making autoradiography a best-case scenario for visualizing specific binding.[5]
-
Non-Specific Binding: In a parallel set of sections, co-incubate with a high concentration (e.g., 1000x Ki) of a non-radioactive, target-specific competitor to saturate the target sites. The remaining signal represents non-specific binding.
-
Detection: Appose the dried sections to a phosphor imaging plate or photographic film to detect the radioactive decay.[6]
-
Analysis: Quantify the signal and subtract the non-specific binding to generate a map of specific binding, which is then compared to anatomical atlases.
Biodistribution and Dosimetry: Where Does It Go and How Safe Is It?
Biodistribution studies are fundamental to understanding the whole-body fate of the radioligand.[8] They determine the uptake and clearance from all major organs over time, which is essential for calculating the radiation dose that would be delivered to a human subject.[9] These studies can be performed using two complementary methods.
| Method | Description | Advantages | Disadvantages |
| Ex Vivo Biodistribution | Animals are injected with the radioligand. At discrete time points, they are euthanized, organs are harvested, weighed, and the radioactivity is counted in a gamma counter. | Gold standard for quantification; high sensitivity and resolution. | Requires a large number of animals; provides only discrete time points. |
| In Vivo PET Imaging | Animals are injected and scanned dynamically over time. Regions of interest (ROIs) are drawn over organs on the PET image to generate time-activity curves (TACs).[9] | Longitudinal data from a single animal reduces inter-animal variability; non-invasive.[10] | Lower resolution and potential for partial volume effects can impact quantification accuracy.[10] |
Causality: A successful radioligand must show high uptake in the target organ(s) and rapid clearance from non-target tissues, especially blood and adjacent structures, to produce a high-contrast image. Data from these studies are extrapolated to human models to estimate the effective dose and ensure it falls within regulatory safety limits.[9] Recent FDA guidance suggests that for common PET radionuclides, preclinical animal dosimetry may be omitted if the initial human dose is low, reflecting a shift in regulatory thinking based on extensive historical data.[11][12]
Pharmacokinetic Modeling: Quantifying In Vivo Behavior
Dynamic PET scanning, coupled with measurement of the radioligand concentration in arterial blood, allows for sophisticated pharmacokinetic (PK) modeling.[13] This analysis moves beyond simple uptake values to calculate key biological parameters.
Causality: PK modeling provides quantitative insights into the tracer's delivery, binding, and clearance. It allows for the comparison of different radioligands in a standardized way and is essential for studies aiming to measure changes in target density or occupancy.[14]
Common Pharmacokinetic Models:
-
Compartment Models: These models describe the exchange of the radioligand between different physiological compartments (e.g., plasma, non-specifically bound tissue, specifically bound tissue).[13] The two-tissue and three-tissue compartment models are most common for neuroreceptor imaging.[13]
-
Graphical Analysis (e.g., Patlak Plot): Used for radioligands that are irreversibly trapped, this method provides a graphical way to calculate the net influx rate (Ki) without requiring complex non-linear fitting.[13]
Protocol: Simplified Dynamic PET Scan with Arterial Input Function
-
Animal Preparation: Anesthetize the animal and place an arterial line for blood sampling.
-
Radioligand Injection: Administer a bolus of the radioligand intravenously at the start of the PET scan.
-
Dynamic Scanning: Acquire PET data continuously for 60-120 minutes.
-
Arterial Sampling: Draw arterial blood samples frequently at the beginning of the scan and less frequently later on.
-
Metabolite Analysis: Separate the plasma and analyze it (e.g., via radio-HPLC) to determine the percentage of radioactivity corresponding to the unchanged parent compound over time.[15]
-
Data Analysis:
-
Generate time-activity curves (TACs) for regions of interest in the PET images.
-
Correct the arterial blood data for metabolites to generate the "arterial input function" for the parent compound.
-
Fit the tissue TACs and the arterial input function to a selected compartmental model to estimate kinetic parameters.[14]
-
In Vivo Specificity: Proving Target Engagement
The most critical in vivo validation step is demonstrating that the PET signal is truly due to the radioligand binding to its intended target.[4] Undesirable properties like off-target binding or uniform brain distribution can render a tracer with excellent in vitro properties useless in vivo.[16]
Self-Validating Experimental Designs:
-
Blocking Studies: This is the cornerstone of in vivo specificity testing. The animal is scanned twice: once at baseline, and a second time after pre-treatment with a non-radioactive drug ("blocker") known to bind to the same target. A significant reduction in the PET signal in the target region after the blocking dose provides strong evidence of specific binding. The baseline scan serves as the animal's own control, a powerful self-validating design.
-
Knockout/Knock-in Models: Using genetically modified animals that lack the target protein (knockout) is the ultimate test of specificity. The absence of a specific PET signal in these animals compared to wild-type controls provides definitive evidence of target engagement.
Part 2: Clinical Translation: First-in-Human Validation
After a rigorous preclinical evaluation, a promising radioligand may advance to clinical studies. The focus shifts to confirming its safety, biodistribution, and utility in humans, conducted under strict regulatory oversight from bodies like the U.S. Food and Drug Administration (FDA) and governed by Current Good Manufacturing Practice (CGMP) for drug production.[17][18][19][20]
Workflow for Clinical PET Radioligand Validation
Caption: Phased approach for the clinical validation of a PET radioligand.
First-in-Human (FIH) Studies
The primary goals of the initial human study are to evaluate safety and calculate the radiation dosimetry.[21] Typically, a small number of healthy volunteers receive a low dose of the radioligand.[22] Whole-body PET scans are performed to measure the biodistribution and clearance, confirming that the radiation exposure to all organs is within acceptable limits.[21][23] These studies also provide the first look at the tracer's pharmacokinetics in humans, which can sometimes differ significantly from animal models.[24]
Test-Retest Reliability
For a radioligand to be a useful biomarker, its measurement must be reproducible. Test-retest studies involve scanning the same individual on two separate occasions (days or weeks apart) under identical conditions. High reliability (i.e., a small variation between the two measurements) is crucial for the tracer to be able to detect subtle biological changes or the effects of a therapeutic intervention.[21]
Receptor Occupancy and Pharmacodynamics
PET is a uniquely powerful tool in drug development for directly measuring how much of a drug is engaging its target in the brain or other tissues.[3][25] In these studies, subjects are scanned before and after taking a therapeutic drug. The reduction in the PET radioligand's binding allows researchers to calculate the "receptor occupancy" of the drug at different dose levels.
Causality: This information is invaluable for selecting the right dose for larger clinical trials. It provides direct evidence that the drug is reaching its target (proof of mechanism) and helps establish the relationship between drug concentration in the blood and its effect at the target site (pharmacokinetics/pharmacodynamics).[25]
Comparison with Other Modalities and Clinical Endpoints
The final stage of validation involves demonstrating the radioligand's clinical utility in patient populations.[26][27] This often involves correlating the PET signal with other established biomarkers, clinical scores, or diagnostic classifications. For example, a new amyloid imaging agent for Alzheimer's disease would be validated against post-mortem neuropathology or cerebrospinal fluid biomarkers.[2] This step is critical to establish the radioligand as a qualified biomarker for disease diagnosis, patient stratification, or monitoring treatment response.[28]
Conclusion
The in vivo validation of a prospective PET radioligand is a complex, resource-intensive, but essential process. It is a journey of progressive de-risking, from initial characterization in tissue sections to definitive proof of utility in human subjects. Each step is built upon a foundation of scientific causality, employing self-validating experimental designs to ensure the resulting data is robust and reliable. By adhering to this rigorous pathway, researchers and drug developers can successfully translate promising molecular probes from the laboratory bench to powerful clinical and research tools, ultimately advancing our understanding and treatment of human disease.
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A Senior Application Scientist's Guide to Guanidine Synthesis: Comparing the Efficacy of Modern Synthetic Pathways
For researchers, scientists, and professionals in drug development, the guanidinium moiety is a critical functional group, pivotal to the biological activity of numerous natural products and pharmaceuticals. Its ability to form strong, charge-assisted hydrogen bonds makes it a key player in molecular recognition. Consequently, the efficient and selective synthesis of guanidines is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, objective comparison of the most prevalent and effective synthesis pathways for guanidines, supported by experimental data, to empower you in selecting the optimal strategy for your specific application.
The Strategic Importance of Guanidinylation
The synthesis of the guanidine core is not a one-size-fits-all endeavor. The choice of synthetic route is dictated by a multitude of factors including the nature of the amine substrate (primary, secondary, aliphatic, aromatic, sterically hindered), the desired substitution pattern of the final guanidine, and the overall complexity of the target molecule. This guide will dissect the nuances of several key methodologies, offering a clear perspective on their relative strengths and weaknesses.
Comparative Analysis of Guanidine Synthesis Pathways
The following table summarizes the key performance indicators for the major guanidine synthesis pathways discussed in this guide. This allows for a rapid, at-a-glance comparison to aid in your initial selection process.
| Synthesis Pathway | Key Reagents | Typical Reaction Conditions | Amine Substrate Scope | Typical Yields | Key Advantages | Key Disadvantages |
| From Thioureas | Thiourea, Activating Agent (e.g., HgCl₂, Mukaiyama's reagent, TCT) | Room temperature to mild heating | Broad: primary & secondary aliphatic and aromatic amines | 60-95% | Readily available starting materials, well-established methods | Use of toxic heavy metals (HgCl₂), stoichiometric activators, potential for side reactions |
| From Carbodiimides | Carbodiimide, Amine, Catalyst (e.g., Zn(II), Yb(III), lanthanides) | Room temperature to 80°C | Broad: primary & secondary aliphatic and aromatic amines | 70-99% | High atom economy, mild conditions, catalytic nature | Carbodiimides can be moisture-sensitive, catalyst may be required |
| From Cyanamides | Cyanamide, Amine, Catalyst (e.g., Sc(OTf)₃) | Room temperature, often in water | Primary and secondary amines | 50-95% | Simple starting materials, can be performed in aqueous media | Cyanamide can be hazardous, potential for oligomerization |
| Guanylating Agents | N,N'-Di-Boc-N''-triflylguanidine | Room temperature | Very broad: including weakly nucleophilic and sterically hindered amines | >90% | High reactivity, excellent for challenging substrates | Multi-step synthesis of the reagent, higher cost |
| Photocatalytic | Thiourea, Amine, Photocatalyst (e.g., Ru(bpy)₃Cl₂) | Room temperature, visible light | Primary and secondary amines | 70-95% | Mild conditions, environmentally friendly, catalytic | Requires a light source, may not be suitable for all substrates |
| Aza-Wittig Reaction | Isocyanate, Phosphine, Amine | Room temperature to mild heating | Primary and secondary amines | Good to excellent | In situ generation of reactive carbodiimide, broad substrate scope | Stoichiometric phosphine oxide byproduct can complicate purification |
In-Depth Analysis of Key Synthesis Pathways
The Classical Approach: Guanidinylation from Thioureas
The conversion of amines to guanidines using thiourea derivatives is a long-standing and widely utilized method. The core principle involves the activation of the thiourea to form a reactive intermediate, which is then attacked by the amine.
The choice of activating agent is critical and dictates the reaction conditions and outcomes.
-
Mercury(II) Chloride (HgCl₂): This classic reagent is highly effective due to the high affinity of mercury for sulfur, which facilitates the departure of the sulfur atom and formation of a carbodiimide intermediate.[1][2] However, the extreme toxicity of mercury salts has led to the development of more environmentally benign alternatives.
-
Mukaiyama's Reagent (2-chloro-1-methylpyridinium iodide): This reagent offers a safer alternative to heavy metal salts for activating thioureas.[1][3] It is particularly useful in both solution and solid-phase synthesis. The reaction proceeds via the formation of a pyridinium salt intermediate which is highly reactive towards amines.[3]
-
Cyanuric Chloride (TCT): As a cost-effective and low-toxicity alternative, TCT has emerged as a valuable activating agent for di-Boc-thiourea, providing high yields without the environmental burden of heavy metals.[4][5]
This protocol describes the synthesis of a protected guanidine from a primary amine using N,N'-di-Boc-thiourea and mercuric chloride.
Materials:
-
N,N'-Di-Boc-thiourea
-
Primary amine
-
Mercuric chloride (HgCl₂)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve N,N'-di-Boc-thiourea (1.0 eq) and the primary amine (1.1 eq) in anhydrous DMF.
-
Add triethylamine (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve mercuric chloride (1.1 eq) in anhydrous DMF.
-
Slowly add the mercuric chloride solution to the reaction mixture at room temperature. A precipitate of mercuric sulfide will form.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the mercuric sulfide.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: General workflow for guanidine synthesis from thioureas.
The Atom-Economical Route: Catalytic Addition to Carbodiimides
The direct addition of amines to carbodiimides is an inherently atom-economical approach to guanidine synthesis. While the uncatalyzed reaction is often sluggish, the use of metal catalysts has significantly broadened the scope and efficiency of this method.[6][7]
The catalyst plays a crucial role in activating the carbodiimide and/or the amine, facilitating the nucleophilic addition.
-
Lanthanide and Group 2 Metals: Catalysts based on elements like yttrium, ytterbium, and zinc have proven to be highly effective.[4][6] The mechanism often involves the formation of a metal-amido species, which then undergoes insertion into the C=N bond of the carbodiimide.[6] This catalytic approach avoids the use of stoichiometric activating agents and often proceeds under mild conditions.
This protocol outlines a general procedure for the zinc-catalyzed addition of an amine to a carbodiimide.
Materials:
-
Amine
-
Carbodiimide
-
Zinc catalyst (e.g., ZnEt₂)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the amine (1.0 eq) and anhydrous toluene.
-
Add the zinc catalyst (e.g., 5 mol% ZnEt₂) to the solution and stir at room temperature for 10 minutes.
-
Add the carbodiimide (1.0 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80°C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Proposed catalytic cycle for metal-catalyzed guanidinylation of amines with carbodiimides.
The Powerhouse Reagent: N,N'-Di-Boc-N''-triflylguanidine
For challenging substrates, such as weakly nucleophilic anilines or sterically hindered amines, powerful guanylating agents are required. N,N'-Di-Boc-N''-triflylguanidine is a highly electrophilic reagent that reacts efficiently with a wide range of amines under mild conditions.[8][9]
The triflyl group is an excellent leaving group, making the central carbon of the guanidine highly electrophilic and susceptible to nucleophilic attack by even weak nucleophiles. The Boc protecting groups serve to modulate the reactivity and facilitate purification of the product.[8]
This protocol details the reaction of an amine with N,N'-Di-Boc-N''-triflylguanidine.
Materials:
-
N,N'-Di-Boc-N''-triflylguanidine
-
Amine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.0 eq) in anhydrous DCM.
-
Add the amine (1.1 eq) and triethylamine (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction with DCM and wash with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Mechanism of guanidinylation with N,N'-Di-Boc-N''-triflylguanidine.
Emerging Frontiers in Guanidine Synthesis
Photocatalytic Synthesis
Recent advances have demonstrated the use of visible-light photoredox catalysis for the synthesis of guanidines from thioureas.[3][10] This method utilizes a ruthenium-based photocatalyst, such as [Ru(bpy)₃]Cl₂, to mediate the desulfurization of the thiourea and subsequent reaction with an amine.[11][12] This approach offers a green and mild alternative to traditional methods, operating at room temperature and often in environmentally friendly solvents like water and ethanol.[3][10]
Aza-Wittig Reaction
The aza-Wittig reaction provides a powerful tool for the synthesis of carbodiimides from isocyanates, which can then be intercepted by amines to form guanidines in a one-pot fashion.[13][14] This reaction involves the formation of an iminophosphorane intermediate from an azide and a phosphine, which then reacts with the isocyanate. The versatility of this reaction allows for the synthesis of a wide range of substituted guanidines.
Conclusion and Future Outlook
The synthesis of guanidines has evolved significantly from classical methods reliant on harsh reagents to modern catalytic and photocatalytic strategies that offer greater efficiency, milder conditions, and improved environmental profiles. The choice of the optimal synthetic pathway is a strategic decision that must be guided by the specific requirements of the target molecule and the available resources.
For routine syntheses with a broad range of amines, the activation of thioureas with non-metallic reagents like Mukaiyama's reagent or TCT provides a reliable and cost-effective approach. When atom economy and mild conditions are paramount, metal-catalyzed additions to carbodiimides are an excellent choice. For challenging substrates where other methods fail, the highly reactive N,N'-Di-Boc-N''-triflylguanidine is the reagent of choice, albeit at a higher cost.
The emergence of photocatalytic methods and the application of elegant transformations like the aza-Wittig reaction signal a continued drive towards more sustainable and efficient guanidine syntheses. As our understanding of reaction mechanisms deepens, we can anticipate the development of even more sophisticated and selective methods for the construction of this vital functional group, further empowering the fields of drug discovery and materials science.
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Chapter 3 Towards the understanding of the factors affecting cell transfection by calix[15]arene guanidinium derivatives. (n.d.).
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- aza-Wittig Reaction with Nitriles: How Carbonyl Function Switches from Reacting to Activating. (2019). Organic Letters, 21(5), 1380-1384.
- Expanding the substrate scope for C-H amination reactions: oxidative cyclization of urea and guanidine derivatives. (2006). Organic Letters, 8(8), 1513-1516.
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- Simple, Versatile, and Efficient Catalysts for Guanylation of Amines. (2017). Chemistry – A European Journal, 23(63), 16074-16079.
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- Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. (2020). Kent Academic Repository.
- Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. (2012). Journal of Molecular Structure: THEOCHEM, 1025, 53-62.
- Facile and Efficient Guanylation of Amines Using Thioureas and Mukaiyama's Reagent. (1997). The Journal of Organic Chemistry, 62(7), 2292-2293.
- Photoredox catalysis by [Ru(bpy)3]2+ to trigger transformations of organic molecules. Organic synthesis using visible-light photocatalysis and its 20th century roots. (2011).
- Carbodiimides. I. Conversion of Isocyanates to Carbodiimides with Phospholine Oxide Catalyst. (1962). Journal of the American Chemical Society, 84(17), 3400-3403.
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- Product Class 13: Guanidine Deriv
- Mechanism of photocatalysis of [Ru(bpy)3]²⁺ and related complexes. (2023).
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- Improved Synthetic Methodology, Substrate Scope and X‐ray Crystal Structure for N, N'‐disubstituted Guanidines. (2024). ChemistrySelect, 9(2).
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A Comparative Guide to the Structure-Activity Relationships of Diarylguanidines
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various diarylguanidine derivatives, offering valuable insights for researchers and professionals in drug discovery and development. We will explore the nuanced structural modifications that dictate the affinity and selectivity of these compounds for key therapeutic targets, including sigma (σ) receptors and N-methyl-D-aspartate (NMDA) receptors. This analysis is supported by experimental data and established protocols to ensure scientific integrity and practical applicability.
Introduction: The Versatility of the Diarylguanidine Scaffold
The diarylguanidine scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable ability to interact with a diverse range of biological targets. This chemical class has yielded compounds with potential therapeutic applications in neurodegenerative diseases, psychiatric disorders, cancer, and as anticonvulsants.[1] The central guanidinium group, with its basicity and hydrogen bonding capabilities, plays a crucial role in receptor recognition, while the flanking aryl moieties offer extensive opportunities for synthetic modification to fine-tune pharmacological activity. Understanding the SAR of this class is paramount for the rational design of novel, potent, and selective therapeutic agents.
Comparative Analysis of Structure-Activity Relationships
The pharmacological profile of diarylguanidines is highly dependent on the nature and position of substituents on the aryl rings, as well as modifications to the guanidine core itself. Below, we dissect the SAR of these compounds at their primary targets.
Sigma (σ) Receptor Modulation
Diarylguanidines are well-known for their interaction with sigma receptors, particularly the σ₁ and σ₂ subtypes. The σ₁ receptor is a unique chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling and cellular stress responses.[2][3]
Key SAR findings for sigma receptor affinity include:
-
Aryl Substituents:
-
Hydrophobicity: Hydrophobic substituents on the aryl rings are generally favored over hydrophilic ones for σ₁ receptor binding.[4]
-
Steric Bulk: The affinity for the σ₁ receptor tends to decrease as the steric bulk of ortho substituents on the aryl rings increases beyond an ethyl group.[4]
-
Electronic Effects: Electroneutral substituents are preferred over strongly electron-donating or electron-withdrawing groups.[4]
-
Lipophilicity: For some series of N,N'-diarylguanidines, those substituted with flexible and moderately sized lipophilic groups, such as n-butyl or n-butoxy, have shown superior biological activity.[5][6]
-
-
Symmetry and Aryl Ring Replacement:
-
Asymmetrical substitution, where one aryl ring is replaced with a saturated carbocycle (e.g., cyclohexyl, norbornyl, or adamantyl), can significantly increase affinity for the σ₁ receptor.[4]
-
Combining an optimal aromatic substituent with a preferred saturated carbocycle has led to the development of some of the most potent σ₁ ligands to date.[4]
-
The prototypical σ receptor ligand, N,N'-di-o-tolylguanidine (DTG), is a non-selective ligand for σ₁ and σ₂ receptors and is often used as a radioligand in binding assays.[7]
NMDA Receptor Antagonism
A significant number of diarylguanidines exhibit noncompetitive antagonism at the NMDA receptor ion channel.[8][9] This activity is of great interest for the development of neuroprotective agents for conditions such as stroke and traumatic brain injury.[8][9]
Key SAR findings for NMDA receptor antagonism include:
-
Unsymmetrical Substitution: Unsymmetrical guanidines, for instance, those containing a naphthalene ring on one nitrogen and a substituted phenyl ring on the other, have demonstrated increased affinity for the NMDA receptor ion channel site.[10]
-
Substituents on the Guanidine Nitrogen: The selectivity for the NMDA receptor ion channel over sigma receptors can be influenced by additional substituents on the guanidine nitrogens. Methyl and ethyl substituents are often preferred in tri- and tetrasubstituted diarylguanidines.[10]
-
Aryl Ring Substituents: For symmetrical diarylguanidines, an isopropyl group at the ortho position and an ethyl group at the meta position have been shown to be favorable for NMDA receptor affinity.[10]
Interestingly, many diarylguanidines that are potent NMDA receptor antagonists show only weak activity at sigma receptors, and vice versa, highlighting the potential for achieving selectivity through careful structural design.[5][10]
Quantitative Comparison of Diarylguanidine Derivatives
To provide a clear and objective comparison, the following table summarizes the binding affinities of representative diarylguanidine derivatives for their respective targets.
| Compound | Structure | Target | Binding Affinity (IC₅₀ or Kᵢ) | Reference |
| N,N'-di-o-tolylguanidine (DTG) | Symmetrical diphenylguanidine with ortho-methyl groups | σ₁ and σ₂ Receptors | Kᵢ = 35.5 nM (σ₁), 39.9 nM (σ₂) | [11] |
| N-exo-2-norbornyl-N'-(2-iodophenyl)guanidine | Unsymmetrical with a norbornyl and an iodophenyl group | σ₁ Receptor | IC₅₀ = 3 nM | [4] |
| N,N'-bis(n-butylphenyl)guanidine | Symmetrical diphenylguanidine with para-n-butyl groups | Sodium Channels | IC₅₀ = 0.13 µM | [6] |
| N-1-naphthyl-N'-(3-ethylphenyl)guanidine | Unsymmetrical with a naphthyl and a meta-ethylphenyl group | NMDA Receptor | High affinity (specific value not provided) | [10] |
| N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine | Trisubstituted, unsymmetrical | NMDA Receptor | High affinity (specific value not provided) | [10] |
Note: The binding affinities are presented as reported in the cited literature and may have been determined under different experimental conditions.
Signaling Pathways and Experimental Workflows
A deeper understanding of the SAR of diarylguanidines requires an appreciation of the downstream signaling events they modulate and the experimental methods used to characterize their activity.
Sigma-1 Receptor Signaling Pathway
The σ₁ receptor, upon ligand binding, translocates from the mitochondria-associated ER membrane (MAM) to the plasma membrane and other cellular compartments.[2] It acts as a molecular chaperone, interacting with and modulating the function of various proteins, including ion channels and G-protein coupled receptors.[3] This modulation can impact a wide array of cellular processes, including calcium homeostasis, neuronal excitability, and cell survival.[2][3]
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. The following is a generalized protocol for a competitive binding assay to determine the inhibition constant (Kᵢ) of a test diarylguanidine at the σ₁ receptor.
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A Senior Application Scientist's Guide to the Validation of N-[3-(trifluoromethyl)phenyl]guanidine as a Molecular Probe for the NMDA Receptor
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of neuroscience research, the N-methyl-D-aspartate (NMDA) receptor stands as a pivotal target. Its role in synaptic plasticity, learning, and memory is profound, yet its dysregulation is a hallmark of numerous neurological disorders, from stroke to schizophrenia.[1][2] The ability to accurately probe the state of this receptor, particularly its ion channel, is paramount for both fundamental research and the development of novel therapeutics. This guide provides an in-depth validation and comparative analysis of N-[3-(trifluoromethyl)phenyl]guanidine and its derivatives as molecular probes for the NMDA receptor, placing them in context with established channel-blocking antagonists.
The Target: The NMDA Receptor's PCP Binding Site
The NMDA receptor is a unique ligand-gated ion channel that requires the simultaneous binding of two agonists—glutamate and a co-agonist, typically glycine or D-serine—for activation.[2] A subsequent depolarization of the postsynaptic membrane is necessary to relieve a voltage-dependent block by magnesium ions (Mg²⁺), finally opening the channel to allow cation influx, primarily Ca²⁺. This intricate activation mechanism makes the NMDA receptor a sophisticated coincidence detector.
Crucially, within the ion channel pore lies a distinct binding site known as the phencyclidine (PCP) site.[2] This site is the target for a class of non-competitive antagonists that physically occlude the open channel, preventing ion translocation. Probes targeting this site are invaluable tools as their binding is state-dependent, occurring only when the channel is in its active, open conformation. This provides a direct readout of receptor activation.
This guide evaluates N-[3-(trifluoromethyl)phenyl]guanidine, a member of the N,N'-diarylguanidine class of compounds, as a probe for this critical PCP binding site.[1][3] We will compare its performance characteristics against three historically significant and widely used molecular probes for the same site:
-
Dizocilpine (MK-801): A high-affinity, potent, and long-acting antagonist widely used in preclinical research to study NMDA receptor function.[4][5]
-
Phencyclidine (PCP): The eponymous ligand for the binding site, known for its psychotomimetic effects and use as a research tool to model schizophrenia.[6][7][8]
-
Ketamine: A clinically used anesthetic and rapidly acting antidepressant that also acts as a non-competitive NMDA receptor antagonist.[9][10]
The Foundational Principle: Causality in Probe Design
The development of N-[3-(trifluoromethyl)phenyl]guanidine derivatives was a rational design effort aimed at overcoming the limitations of earlier probes.[1] Early diarylguanidines showed high affinity for the NMDA receptor but also problematic cross-reactivity with sigma (σ) receptors. The core scientific rationale was to modify the diarylguanidine scaffold to enhance selectivity for the NMDA receptor's PCP site while minimizing this off-target activity. The introduction of the 3-(trifluoromethyl)phenyl group was a key modification in this effort, providing a significant leap in selectivity, a critical parameter for a reliable molecular probe.[1][11]
Comparative Analysis: Potency, Affinity, and Selectivity
A molecular probe's utility is defined by its potency, selectivity, and fitness for the intended application. Here, we compare N-[3-(trifluoromethyl)phenyl]guanidine and its analogs to the benchmark probes. The primary method for assessing affinity for the PCP site is a competitive radioligand binding assay, typically measuring the displacement of -MK-801 or [³H]TCP (a PCP analog).[11][12]
Binding Affinity at the NMDA Receptor PCP Site
The N-1-naphthyl-N'-(3-(trifluoromethyl)phenyl)-N'-methylguanidine derivative (referred to here as TFMPG-derivative ) emerged as a lead compound from structure-activity relationship studies, demonstrating high, low-nanomolar affinity for the PCP binding site.[3]
| Compound | Target | Kᵢ or IC₅₀ (nM) | Assay Radioligand | Source |
| TFMPG-derivative | NMDA Receptor (PCP Site) | 18.3 (Kᵢ) | [³H]TCP | [3] |
| N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine | NMDA Receptor (PCP Site) | 36 (IC₅₀) | [³H]MK-801 | [11][13] |
| (+)-MK-801 | NMDA Receptor (PCP Site) | ~3-6 (Kᵢ/Kᴅ) | [³H]MK-801 | [10][14] |
| Phencyclidine (PCP) | NMDA Receptor (PCP Site) | ~50-60 (Kᵢ) | [³H]MK-801 / [³H]TCP | |
| (S)-Ketamine | NMDA Receptor (PCP Site) | ~300 (Kᵢ) | N/A | [9] |
| (R)-Ketamine | NMDA Receptor (PCP Site) | ~1400 (Kᵢ) | N/A | [9] |
Table 1: Comparative binding affinities of N-[3-(trifluoromethyl)phenyl]guanidine derivatives and standard probes for the NMDA receptor PCP site. Note that values are compiled from different studies and should be compared with caution due to potential variations in experimental conditions.
Expert Interpretation: The TFMPG-derivative exhibits a binding affinity that is superior to Ketamine and comparable to, though slightly less potent than, the benchmark tool compound MK-801. This places it firmly in the category of high-affinity probes suitable for a range of in vitro and in vivo applications, including as a lead for PET radioligand development.[1]
Selectivity Profile: Minimizing Off-Target Confounding Variables
A critical validation step for any molecular probe is to demonstrate its specificity for the intended target. The diarylguanidine class historically suffered from off-target binding to sigma receptors. The rational design of the TFMPG-derivative series successfully mitigated this issue.
| Compound | NMDA Receptor (IC₅₀, nM) | Sigma Receptor (IC₅₀, nM) | Selectivity Ratio (Sigma/NMDA) | Source |
| N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine | 36 | 2540 | ~71 | [11][13] |
| (+)-MK-801 | High Affinity | Low Affinity for Sigma | High | [10] |
| Phencyclidine (PCP) | High Affinity | Moderate Affinity for Sigma₂ | Moderate | [15] |
| Ketamine | Moderate Affinity | Weak affinity for opioid, muscarinic, and monoamine transporters | Moderate to High | [9][10] |
Table 2: Comparative selectivity of guanidine derivatives and standard probes. A higher selectivity ratio indicates greater specificity for the NMDA receptor over the sigma receptor.
Expert Interpretation: The data clearly demonstrates the improved selectivity of the newer trisubstituted guanidines. A ~71-fold selectivity for the NMDA receptor over sigma receptors is a significant improvement and a key validation point for N-[3-(trifluoromethyl)phenyl]guanidine derivatives as more reliable probes than earlier compounds in this class.[11] While MK-801 remains a highly selective tool, the promiscuity of PCP and Ketamine underscores the importance of validating new probes against a panel of relevant off-targets.[4] Ketamine, for instance, interacts with multiple other receptor systems which may contribute to its complex pharmacological effects.[4][9]
Functional Validation: From Binding to Blockade
Affinity must translate to function. The validation of a channel probe requires demonstrating that it does, in fact, block ion channel activity. This is typically achieved using electrophysiological techniques, such as two-electrode voltage clamp or patch-clamp recordings from neurons or cells expressing the receptor.
Studies on various diarylguanidine derivatives have confirmed that they act as non-competitive antagonists of NMDA-activated ion channels, consistent with their binding to the PCP site within the pore.[12][16][17]
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A Researcher's Guide to the Comparative Analysis of Ion Channel Modulators
Introduction: The Pivotal Role of Ion Channels in Drug Discovery
Ion channels, the gatekeepers of cellular membranes, are fundamental to a vast array of physiological processes, from neuronal signaling and muscle contraction to hormone secretion.[1][2] These pore-forming proteins regulate the flow of ions, thereby controlling the cell's membrane potential and signaling cascades.[2][3] It is this central role that makes them a major class of drug targets, with approximately 15% of all approved drugs exerting their effects by modulating ion channel activity.[4]
The molecules that interact with these channels are known as ion channel modulators. They can be broadly categorized as inhibitors (blockers) or activators (openers), and their therapeutic potential is immense.[5] The selective modulation of ion channel activity provides a powerful strategy for developing targeted therapies with potentially fewer side effects.[5] This guide provides a comparative analysis of the principal methodologies used to identify and characterize these modulators, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
Understanding the Modulators: Mechanisms of Action
Ion channel modulators can influence channel function through various mechanisms. The choice of an experimental approach is fundamentally dictated by the need to elucidate this mechanism.
-
Channel Blockers (Antagonists/Inhibitors): These molecules physically occlude the channel pore or stabilize the channel in a non-conducting state, thereby restricting ion flow.[5] Their binding can occur at different sites, including the pore region itself or allosteric sites that induce conformational changes.[5]
-
Channel Activators (Agonists/Openers): These modulators enhance ion channel activity. They typically work by binding to the channel and inducing a conformational change that stabilizes the open state, making it easier for ions to pass through.[5]
-
Allosteric Modulators: These compounds bind to a site on the ion channel protein that is distinct from the primary ion-conducting pore. This binding event modulates the channel's gating properties, either potentiating or inhibiting its activity in response to its primary stimulus (e.g., voltage change or ligand binding).
The following diagram illustrates the primary mechanisms of ion channel modulation.
Caption: A typical experimental workflow for Automated Patch-Clamp (APC).
Experimental Protocol: Automated Patch-Clamp (APC) for a Voltage-Gated Channel
-
Cell Preparation: Harvest cultured cells expressing the target ion channel and prepare a high-viability single-cell suspension at the optimal density recommended by the APC platform manufacturer.
-
System Setup: Prime the APC instrument (e.g., Sophion QPatch or Nanion SyncroPatch) with the appropriate intracellular and extracellular buffer solutions.
-
Cell Application: Load the cell suspension into the instrument. The system will automatically capture individual cells onto the apertures of the planar patch-clamp chip.
-
Seal and Whole-Cell Formation: The instrument applies suction to form a high-resistance "gigaseal" between the cell membrane and the chip substrate. Subsequently, another pulse of suction ruptures the cell membrane under the aperture to achieve the whole-cell configuration.
-
Voltage Protocol Execution: Apply a pre-defined voltage protocol to elicit channel gating. For example, for a voltage-gated potassium channel, this would typically be a series of depolarizing voltage steps from a holding potential. Record the baseline ionic currents.
-
Compound Perfusion: Perfuse the test compound at a specific concentration over the cells for a defined period. The onboard microfluidics allow for precise and rapid solution exchange.
-
Effect Measurement: Apply the same voltage protocol in the presence of the compound and record the resulting currents.
-
Washout and Dose-Response: Wash out the compound with the extracellular buffer to check for reversibility. For dose-response analysis, repeat steps 6 and 7 with increasing concentrations of the modulator.
-
Data Analysis: The instrument's software analyzes the current amplitudes before and after compound application to calculate the percentage of inhibition or activation. This data is then used to construct a concentration-response curve and determine the IC50 or EC50 value.
Comparative Analysis Summary: Choosing the Right Tool for the Job
The choice of assay is contingent on the specific research question and the stage of the drug discovery process.
| Feature | Manual Patch-Clamp | Automated Patch-Clamp (APC) | Fluorescence Assays | Ion Flux Assays |
| Measurement | Direct Current | Direct Current | Indirect (Membrane Potential / Ion Conc.) | Semi-Direct (Ion Movement) |
| Throughput | Very Low (~10 data points/day) | Medium to High (1,000s-10,000s/day) [6] | Very High (100,000s/day) [6] | High |
| Data Quality | Gold Standard, High Resolution | High Quality, Giga-seal data [6] | Lower Resolution, Prone to Artifacts [7] | Good, Functional Readout |
| Cost per Data Point | Very High | Medium | Very Low | Low |
| Labor Intensity | Very High | Low | Low | Low |
| Flexibility | Very High (cell types, configurations) [8] | Medium (primarily for cell lines) [9] | High (many targets) | High (many targets) |
| Primary Use Case | In-depth mechanism of action, basic research | Lead optimization, safety pharmacology, secondary screening | Primary HTS | Primary HTS, specific transporters |
Conclusion
The landscape of ion channel modulator discovery is rich with powerful technologies. The key to success lies not in the adherence to a single method, but in the intelligent application of a suite of techniques. The path typically begins with the broad net of high-throughput fluorescence or ion flux assays to identify initial hits from vast chemical libraries. These hits are then subjected to the rigorous scrutiny of automated patch-clamp electrophysiology to confirm their activity, determine their potency, and elucidate their mechanism of action. Finally, manual patch-clamp often provides the ultimate level of detail required for a deep understanding of the modulator-channel interaction. By understanding the causality behind each experimental choice and leveraging the strengths of each platform, researchers can build a robust, self-validating discovery cascade that efficiently advances novel therapeutics from the bench to the clinic.
References
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A Comprehensive Guide to the Safe Disposal of N-[3-(trifluoromethyl)phenyl]guanidine
This document provides essential procedural guidance for the safe and compliant disposal of N-[3-(trifluoromethyl)phenyl]guanidine (CAS No. 71198-37-3). As a compound frequently utilized in research and development, its handling and disposal demand a thorough understanding of its chemical properties and the associated regulatory frameworks. This guide is designed for researchers, scientists, and drug development professionals, offering a direct, value-added resource to ensure safety and environmental stewardship beyond the point of product use.
Hazard Identification and Foundational Safety
Understanding the inherent risks of a chemical is the first principle of its safe management. N-[3-(trifluoromethyl)phenyl]guanidine is classified with several key hazards that directly inform the necessity of stringent disposal protocols. Failure to adhere to these procedures can pose significant risks to personnel and the environment.
The compound's hazard profile is the causal basis for its classification as hazardous waste. Its potential to cause skin, eye, and respiratory irritation, combined with its acute toxicity if ingested or inhaled, means it cannot be discarded as common laboratory trash.[1] Furthermore, its designated harm to aquatic life necessitates that it be prevented from entering sewer systems or waterways.[1][2]
Table 1: GHS Hazard Summary for N-[3-(trifluoromethyl)phenyl]guanidine
| Hazard Classification | GHS Code | Pictogram | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | GHS07 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | Category 4 | GHS07 | H332: Harmful if inhaled[1] |
| Skin Irritation | Category 2 | GHS07 | H315: Causes skin irritation |
| Serious Eye Irritation | Category 2 | GHS07 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | GHS07 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment | Category 3 | None | H402: Harmful to aquatic life[1] |
The Regulatory Imperative: "Cradle-to-Grave" Responsibility
The disposal of chemical waste is rigorously governed by national and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[3][4][5] RCRA establishes a "cradle-to-grave" management system, which holds the generator of the waste responsible for its safe handling from the moment it is created to its final, environmentally sound disposal.[4][6]
As the generator, you are legally required to determine if your chemical waste is hazardous.[7] Based on the explicit warnings in its Safety Data Sheet (SDS), all waste containing N-[3-(trifluoromethyl)phenyl]guanidine must be managed as hazardous waste. [8] This mandates a specific set of procedures for collection, storage, and transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF).[7][9]
Disposal Workflow and Decision-Making
The appropriate disposal procedure depends on the form of the waste generated. The following workflow provides a logical path for managing different waste streams containing N-[3-(trifluoromethyl)phenyl]guanidine.
Caption: Disposal decision workflow for N-[3-(trifluoromethyl)phenyl]guanidine waste streams.
Detailed Disposal Protocols
Adherence to the following step-by-step protocols is mandatory. All procedures must be conducted while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves. All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood.
Protocol 4.1: Solid Waste (Pure Compound and Mixtures)
This applies to unused reagents, reaction byproducts, or contaminated solids.
-
Container Selection: Designate a chemically compatible container with a secure, screw-top lid specifically for solid N-[3-(trifluoromethyl)phenyl]guanidine waste. Do not use bags or open-top beakers for primary containment.
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. Fill out the label completely, including the full chemical name, "N-[3-(trifluoromethyl)phenyl]guanidine," and list all components and their approximate percentages.
-
Waste Transfer: Carefully transfer solid waste into the container using a dedicated spatula or powder funnel.
-
Secure Storage: Tightly close the container lid immediately after adding waste. Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the generator and segregated from incompatible materials, such as strong oxidizing agents.[9]
Protocol 4.2: Liquid Waste (Aqueous/Organic Solutions and Rinsate)
This includes reaction mixtures, analytical solutions, and rinsate from cleaning glassware.
-
Container Selection: Use a compatible, leak-proof container (e.g., a high-density polyethylene or glass bottle) with a secure, screw-top cap.
-
Labeling: As with solid waste, pre-label the container with a "Hazardous Waste" tag. List all chemical constituents, including solvents and the solute, with their concentrations.
-
Waste Transfer: Using a funnel, carefully pour liquid waste into the container. Crucially, never mix incompatible waste streams.
-
Secure Storage: Keep the container tightly closed when not in use. Store it in secondary containment (e.g., a chemical-resistant tray) within the designated SAA to contain any potential leaks.
Protocol 4.3: Contaminated Labware and PPE
This covers disposable items that have come into direct contact with the chemical.
-
Gross Decontamination: Remove as much solid or liquid residue as possible from items like gloves or weigh boats by scraping them into the appropriate solid or liquid waste container.
-
Segregation: Collect all contaminated disposable items (e.g., gloves, wipes, pipette tips, bench paper) in a dedicated plastic bag.
-
Packaging: Once the bag is full, seal it and place it inside your designated solid hazardous waste container. This double-containment prevents accidental exposure.
Protocol 4.4: Spill Management and Cleanup Debris
In the event of a spill, prioritize personnel safety before cleanup.
-
Control and Evacuate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area. Remove all ignition sources.
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel.
-
Collect: Carefully sweep or scoop the absorbed material and place it into a sealable, compatible container.[10]
-
Final Decontamination: Wipe the spill area with a cloth or paper towels dampened with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Dispose: All cleanup materials, including the absorbent, cloths, and any contaminated PPE, must be disposed of as solid hazardous waste according to Protocol 4.3. Label the container clearly as "Spill Debris containing N-[3-(trifluoromethyl)phenyl]guanidine."
Final Transfer and Record-Keeping
The ultimate disposal of the collected hazardous waste must be performed by professionals.
-
Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) office or using an online request system.[9]
-
Ensure Proper Labeling: Double-check that all waste containers are properly and completely labeled. Waste handlers may reject improperly labeled containers.
-
Maintain Records: Keep a log of the hazardous waste generated in your laboratory. This is a key component of regulatory compliance and responsible lab management.
By integrating these procedures into your standard laboratory operations, you ensure a safe working environment, protect our shared ecosystem, and uphold the highest standards of scientific integrity.
References
- Safety Data Sheet - CymitQuimica. (2024). N-[3-(trifluoromethyl)phenyl]guanidine.
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US EPA. [Link]
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Hazardous Waste. (n.d.). US EPA. [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA. [Link]
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What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone. [Link]
- Safety Data Sheet. (n.d.).
- Safety Data Sheet. (2010). Guanidine hydrochloride.
-
United States Environmental Protection Agency - Wikipedia. (n.d.). Wikipedia. [Link]
- Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry.
- Safety Data Sheet. (2010). Guanidine hydrochloride.
- Safety Data Sheet - MilliporeSigma. (2025). Guanidine, N-[3-(trifluoromethyl)phenyl]-.
- Safety Data Sheet - Thermo Fisher Scientific. (2014). Generic Chemical.
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Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue College of Engineering. [Link]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- Material Safety Data Sheet - Cole-Parmer. (n.d.). 1-[4-(Trifluoromethyl)phenyl]hydrazine hydrochloride.
- Proper Disposal of N,N'-Diphenylguanidine Monohydrochloride: A Guide for Labor
- EPA Proposes New Rule to List Specific PFAS Compounds as Hazardous Constituents Under RCRA. (2024). Lloyd Gray Whitehead Monroe Law Firm.
- Guanidine, N,N'-diphenyl-: Human health tier II assessment. (2020). Australian Government Department of Health.
-
Hazardous Waste Listings. (n.d.). US EPA. [Link]
- Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (n.d.). US EPA.
- EPA Proposes 9 PFAS as RCRA HC. (2024).
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
